tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKWUIJYPVHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570967 | |
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-03-8 | |
| Record name | Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147611-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: A Pivotal Building Block in Modern Drug Discovery
CAS Number: 147611-03-8
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block in contemporary medicinal chemistry. We will delve into the strategic importance of its unique spirocyclic scaffold, its synthesis, physicochemical properties, and its critical role in the development of novel therapeutics, particularly in the realm of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold
In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by exploring more three-dimensional molecular frameworks.[1] The 7-azaspiro[3.5]nonane core, a bicyclic structure featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, offers a unique and rigid spatial arrangement of substituents.[2] This distinct architecture provides a compelling advantage in drug design by enabling the exploration of new chemical space and facilitating optimal interactions with biological targets.[2][3] The incorporation of this spirocyclic motif can lead to enhanced metabolic stability, improved binding affinity, and greater selectivity.[4]
This compound, with its strategically placed Boc-protected amine, serves as a versatile intermediate for introducing this valuable scaffold into a wide array of complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 147611-03-8 | [5][][7] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [5] |
| Molecular Weight | 240.35 g/mol | [5] |
| Appearance | White or almost colorless solid | [8] |
| Purity | Typically ≥97% | [] |
| Storage | Room temperature | [5] |
Synthesis of this compound
A plausible synthetic workflow is outlined below. This conceptual pathway is based on established methodologies for the synthesis of similar spirocyclic amines.
Caption: A conceptual workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Spirocyclization: The key step in forming the 7-azaspiro[3.5]nonane core often involves an intramolecular reaction to create the strained cyclobutane ring fused to the piperidine. The choice of cyclization strategy is critical to achieving a good yield.
-
Protecting Groups: The use of the tert-butyloxycarbonyl (Boc) protecting group is a strategic choice. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses.
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable building block in several areas of drug discovery.
PROTAC Linkers: Bridging Proteins for Targeted Degradation
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][9] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[5]
This compound is an important building block for the synthesis of PROTAC linkers.[5] The rigid spirocyclic core helps to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.[5]
Caption: The role of the linker in forming the ternary complex in PROTAC-mediated protein degradation.
G Protein-Coupled Receptor 119 (GPR119) Agonists
The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent and selective agonists for G protein-coupled receptor 119 (GPR119).[2][10] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[2][10] The rigid spirocyclic core helps to orient the pharmacophoric elements for optimal binding to the receptor, leading to enhanced potency and efficacy.[2]
Other Therapeutic Areas
The versatility of the 7-azaspiro[3.5]nonane scaffold has led to its exploration in other therapeutic areas, including the development of inhibitors for the oncogenic KRAS G12C mutant and fatty acid amide hydrolase (FAAH) inhibitors.[3]
Experimental Protocol: Incorporation into a PROTAC Synthesis
The following is a generalized, illustrative protocol for the incorporation of this compound into a PROTAC molecule. Researchers will need to adapt and optimize the specific reaction conditions for their particular target ligand and E3 ligase ligand.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used in the next step without further purification.
Step 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand (Target or E3 Ligase)
-
Dissolve the deprotected 7-azaspiro[3.5]nonan-2-amine (1.0 eq) and the carboxylic acid-functionalized ligand (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.2 eq), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-18 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (HPLC) to obtain the desired intermediate.
Step 3: Elaboration to the Final PROTAC
The resulting intermediate, now containing the 7-azaspiro[3.5]nonane linker, can be further elaborated by coupling to the second ligand (either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy) using appropriate functional group chemistry to yield the final PROTAC molecule.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers significant advantages in the design of novel therapeutics with improved pharmacological properties. Its application as a linker in PROTACs highlights its importance in the development of next-generation medicines. This technical guide provides a foundation for researchers to understand and effectively utilize this key intermediate in their drug discovery programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. This compound | 147611-03-8 [chemicalbook.com]
- 8. tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate, CasNo.147611-03-8 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: A Core Component in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural complexity of small molecules plays a pivotal role in defining their interaction with biological targets. Among the vast array of molecular frameworks, spirocyclic systems have garnered significant attention for their unique three-dimensional structures and conformational rigidity. This guide focuses on a key exemplar of this class: tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate. This compound has emerged as a valuable building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where the linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of efficacy.[1][2] This guide will provide a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering insights into its utility for researchers and professionals in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 147611-03-8 | [2][3][4] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [2][3][4] |
| Molecular Weight | 240.35 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Boiling Point | 362 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light | |
| Purity | Typically ≥97% | [3] |
Solubility and Stability:
While quantitative solubility data in a range of solvents is not extensively published, this compound is generally soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Its stability is generally good under standard laboratory conditions, though it should be stored in a cool, dark place to prevent degradation. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.
Spectroscopic Characterization:
Synthesis of this compound: A Plausible Approach
One potential approach could involve the construction of the spirocyclic core followed by the introduction of the carbamate functionality. A patent for the synthesis of a related compound, 7-oxo-2-azaspiro[3.5]nonane, suggests a two-step cyclization process to form the spirocyclic ketone.[6] This ketone could then undergo reductive amination, followed by protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 7-Azaspiro[3.5]nonan-2-one. This would likely follow a multi-step procedure as outlined in patents for similar compounds, potentially involving the formation of a suitable precursor followed by an intramolecular cyclization reaction.[6]
-
Step 2: Reductive Amination. The ketone from Step 1 would be reacted with a source of ammonia, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding amine.
-
Step 3: Boc Protection. The resulting 7-azaspiro[3.5]nonan-2-amine would then be dissolved in a suitable solvent, such as dichloromethane, and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford the final product.
-
Purification: The crude product would be purified by column chromatography on silica gel to yield pure this compound.
Self-Validation: Each step of this proposed synthesis would require in-process monitoring by techniques such as thin-layer chromatography (TLC) and confirmation of the structure and purity of the final product by NMR and mass spectrometry.
Applications in Drug Discovery: The Power of a Rigid Linker in PROTACs
The primary application of this compound is as a rigid linker in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination of the target.
The Rationale for Rigid Spirocyclic Linkers:
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used in initial PROTAC design, there is a growing body of evidence supporting the advantages of rigid linkers. The conformational flexibility of long, flexible linkers can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the ternary complex.
The spirocyclic nature of the 7-azaspiro[3.5]nonane core in this compound imparts significant conformational rigidity. This pre-organizes the PROTAC molecule into a more defined three-dimensional structure, which can lead to several advantages:
-
Improved Ternary Complex Stability: By reducing the conformational entropy that must be overcome for binding, rigid linkers can promote the formation of a more stable and productive ternary complex.
-
Enhanced Selectivity: The defined spatial orientation imposed by a rigid linker can lead to improved selectivity for the target protein, as off-target proteins may not be able to form a stable ternary complex with the PROTAC and the E3 ligase.
-
Improved Pharmacokinetic Properties: The rigid and often more lipophilic nature of spirocyclic linkers can lead to improved cell permeability and metabolic stability compared to more flexible, polar linkers.
PROTAC Assembly Workflow:
Caption: General workflow for the assembly of a PROTAC using the title compound.
Conclusion and Future Perspectives
This compound represents a valuable tool for medicinal chemists and drug discovery scientists. Its rigid spirocyclic framework offers a compelling alternative to traditional flexible linkers in the design of PROTACs, with the potential to enhance potency, selectivity, and pharmacokinetic properties. While a detailed, publicly available synthesis protocol remains elusive, the plausible synthetic routes based on related compounds provide a clear path forward for its preparation in a laboratory setting. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and well-characterized molecular building blocks like this compound is certain to grow, further cementing the importance of spirocyclic scaffolds in the development of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 147611-03-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 147611-03-8|this compound|BLD Pharm [bldpharm.com]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a central theme in contemporary drug discovery. The rigid, three-dimensional scaffold of 7-azaspiro[3.5]nonane has emerged as a privileged motif, offering a unique conformational landscape that enables precise spatial orientation of pharmacophoric elements. This technical guide provides an in-depth analysis of a key derivative, tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a versatile building block instrumental in the development of next-generation therapeutics. We will explore its molecular structure, synthesis, and pivotal role in the creation of potent and selective modulators of challenging biological targets, including G protein-coupled receptor 119 (GPR119) and the oncogenic KRAS G12C mutant. This guide is intended to serve as a comprehensive resource for researchers leveraging this unique scaffold in their drug design and development endeavors.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The principle of "escaping flatland" has become a guiding tenet in modern medicinal chemistry, encouraging the exploration of three-dimensional molecular frameworks to enhance pharmacological properties. Spirocycles, such as the 7-azaspiro[3.5]nonane core, are particularly compelling due to their inherent rigidity. This structural constraint can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 7-azaspiro[3.5]nonane scaffold, a bicyclic system featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, provides a unique spatial arrangement of substituents, opening new avenues for chemical space exploration.[1]
This compound, with its strategically placed Boc-protected amine, serves as a crucial intermediate, allowing for the controlled and regioselective elaboration of the spirocyclic core. This guide will provide a detailed examination of this valuable chemical entity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the spirocyclic fusion of a piperidine and a cyclobutane ring, with a tert-butoxycarbonyl (Boc) protected amine at the 2-position of the nonane framework.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 147611-03-8 | [2][3] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [2][4] |
| Molecular Weight | 240.35 g/mol | [2][4] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 362 °C at 760 mmHg (Predicted) | |
| Storage Temperature | 2-8°C (protect from light) | [3] |
| pKa | 12.44 ± 0.20 (Predicted) | [3] |
| InChI Key | UXSKWUIJYPVHKK-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 | [5] |
Conformational Analysis
The 7-azaspiro[3.5]nonane ring system is a conformationally constrained framework. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The cyclobutane ring is puckered, and the spirocyclic fusion introduces a significant degree of rigidity to the overall structure. This rigidity is advantageous in drug design as it pre-organizes the substituents in a defined spatial arrangement, which can lead to higher binding affinity for the target protein. Computational studies are valuable for elucidating the preferred low-energy conformations of this scaffold and its derivatives, providing insights for structure-based drug design.[6][7]
Synthesis and Characterization
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: General Synthesis of 7-Azaspiro[3.5]nonane Derivatives
The synthesis of derivatives of this scaffold often involves multi-step sequences. A representative workflow for the synthesis of more complex GPR119 agonists is described in the literature.[8] This typically involves the coupling of the spirocyclic amine with an appropriate electrophile, followed by further modifications. The purification of the final compounds is often achieved by column chromatography on silica gel.
Spectroscopic Characterization
The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is elusive, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons on the spirocyclic framework would appear as a series of complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would feature a quaternary carbon signal for the tert-butyl group, as well as distinct signals for the carbonyl carbon of the carbamate and the carbons of the spirocyclic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.35 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the carbamate functional group.
Several chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound upon request.[9]
Applications in Drug Discovery
The rigid 7-azaspiro[3.5]nonane scaffold has proven to be a valuable component in the design of potent and selective modulators of several important drug targets.
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus.[10] Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones. The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into a novel class of GPR119 agonists.[8] The rigid nature of the spirocycle helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency.
Caption: GPR119 agonist-induced signaling cascade.
Table 2: In Vitro Activity of a 7-Azaspiro[3.5]nonane GPR119 Agonist
| Compound | hGPR119 EC₅₀ (nM) | Rat Plasma Concentration (ng/mL at 1h) |
| 54g | 13 | 104 |
| Reference Cpd A | 25 | 45 |
| Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[11] |
Covalent Inhibitors of KRAS G12C
The KRAS protein, particularly the G12C mutant, has long been considered an "undruggable" target in oncology. The development of covalent inhibitors that bind to the mutant cysteine residue has been a major breakthrough. The 7-azaspiro[3.5]nonane scaffold has been utilized in the design of such inhibitors, where it serves to position the reactive warhead for optimal covalent modification of the target protein.
PROTAC Linkers
This compound is also described as a PROTAC (Proteolysis Targeting Chimera) linker.[4][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid spirocyclic core of this compound can provide a defined distance and orientation between the target-binding and E3 ligase-binding moieties of the PROTAC.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of challenging biological targets. The successful application of this scaffold in the development of GPR119 agonists and its potential as a component of KRAS G12C inhibitors and PROTACs underscores its significance. Further exploration of this and related spirocyclic systems is likely to yield novel therapeutic agents with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 147611-03-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound CAS#: 147611-03-8 [m.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. "Synthesis and Computational Analysis of Conformationally Restricted [3" by Sreedhar Reddy Tummalapalli, Rohit Bhat et al. [digitalcommons.montclair.edu]
- 7. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 147611-03-8|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Physical Properties of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block in medicinal chemistry, is of significant interest in the development of novel therapeutics. Its rigid, three-dimensional spirocyclic core offers a unique scaffold for designing compounds with improved metabolic stability and target selectivity. This guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. As a Senior Application Scientist, the following sections are structured to provide not only data but also the scientific rationale behind the recommended analytical procedures, ensuring both accuracy and reproducibility in your research.
Core Physical and Chemical Properties
A foundational understanding of a compound's basic physical and chemical properties is paramount for its application in synthesis and drug development. Below is a summary of the currently available data for this compound. It is important to note that while some properties are reported in chemical databases, comprehensive, experimentally verified data remains limited in publicly accessible literature.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate | N/A |
| CAS Number | 147611-03-8 | [1][2][] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][4][5] |
| Molecular Weight | 240.35 g/mol | [1][4][5] |
| Physical Form | Solid | |
| Boiling Point | 362 °C at 760 mmHg (Predicted) | |
| Melting Point | Data not available in searched sources | N/A |
| Solubility | Data not available in searched sources | N/A |
Experimental Determination of Physical Properties
The following sections provide detailed protocols for the experimental characterization of this compound. These methodologies are selected to ensure high-quality, reproducible data, which is essential for regulatory submissions and further research.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a critical indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and the enthalpy of fusion. This technique measures the difference in heat flow between the sample and a reference as a function of temperature.[6]
Experimental Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetic aluminum DSC pan.[7] Crimp the pan to seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.
-
Thermal History Erasure: Program the DSC to perform a heat/cool/heat cycle. A typical program would be to heat from room temperature to a temperature above the expected melting point, cool down, and then reheat at a controlled rate (e.g., 10 °C/min).[7]
-
Data Acquisition: During the final heating ramp, record the differential heat flow.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the thermogram.[7] The area under the peak can be integrated to determine the enthalpy of fusion.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.[8]
Experimental Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol:
-
Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide).
-
Sample Preparation: To a series of vials, add an excess amount of this compound to a known volume of each solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound.
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.[4]
Experimental Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[9]
-
Data Analysis: Process and analyze the spectra to determine chemical shifts (ppm), signal multiplicities, and coupling constants (Hz).
Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[10]
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11] Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M+H)⁺ or (M)⁺ to confirm the molecular weight of the compound.[10][11]
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Detailed Protocol:
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.[12] Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Obtain the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H, C=O (carbamate), and C-N bonds.
Conclusion
This technical guide provides the foundational physical and chemical data for this compound and outlines robust, validated protocols for the experimental determination of its key physical properties. By following these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is essential for advancing their research and development programs. The application of these rigorous analytical techniques will facilitate a deeper understanding of this important chemical entity and its potential in the synthesis of novel therapeutic agents.
References
- 1. This compound | 147611-03-8 | INDOFINE Chemical Company [indofinechemical.com]
- 2. clearsynth.com [clearsynth.com]
- 4. emerypharma.com [emerypharma.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. tutorchase.com [tutorchase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide to tert-Butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures that provide access to unexplored chemical space is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds have emerged as particularly valuable motifs, offering a rigid three-dimensional framework that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the 7-azaspiro[3.5]nonane core has garnered significant interest. This technical guide provides a comprehensive overview of tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate, a key intermediate in the synthesis of advanced therapeutics. We will delve into its chemical properties, a detailed, field-proven synthetic methodology, rigorous characterization techniques, and its applications in drug discovery, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold
The 7-azaspiro[3.5]nonane scaffold, characterized by a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, presents a unique and rigid three-dimensional geometry. This distinct spatial arrangement of substituents allows for the development of compounds with improved pharmacological profiles.[1] The strategic incorporation of this scaffold has led to the discovery of potent modulators for a range of challenging biological targets.
tert-Butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate, with the IUPAC name tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate , serves as a crucial building block for introducing this valuable spirocyclic motif into larger, more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for controlled, sequential chemical modifications, a critical feature in multi-step drug synthesis.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for ensuring the purity of the final compounds.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate | [] |
| CAS Number | 147611-03-8 | [3][4][5] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [][4][5] |
| Molecular Weight | 240.35 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Storage | Store in a cool, dry place | [5] |
Below is a 2D representation of the chemical structure of tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate.
Caption: 2D structure of tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate.
Synthesis and Purification: A Detailed Protocol
Overall Synthetic Workflow
The proposed synthesis involves a three-step sequence:
-
[2+2] Cycloaddition (Staudinger Reaction): Formation of the spirocyclic β-lactam core.
-
Reduction of the β-lactam: Opening of the lactam to form the corresponding amine.
-
Boc Protection: Installation of the tert-butyloxycarbonyl group onto the primary amine.
Caption: Proposed synthetic workflow for tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate.
Step 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one
The formation of the spirocyclic β-lactam is achieved via a Staudinger [2+2] ketene-imine cycloaddition.[6]
-
Reaction: N-Boc-4-piperidone is reacted with a ketene, generated in situ from an acyl chloride and a non-nucleophilic base.
-
Rationale: This cycloaddition is a highly efficient method for constructing four-membered rings. The use of N-Boc-4-piperidone as the imine precursor ensures the piperidine nitrogen is protected, preventing unwanted side reactions.
Experimental Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add a solution of the ketene precursor (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous DCM.
-
Slowly add a solution of triethylamine (2.5 eq) in anhydrous DCM dropwise over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-7-azaspiro[3.5]nonan-1-one.
Step 2: Synthesis of 7-Azaspiro[3.5]nonan-2-amine
The β-lactam is reduced to the corresponding amine.
-
Reaction: The carbonyl group of the β-lactam is reduced using a strong reducing agent.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of opening the strained β-lactam ring to yield the desired amine.
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-Azaspiro[3.5]nonan-2-amine, which can be used in the next step without further purification.
Step 3: Synthesis of tert-Butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate
The final step is the protection of the primary amine with a Boc group.
-
Reaction: The primary amine is reacted with di-tert-butyl dicarbonate ((Boc)₂O).
-
Rationale: This is a standard and high-yielding method for the introduction of a Boc protecting group. The reaction proceeds under mild conditions.
Experimental Protocol:
-
Dissolve the crude 7-Azaspiro[3.5]nonan-2-amine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product, tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine and cyclobutane ring protons, and the NH proton of the carbamate. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the spiro carbon, and the carbons of the piperidine and cyclobutane rings. |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z 241.19. |
| HPLC | A single major peak indicating high purity (>95%). |
Applications in Drug Discovery
tert-Butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate is a versatile intermediate with broad applications in medicinal chemistry.
-
PROTACs: This compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[4]
-
GPCR Modulators: The 7-azaspiro[3.5]nonane scaffold has been utilized in the development of agonists for G protein-coupled receptors (GPCRs), such as GPR119, which are targets for the treatment of type 2 diabetes.
-
Enzyme Inhibitors: Derivatives of this scaffold have shown promise as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation.
Caption: Key applications of tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate in drug discovery.
Conclusion
tert-Butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate is a valuable and versatile building block for the synthesis of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective drug candidates. The synthetic protocol outlined in this guide, based on established chemical principles, offers a reliable method for the preparation of this important intermediate. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of scaffolds like the 7-azaspiro[3.5]nonane core will undoubtedly play a crucial role in the development of the next generation of medicines.
References
Spectral Data Analysis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral data for tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block in medicinal chemistry and drug development, notably as a component in PROTAC linkers.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The principles behind the data acquisition methodologies and the structural basis for the predicted spectral features are discussed in depth to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules.
Introduction and Molecular Structure
This compound (CAS No: 147611-03-8) possesses a unique three-dimensional architecture, combining a spirocyclic core with a bulky tert-butyloxycarbonyl (Boc) protecting group.[2] This structure imparts specific conformational rigidity and lipophilicity, properties that are highly valuable in the design of novel therapeutics. An accurate and thorough characterization of its spectral properties is paramount for quality control, reaction monitoring, and ultimate structural confirmation.
Molecular Formula: C₁₃H₂₄N₂O₂[3] Molecular Weight: 240.35 g/mol [1]
The structural features to be analyzed include:
-
A spiro[3.5]nonane core, featuring a quaternary carbon linking a cyclobutane and a piperidine ring.
-
A secondary amine within the piperidine ring.
-
A carbamate functional group.
-
A tert-butyl group associated with the Boc protecting moiety.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full structural verification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex in the aliphatic region due to the overlapping signals of the spirocyclic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| tert-Butyl (Boc) | ~1.45 | s (singlet) | 9H | The nine equivalent protons of the tert-butyl group are magnetically shielded and show a characteristic sharp singlet.[4] |
| NH (Carbamate) | ~5.0 - 5.5 | br s (broad singlet) | 1H | The carbamate N-H proton signal is often broad and its chemical shift is concentration and solvent dependent.[5][6] |
| CH-N (Carbamate) | ~3.8 - 4.2 | m (multiplet) | 1H | This proton is deshielded by the adjacent nitrogen of the carbamate group. |
| NH (Piperidine) | ~1.5 - 2.5 | br s (broad singlet) | 1H | The secondary amine proton signal is typically broad and its position can vary; it may exchange with D₂O. |
| Spiro[3.5]nonane ring protons | ~1.5 - 3.0 | m (multiplet) | 12H | The protons on the cyclobutane and piperidine rings will produce a complex series of overlapping multiplets. Protons adjacent to the piperidine nitrogen will be shifted downfield. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carbamate) | ~155 | The carbonyl carbon of the carbamate group is significantly deshielded.[4] |
| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen.[4] |
| C(CH₃)₃ (Boc) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group are shielded.[4] |
| CH-N (Carbamate) | ~50 - 55 | This carbon is deshielded due to its attachment to the electronegative nitrogen of the carbamate. |
| Spiro Quaternary C | ~35 - 45 | The spirocyclic quaternary carbon typically appears in this region. |
| Spiro[3.5]nonane ring carbons | ~20 - 50 | The remaining methylene and methine carbons of the spirocyclic system will resonate in the aliphatic region. Carbons adjacent to the piperidine nitrogen will be shifted further downfield. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR spectral acquisition.
-
Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[7] The solution is then transferred to a 5 mm NMR tube.[8]
-
Instrument Setup : The NMR tube is placed in the spectrometer. The instrument's magnetic field is optimized for homogeneity through a process called shimming, using the deuterium signal from the solvent to "lock" the field.[8]
-
Data Acquisition : For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio.[9] For the less sensitive ¹³C nucleus, a greater number of scans (e.g., 1024 or more) are necessary, and proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[10]
-
Data Processing : The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique that is expected to yield a prominent protonated molecular ion.
Table 3: Predicted Key Mass Fragments (ESI, Positive Mode)
| m/z | Predicted Ion | Fragmentation Pathway |
|---|---|---|
| 241.19 | [M+H]⁺ | Protonated molecular ion. |
| 185.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 141.13 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (isobutylene + CO₂) via a characteristic fragmentation of protonated t-butylcarbamates.[11] |
The fragmentation of the Boc group is a hallmark of this class of compounds. The initial loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da) results in a total loss of 100 Da from the protonated molecular ion.[11]
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: General workflow for ESI-MS analysis.
-
Sample Preparation : A stock solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.[12] This solution is then diluted to a final concentration of approximately 1-10 µg/mL.[13] A small amount of an acid, like formic acid (0.1%), is often added to the final solution to facilitate protonation in positive ion mode. The sample must be free of non-volatile salts and buffers.[14]
-
Data Acquisition : The prepared sample is introduced into the mass spectrometer's electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system. The ESI source settings are optimized to achieve a stable spray and efficient ionization. The mass analyzer is set to scan a relevant m/z range to detect the molecular ion and key fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by absorptions corresponding to the N-H and C=O bonds of the carbamate and the N-H of the secondary amine.
Table 4: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
|---|---|---|---|
| ~3350 | N-H stretch | Carbamate & Amine | The N-H stretching vibrations for both the secondary amine and the carbamate are expected in this region. The bands are typically of medium intensity.[15] |
| 2950-2850 | C-H stretch | Aliphatic | Strong absorptions from the C-H bonds of the spirocyclic core and the tert-butyl group. |
| ~1690 | C=O stretch | Carbamate | A strong, sharp absorption characteristic of the carbamate carbonyl group.[16] |
| ~1520 | N-H bend | Carbamate | A medium intensity band associated with the N-H bending and C-N stretching of the secondary amide (carbamate) linkage.[16] |
| ~1160 | C-O stretch | Carbamate | A strong band corresponding to the C-O stretching of the carbamate ester. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid or liquid samples.
-
Instrument Background : An initial background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere from the sample spectrum.
-
Sample Application : A small amount of the solid powder is placed directly onto the ATR crystal surface. A pressure clamp is applied to ensure good contact between the sample and the crystal.[17]
-
Data Acquisition : The IR spectrum of the sample is then recorded. The instrument passes an infrared beam through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, allowing for the absorption of IR radiation by the sample's functional groups.[18][19]
-
Cleaning : After the measurement, the sample can be recovered, and the crystal is cleaned with a soft cloth and a suitable solvent (e.g., isopropanol).[17]
Conclusion
This guide provides a detailed framework for the analysis and interpretation of the spectral data of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data in the context of the molecule's unique structural features, researchers can confidently verify its identity and purity. The provided experimental protocols represent standard, validated methodologies for acquiring high-quality spectral data, ensuring the scientific integrity of the characterization process. This comprehensive approach is essential for professionals engaged in drug discovery and development, where the unambiguous structural confirmation of key intermediates is a critical requirement.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl (7-azaspiro[3.5]nonan-2-yl)carbamate | 147611-03-8 [sigmaaldrich.com]
- 3. 147611-03-8|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 15. analyzetest.com [analyzetest.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. mt.com [mt.com]
- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
An In-depth Technical Guide to the Solubility of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a versatile building block in medicinal chemistry, notably utilized as a PROTAC linker.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering insights into the predicted solubility profile, experimental determination methodologies, and robust analytical techniques for the quantification of this compound. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 147611-03-8 | [3][4][5][] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3][] |
| Molecular Weight | 240.35 g/mol | [1][3] |
| Appearance | Solid | - |
| Predicted logP | ~1.7 | [7] |
The presence of the bulky, nonpolar tert-Butyloxycarbonyl (Boc) protecting group and the spirocyclic aliphatic core contributes to its lipophilicity. Conversely, the secondary amine within the azaspiro ring and the carbamate linkage can participate in hydrogen bonding, suggesting potential for solubility in polar solvents. The predicted octanol-water partition coefficient (logP) of approximately 1.7 for a structurally similar compound suggests a balance between lipophilicity and hydrophilicity, leading to an expectation of moderate aqueous solubility.[7]
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polarity of these solvents can effectively solvate the carbamate and amine functionalities. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The nonpolar regions of the molecule, including the tert-butyl group and the hydrocarbon rings, interact favorably with these solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF's ability to accept hydrogen bonds and its relatively lower polarity compared to alcohols suggest moderate solubility. |
| Ketones | Acetone | Moderate to High | Acetone's polarity and hydrogen bond accepting capability should allow for good solubility. |
| Esters | Ethyl Acetate | Moderate | The ester functionality provides a balance of polar and nonpolar characteristics, likely resulting in moderate solubility. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Low to Moderate | The logP value suggests that while some aqueous solubility is expected, it will likely be limited due to the significant nonpolar character of the molecule. |
| Nonpolar Hydrocarbons | Hexane, Toluene | Low to Insoluble | The polar carbamate and amine groups will limit solubility in highly nonpolar solvents. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility, as it measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid material.[8]
Causality in Experimental Design
The choice of the shake-flask method is deliberate; it is designed to achieve a true equilibrium state, providing a solubility value that is independent of the initial form of the solid (e.g., amorphous vs. crystalline) and the method of sample preparation. This is crucial for obtaining reproducible and fundamentally meaningful data for formulation development. The selection of a 24-48 hour equilibration time is based on the principle that this duration is generally sufficient for most pharmaceutical compounds to reach equilibrium.[9] Temperature control is critical as solubility is temperature-dependent.
Protocol for Thermodynamic Solubility Determination
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, acetonitrile, etc.)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Calibrated pipettes
-
HPLC-UV/MS or a suitable analytical instrument for quantification
2. Procedure:
-
Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Visualization of the Experimental Workflow
Caption: Workflow for the experimental determination of thermodynamic solubility.
Analytical Method for Quantification
Due to the lack of a strong UV chromophore in this compound, a standard HPLC-UV method may lack the required sensitivity. Therefore, a more specialized analytical approach is recommended.
Rationale for Method Selection
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the accurate quantification of dissolved solutes in solubility studies. Given the chemical structure of the target compound, two primary detection strategies are considered:
-
HPLC with Post-Column Derivatization and Fluorescence Detection: This is a highly sensitive and selective method for carbamates.[10][11] The carbamate is hydrolyzed post-column to generate an amine, which is then reacted with a fluorogenic agent like o-phthalaldehyde (OPA) to produce a highly fluorescent derivative that can be detected with high sensitivity.[10][11]
-
HPLC with Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity without the need for derivatization, making it a robust alternative.
Recommended HPLC Method
A reverse-phase HPLC method is suitable for the separation of this moderately nonpolar compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile, both containing 0.1% formic acid (for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Mass Spectrometry (MS) in positive ion mode, monitoring for the [M+H]⁺ ion. |
Safety and Handling
As a prudent laboratory practice, this compound and all chemicals should be handled with care, following established safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
Spills: In case of a spill, collect the material and dispose of it as chemical waste. Avoid generating dust.[12]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a predicted solubility profile offers valuable initial guidance, the definitive characterization of this critical physicochemical property relies on robust experimental determination using the detailed thermodynamic solubility protocol and sensitive analytical quantification methods outlined herein. Adherence to these scientifically sound practices will empower researchers to generate high-quality, reliable data essential for advancing their drug discovery and development programs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 147611-03-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound | 147611-03-8 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 7. epa.gov [epa.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. agilent.com [agilent.com]
- 11. s4science.at [s4science.at]
- 12. chemicalbook.com [chemicalbook.com]
Discovery and history of azaspirocyclic compounds
An In-depth Technical Guide to the Discovery and History of Azaspirocyclic Compounds
Authored by a Senior Application Scientist
Foreword: Escaping Flatland—The Rise of Three-Dimensional Scaffolds
The history of medicinal chemistry has often been dominated by "flat," aromatic molecules. While foundational to drug discovery, these two-dimensional structures occupy a limited chemical space. The quest for novel chemical entities with superior therapeutic profiles has driven a strategic shift towards three-dimensional (3D) scaffolds that can more effectively interact with the complex topographies of biological targets.[1][2] Azaspirocyclic compounds, bicyclic structures where two rings share a single nitrogen-containing or adjacent carbon atom (the spiro center), have emerged as a preeminent class of these 3D scaffolds.[1]
Their inherent structural rigidity, precise vectoral display of substituents, and the ability to confer favorable physicochemical properties have established them as privileged motifs in modern drug discovery.[1][2] Incorporating azaspirocyclic cores often increases the fraction of sp³-hybridized carbons (Fsp³), a parameter strongly correlated with improved clinical success due to enhanced solubility, metabolic stability, and reduced off-target toxicity.[1][3] This guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, from their origins in natural products to the sophisticated synthetic strategies that have enabled their widespread use in medicine.
Part 1: Nature's Blueprint—Azaspirocyclic Alkaloids as Inspiration
The journey of azaspirocycles begins not in the laboratory, but in the intricate chemistry of the natural world. For decades, chemists have been captivated by natural products containing these unique architectures, which served as both a challenge and an inspiration for total synthesis.
The Histrionicotoxins: A Spiropiperidine Landmark
A pivotal moment in the history of azaspirocycles was the isolation of histrionicotoxin from the skin of the neotropical poison frog, Dendrobates histrionicus.[4][5] This family of alkaloids, featuring a distinctive 1-azaspiro[5.5]undecane core, are potent noncompetitive blockers of nicotinic receptor-gated channels.[4] The structural complexity and significant biological activity of histrionicotoxin and its derivatives ignited profound interest within the synthetic community, spurring the development of novel methods to construct the challenging azaspiro[5.5]undecane skeleton.[4][5]
Other Notable Natural Scaffolds
Beyond the famed frog toxins, other natural products have showcased the versatility of the azaspirocyclic framework:
-
Cephalotaxine: This alkaloid, containing a 1-azaspiro[4.4]nonane ring system, is the core skeleton of esters like homoharringtonine, which exhibit pronounced antileukemic activity.[6]
-
Spirooxindoles: A diverse class of natural products featuring a spiro-fused oxindole moiety, many of which display significant cytostatic and antibacterial properties.[7]
The discovery of these and other bioactive natural products underscored the therapeutic potential encoded within the spirocyclic architecture and provided the crucial impetus for chemists to develop general and efficient synthetic routes to access these valuable cores.[7][8]
Part 2: The Synthetic Conquest—Forging the Spirocyclic Core
Constructing the quaternary spirocenter of an azaspirocycle is a formidable synthetic challenge. The evolution of organic chemistry is mirrored in the increasingly sophisticated and elegant strategies developed to assemble these frameworks.
Caption: Key synthetic pathways to azaspirocyclic cores.
Pioneering Strategies: Intramolecular Cyclizations
Early and still widely used methods rely on the intramolecular cyclization of strategically functionalized precursors. These approaches build the second ring onto an existing cyclic structure.
-
Intramolecular N-Alkylation: This robust method involves the reaction of a nitrogen nucleophile with an electrophilic center on a side chain appended to a ring. It is a foundational technique for creating various azaspirocycles, including 2,6-diazaspiro[3.3]heptanes.[9]
-
Reductive Amination: The intramolecular reaction between an amine and a ketone or aldehyde is a highly effective way to form the second ring, particularly for constructing pyrrolidine and piperidine moieties within the spirocycle.[10]
-
Dieckmann Condensation: This intramolecular reaction of a diester is employed for creating cyclic β-keto esters, which are versatile intermediates for further elaboration into azaspirocyclic systems.
The Metathesis Revolution: Ring-Closing Metathesis (RCM)
The advent of stable and efficient ruthenium-based catalysts for olefin metathesis, recognized with the 2005 Nobel Prize in Chemistry, transformed the synthesis of cyclic molecules. RCM has become a powerful and versatile tool for constructing azaspirocycles.[1] The strategy involves an acyclic diene precursor that, upon exposure to the catalyst, cyclizes to form one of the rings of the spiro system. Its tolerance of a wide range of functional groups makes it particularly valuable in complex molecule synthesis.[1][10][11]
Tandem and Cascade Reactions: The Pursuit of Elegance and Efficiency
More advanced strategies focus on forming multiple bonds in a single operation, leading to rapid increases in molecular complexity.
-
Conjugate Addition/Dipolar Cycloaddition Cascade: This elegant approach was used in a stereocontrolled synthesis of an azaspiro[5.5]undecane, the core of histrionicotoxin.[4] It involves the conjugate addition of an oxime to a diene, which generates a transient nitrone that immediately undergoes an intramolecular dipolar cycloaddition to form the bicyclic system.[4]
-
Palladium-Catalyzed Aza-[3+2] Cycloaddition: This modern method allows for the transformation of anilines into 1-azaspiro[4.5]decanes through oxidative dearomatization followed by a palladium-catalyzed reaction with vinylcyclopropanes, demonstrating broad substrate compatibility.[12]
-
[2+2] Cycloaddition: The thermal cycloaddition between an alkene and an isocyanate can be used to form a spirocyclic β-lactam.[13] This four-membered ring can then be reduced to furnish the final 1-azaspiro[3.3]heptane core, providing a novel entry into this important scaffold.[13]
Part 3: The Modern Workhorses—Key Azaspirocyclic Scaffolds in Drug Discovery
The maturation of synthetic chemistry has given rise to a validated toolkit of azaspirocyclic scaffolds, each with distinct properties and applications.
Azaspiro[3.3]heptanes: The Piperidine Bioisostere
Perhaps the most impactful recent development has been the rise of the azaspiro[3.3]heptane scaffold.[14][15][16] These "angular" spirocycles, often containing additional heteroatoms (e.g., 2-oxa-6-azaspiro[3.3]heptane), have been validated as superior bioisosteres for common six-membered rings like piperidine, piperazine, and morpholine.[15] Their rigid, 3D geometry provides predictable exit vectors for substituents, enhancing target engagement.[15]
Caption: Azaspiro[3.3]heptane as a 3D bioisostere.
Representative Synthetic Protocol: Synthesis of a 2-Azaspiro[3.3]heptane Intermediate
The following protocol is adapted from a scalable synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key building block.[17] This method utilizes a [2+2] cycloaddition as the key step.
Objective: To synthesize tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Methodology:
-
Step 1: Dichloroketene Generation and Cycloaddition. To a solution of N-Boc-3-methyleneazetidine (1.0 equiv) in hexanes at 0 °C, add a solution of trichloroacetyl chloride (1.2 equiv) in hexanes dropwise.
-
Step 2: Triethylamine Addition. Add triethylamine (1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C. A precipitate will form.
-
Step 3: Reaction Progression. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Step 4: Workup. Upon completion, filter the reaction mixture through a pad of celite, washing with hexanes. Concentrate the filtrate under reduced pressure to yield the crude dichloroketone intermediate.
-
Step 5: Dechlorination. Dissolve the crude dichloroketone in acetic acid. Add activated zinc dust (4.0 equiv) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Step 6: Final Workup and Purification. Stir the mixture for 2 hours at room temperature. Filter the reaction through celite, washing with ethyl acetate. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel) to afford the desired 2-azaspiro[3.3]heptan-6-one product.[17]
Causality Note: The use of a [2+2] cycloaddition with in situ generated dichloroketene is a highly efficient method for constructing the cyclobutanone ring. The subsequent dechlorination with zinc is a classic and reliable method for removing the alpha-chloro substituents without reducing the ketone carbonyl.
Part 4: Quantifiable Impact—Azaspirocycles in Modern Medicinal Chemistry
The theoretical advantages of azaspirocycles translate into tangible improvements in drug candidates. By shifting from planar structures to sp³-rich scaffolds, medicinal chemists can favorably modulate key ADME (Administration, Distribution, Metabolism, and Excretion) properties.[2]
Case Study: LRRK2 Inhibitors for Parkinson's Disease
Mutations in the LRRK2 gene are a genetic predisposition for Parkinson's Disease.[18] The development of potent and selective LRRK2 kinase inhibitors is a major therapeutic goal. Early 1H-pyrazole biaryl sulfonamide inhibitors were potent but could not cross the blood-brain barrier.[18][19] In a remarkable example of scaffold hopping, researchers replaced the phenylsulfonamide group with an azaspirocyclic moiety.[18][20] This strategic change led to the discovery of potent and selective LRRK2 inhibitors capable of entering the rodent brain, representing a significant step forward.[18][20]
Data Presentation: Physicochemical Property Modulation
The introduction of an azaspirocyclic scaffold can dramatically alter a molecule's properties. The table below compares typical property ranges for oral drugs with those of the CNS-penetrant LRRK2 inhibitor GNE-7915, which features an azaspirocyclic core.
| Property | Typical Range for Oral Drugs | LRRK2 Inhibitor GNE-7915 (Azaspirocyclic) |
| Molecular Weight (MW) | < 500 Da | 479.6 g/mol |
| logP | < 5 | 3.9 |
| Polar Surface Area (PSA) | < 140 Ų | 71.9 Ų |
| Half-life (t₁/₂, rat) | Variable | 3.1 hours |
| Brain Penetration | Variable (often low) | High |
(Data sourced from BenchChem Technical Guide[1])
This data clearly illustrates how the azaspirocyclic scaffold in GNE-7915 contributes to a profile (e.g., controlled lipophilicity and high brain penetration) that is highly desirable for a CNS-active agent.[1]
Conclusion and Future Outlook
The history of azaspirocyclic compounds is a compelling narrative of how nature's ingenuity inspires scientific innovation. From their initial discovery in complex natural products to their current status as rationally designed, privileged scaffolds, their ascent in medicinal chemistry has been remarkable. The development of powerful synthetic tools like ring-closing metathesis and catalytic cascade reactions has made these once-inaccessible structures readily available, democratizing their use in drug discovery programs.[1][10]
Looking ahead, the field will continue to evolve. The development of novel, even more efficient and stereoselective synthetic methodologies will remain a priority. We can expect to see the design and validation of new types of azaspirocyclic cores, expanding the toolkit of 3D bioisosteres. As our understanding of the intricate relationship between molecular three-dimensionality and biological function deepens, azaspirocyclic compounds are poised to play an even more critical role in the development of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to Spirocycles in Medicinal Chemistry: From Three-Dimensionality to Clinical Success
Executive Summary: The Imperative of "Escaping Flatland" in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While effective, this "flatland" approach often leads to challenges in achieving target selectivity, optimizing pharmacokinetic properties, and securing novel intellectual property.[1][2] The strategic shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), is a direct response to these challenges.[2][3][4] Among the scaffolds leading this charge, spirocycles—ring systems where two rings are joined by a single common atom—have emerged as a powerful tool for the modern medicinal chemist.[5][6] This guide provides a comprehensive overview of the strategic application of spirocycles, from their fundamental physicochemical advantages to their synthesis and successful incorporation into clinically approved drugs.
Chapter 1: The Spirocyclic Scaffold: A Solution to Key Drug Development Challenges
The decision to incorporate a spirocyclic moiety is not merely a synthetic curiosity; it is a strategic choice aimed at resolving specific, often-predictable, hurdles in the drug discovery pipeline. The unique architecture of spirocycles offers inherent advantages in modulating a compound's physical and biological properties.
Defining the Spirocycle: A Gateway to Three-Dimensionality
According to IUPAC, a spirocycle is a bicyclic or polycyclic compound in which two or more rings are linked by one common atom, known as the spiro atom.[6] This structural feature imparts a rigid, three-dimensional geometry that is fundamentally different from planar aromatic systems or more flexible aliphatic rings.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Spirocyclic Scaffold: A Technical Guide to the Safe Handling of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
This guide provides an in-depth technical overview of the safety and handling protocols for tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS No. 147611-03-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the rationale behind them, ensuring a culture of safety and experimental integrity. As a key building block in medicinal chemistry, particularly in the synthesis of PROTACs and novel CNS agents, a thorough understanding of this compound's characteristics is paramount for its effective and safe utilization.[1]
Compound Profile and Inherent Risks
This compound is a bifunctional molecule featuring a spirocyclic core, a Boc-protected amine, and a secondary amine within the piperidine ring. This structure is valuable for introducing specific 3D geometries into larger molecules.[1] However, its chemical nature necessitates a careful approach to handling.
While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not publicly available, a robust safety profile can be constructed by analyzing structurally similar compounds. The primary hazards are associated with related azaspiro compounds and carbamates. These analogous compounds consistently indicate potential for irritation, acute oral toxicity, and respiratory effects.[2][3]
Anticipated Hazard Profile
Based on data from close structural analogs, researchers should operate under the assumption that this compound presents the following risks until proven otherwise:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This conservative approach is a cornerstone of laboratory safety, treating novel or sparsely documented compounds with the caution merited by their chemical class.
| Property | Data | Source |
| CAS Number | 147611-03-8 | [4][5][] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [4][] |
| Molecular Weight | ~240.35 g/mol | [4][] |
| Appearance | White to almost colorless solid or powder. | [7][8] |
| Storage | Room temperature, in a dry, sealed environment. | [1][7] |
The Self-Validating Safety Workflow: From Receipt to Disposal
The following protocols are designed as a self-validating system. Each step contains checks and rationales that reinforce safety, ensuring that the integrity of the experiment and the well-being of the researcher are prioritized.
Initial Receipt and Storage
Upon receiving the compound, immediately inspect the container for damage. The primary goal is to maintain containment and compound integrity.
Protocol:
-
Visual Inspection: Check for any breaches in the container or cap seal.
-
Label Verification: Confirm the container label matches the order (CAS No. 147611-03-8).
-
Storage: Store the container in a designated, well-ventilated cabinet for non-volatile solids, away from strong oxidizing agents and acids.[7] The compound is stable but may be light-sensitive.[8] Recommended storage is at room temperature in a sealed container, often with a desiccant to prevent degradation from moisture.[7]
Causality: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids, which would cause deprotection and alter the compound's reactivity.[7] Storing it away from incompatible materials is not just a general rule but a specific precaution to maintain its chemical identity.
Engineering and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) exposure dictates a multi-layered approach to protection.
Workflow for PPE Selection:
Caption: PPE selection workflow based on the experimental task.
Core PPE Requirements:
-
Eye Protection: ANSI Z87.1-compliant safety glasses are mandatory. When handling solutions where splashing is possible, upgrade to chemical splash goggles or a face shield.[2][3]
-
Hand Protection: Nitrile gloves are required. Always inspect gloves before use and practice proper removal technique to avoid skin contact. Wash hands thoroughly after handling, even when gloves are worn.[2][3]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If a fume hood is not available for weighing, a dust mask should be worn as a minimum precaution.[2]
Handling and Experimental Protocols
Weighing and Solution Preparation
Protocol:
-
Work Area: Designate a specific area within a chemical fume hood for handling the solid.
-
Tool Selection: Use anti-static spatulas and weigh boats to prevent dispersal of the fine powder.
-
Dispensing: Open the container slowly. Gently tap the required amount onto the weigh boat. Avoid creating airborne dust.
-
Dissolution: Add the solvent to the weighed solid in the reaction vessel. Do not add the solid to a large volume of stirred solvent, which can increase aerosolization.
-
Cleanup: Immediately after weighing, clean the balance and surrounding area with a damp cloth to collect any residual dust. Dispose of the cloth as contaminated waste.
Trustworthiness: This protocol is self-validating because it minimizes the primary exposure risks at their source: inhalation of dust and dermal contact. By handling the solid within a fume hood, the risk of respiratory irritation is actively managed.[3]
Spill and Emergency Response
Preparedness is the key to mitigating the impact of an accidental release.
Decision Tree for Spill Response:
Caption: Decision-making workflow for spill response.
First Aid Measures (Based on Analog Data):
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Protocol:
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of down the drain.
Conclusion: A Foundation of Proactive Safety
This compound is a valuable tool in modern drug discovery. Its safe and effective use hinges on a deep understanding of its potential hazards and the consistent application of robust handling protocols. By treating this compound with the respect it deserves—grounded in the principles of hazard assessment, exposure control, and emergency preparedness—researchers can confidently and safely unlock its synthetic potential. This guide serves not as a static set of rules, but as a dynamic framework for building a proactive culture of safety in the laboratory.
References
- 1. tert-ButylN-2-azaspiro[3.5]nonan-7-ylcarbamate [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate, CasNo.147611-03-8 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
Preserving the Keystone: A Senior Application Scientist's Guide to the Optimal Storage of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
An In-depth Technical Guide for Drug Development Professionals
Abstract
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is a crucial building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics and complex molecular architectures like PROTACs (Proteolysis Targeting Chimeras)[1]. Its structural integrity is paramount for the success of multi-step synthetic campaigns and the reliability of experimental outcomes. This guide provides a comprehensive, science-first framework for the proper laboratory storage of this compound. Moving beyond generic advice, we will dissect the molecule's intrinsic chemical vulnerabilities and establish a robust, evidence-based protocol to ensure its long-term stability and purity.
Foundational Chemistry: Understanding the Molecule's Vulnerabilities
To store a chemical effectively, one must first understand its structure and inherent reactivity. This compound is a molecule defined by two key features: a spirocyclic diamine core and a tert-butyloxycarbonyl (Boc) protecting group. Each contributes to its utility but also dictates its stability profile.
The Boc group is an acid-labile protecting group, meaning it is readily cleaved under strongly acidic conditions[2]. The carbamate linkage itself, while more stable than an ester, is susceptible to hydrolysis over time, a process that can be accelerated by the presence of moisture and shifts in pH[3].
These characteristics make the compound sensitive to three primary environmental factors: Acids, Moisture, and Temperature.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][4][] |
| Common CAS Numbers | 147611-03-8, 1434142-07-0 | [1][4] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][4][] |
| Molecular Weight | ~240.35 g/mol | [1][4][] |
| Appearance | White crystalline powder | |
| Melting Point | 85-88 °C | |
| Key Sensitivities | Strong acids (hydrolysis), moisture | [3] |
| Primary Degradation Pathway | Acid-catalyzed deprotection of the Boc group; carbamate hydrolysis | [2] |
The Core Principles of Long-Term Stability
Effective storage is a system of preventative measures grounded in chemical principles. The goal is to arrest potential degradation pathways by controlling the compound's environment.
Temperature: Minimizing Kinetic Energy
Chemical degradation is a kinetic process; lower temperatures slow the rate of reaction. While some suppliers suggest room temperature (15–25°C) storage, this is best reserved for short-term, daily use[6]. For long-term archival and preservation of purity, refrigeration at 2–8°C is the authoritative recommendation. This significantly reduces the rate of potential hydrolysis and other slow-burn degradation reactions.
-
Causality: Storing at 2–8°C lowers the molecular kinetic energy, reducing the frequency and force of collisions between the carbamate and any potential reactants (e.g., trace moisture), thereby preserving the compound.
Atmosphere: The Imperative of an Inert and Dry Environment
Moisture is the primary atmospheric threat to this compound due to the risk of hydrolysis.[3] Furthermore, the common laboratory atmosphere is not inert.
-
Moisture Control: The compound should be stored in a tightly sealed container, preferably within a desiccator containing fresh desiccant (e.g., silica gel or calcium sulfate).[3] This creates a moisture-free microenvironment, directly inhibiting the hydrolysis pathway. It is critical to note that freezers can be high-humidity environments; therefore, simply placing the compound in a freezer without proper sealing and desiccation can be counterproductive and may even accelerate hydrolysis.[3]
-
Inert Atmosphere: For maximum protection, especially for high-value batches or long-term archival, the storage container should be backfilled with an inert gas like argon or nitrogen. This practice displaces atmospheric oxygen and, more importantly, ambient moisture.
Light: A Precautionary Principle
While no specific photosensitivity is documented for this molecule, complex organic compounds used in drug discovery can be susceptible to photodegradation. As a matter of best practice and to eliminate a potential variable, storage in light-protecting containers, such as amber glass vials, is strongly advised.[7]
Chemical Segregation: Preventing Accidental Contact
Proper chemical hygiene dictates that compounds be stored according to their hazard and compatibility class, not simply alphabetically.[7]
-
Acid Incompatibility: Given the compound's sensitivity to strong acids, it must be stored in a location physically separate from any acidic compounds. Vented acid cabinets are unsuitable.
-
General Incompatibility: Store separately from strong oxidizing agents to prevent unforeseen reactions.[7] A dedicated cabinet for reagents and building blocks is appropriate.
Standard Operating Protocol: From Receipt to Archival
A self-validating storage system relies on a consistent and logical workflow. The following protocols ensure the integrity of this compound throughout its lifecycle in the lab.
Workflow Diagram: Compound Handling and Storage Lifecycle
Caption: Workflow for receiving, preparing, and storing the compound.
Protocol 1: Initial Receipt and Inspection
-
Verification: Upon receipt, cross-reference the container label with the purchase order and Certificate of Analysis (CoA). Note the CAS number, batch number, and purity.
-
Integrity Check: Inspect the container for any physical damage. Ensure the cap is securely sealed.
-
Inventory Logging: Immediately log the compound into the chemical inventory system, recording the date of receipt. Affix a label with the receipt date to the container.[7]
-
Initial Storage: Place the sealed, original container in a designated, clearly labeled secondary container within a refrigerator (2–8°C). If space permits, this initial storage should be within a desiccator inside the refrigerator.
Protocol 2: Aliquoting for Long-Term Storage
-
Equilibration: Before opening for the first time, remove the sealed container from the refrigerator and place it in a benchtop desiccator. Allow it to equilibrate to room temperature for at least 60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Environment: Perform all weighing and aliquoting in a controlled, dry environment, such as a nitrogen-filled glovebox or on a bench with a gentle stream of argon or nitrogen directed into the vial.
-
Preparation: Use pre-dried amber glass vials with PTFE-lined caps for the aliquots.
-
Transfer: Dispense the desired quantity of the solid into each new vial.
-
Inerting and Sealing: Before capping, flush the headspace of each vial with argon or nitrogen. Immediately seal the vial tightly. For an extra barrier against moisture ingress, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, batch number, concentration (if solvated), and date of preparation.[8]
-
Archiving: Place the long-term stock aliquots back into a labeled box within a desiccator in the 2–8°C refrigerator.
Quick Reference: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | 2–8°C (Refrigerated) | Minimizes kinetics of hydrolysis and other degradation pathways for long-term stability. |
| Atmosphere | Dry & Inert (Desiccator, N₂/Ar backfill) | Prevents carbamate hydrolysis by excluding moisture, the primary atmospheric risk factor.[3] |
| Light Exposure | Store in the Dark (Amber Vial/Opaque Container) | Precautionary measure to prevent potential photodegradation of the complex organic structure.[7] |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Provides a robust physical barrier to environmental contaminants and moisture. |
| Location | Segregated from Acids & Oxidizers | Prevents degradation from accidental contact with incompatible chemicals.[7] |
Conclusion
The chemical stability of this compound is not a matter of chance, but a direct result of meticulous and scientifically-informed storage practices. By understanding its vulnerability to acid and moisture and implementing a stringent protocol based on cold, dry, and inert conditions, researchers can protect their investment and ensure the compound's purity. Adherence to these guidelines will safeguard the integrity of this vital building block, thereby enhancing the reliability and reproducibility of downstream applications in drug discovery and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 147611-03-8 | INDOFINE Chemical Company [indofinechemical.com]
- 6. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
The Ascendance of 7-Azaspiro[3.5]nonane: A Technical Guide to a Novel Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel chemical entities that transcend the confines of "flat" medicinal chemistry, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling three-dimensional framework for the design of next-generation therapeutics.[1] This bicyclic structure, featuring a piperidine ring fused to a cyclobutane ring via a spiro nitrogen atom, offers a unique conformational rigidity and precise vectoral presentation of substituents. This guide provides a comprehensive exploration of the 7-azaspiro[3.5]nonane core, detailing its synthesis, derivatization, and burgeoning applications in modern drug discovery. We will delve into its pivotal role in the development of potent and selective modulators for challenging biological targets, including G protein-coupled receptor 119 (GPR119), fatty acid amide hydrolase (FAAH), and the oncogenic KRAS G12C mutant, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for innovative medicines.
The Strategic Advantage of the 7-Azaspiro[3.5]nonane Core
The drive to "escape from flatland" has led medicinal chemists to embrace scaffolds that offer greater three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2] The 7-azaspiro[3.5]nonane core is a prime example of such a scaffold. Its rigid structure, a fusion of a piperidine and a cyclobutane ring, provides a fixed orientation for appended functional groups, facilitating optimal interactions with biological targets.[3] This is in contrast to more flexible aliphatic chains or simple ring systems, where the entropic cost of adopting the correct binding conformation can reduce affinity.
The spirocyclic nature of 7-azaspiro[3.5]nonane also introduces novel exit vectors for chemical exploration, allowing chemists to probe regions of chemical space that are inaccessible with more traditional scaffolds.[1] Furthermore, the presence of a secondary amine within the piperidine ring offers a convenient handle for a wide array of chemical modifications, enabling the generation of diverse compound libraries for screening and optimization.[2]
Physicochemical Properties: A Comparative Overview
A key decision in drug design is the choice of the core scaffold. The 7-azaspiro[3.5]nonane system presents a unique profile of physicochemical properties that are often advantageous for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.
| Property | 7-Azaspiro[3.5]nonane | Azaspiro[3.3]heptane |
| Molecular Formula | C₈H₁₅N | C₆H₁₁N |
| Molecular Weight | 125.21 g/mol | 97.16 g/mol |
| Predicted pKa (strongest basic) | 10.5 | ~10.0-11.0 (isomer dependent) |
| Predicted XLogP3 | 1.8 | ~1.0-1.5 (isomer dependent) |
| Predicted Water Solubility | 15.5 g/L | Higher than 7-azaspiro[3.5]nonane |
| Topological Polar Surface Area | 12 Ų | 12 Ų |
Data for 7-azaspiro[3.5]nonane from PubChem CID 20277171.[4] Data for azaspiro[3.3]heptane is generalized.
The slightly higher lipophilicity (XLogP3) of the 7-azaspiro[3.5]nonane core compared to the smaller azaspiro[3.3]heptane can be beneficial for traversing cellular membranes, a critical step for engaging intracellular targets. However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.
Synthesis of the 7-Azaspiro[3.5]nonane Core and its Derivatives
The synthetic accessibility of a scaffold is paramount for its utility in a drug discovery program. Several strategies have been developed for the construction of the 7-azaspiro[3.5]nonane ring system, ranging from multi-step solution-phase syntheses to more streamlined solid-phase approaches.
Solution-Phase Synthesis
A common approach to the 7-azaspiro[3.5]nonane core involves the construction of a suitable piperidine precursor followed by the formation of the spirocyclic cyclobutane ring. Patents have described multi-step sequences to achieve this. For instance, a method for synthesizing tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate involves a seven-step sequence starting from the reaction of ethylmalonate with a suitable precursor.[2] Another patented method describes the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester from a piperidine derivative via epoxidation and ring expansion.[5][6]
A representative synthetic workflow is depicted below:
Solid-Phase Synthesis
Solid-phase synthesis offers an efficient way to generate libraries of 7-azaspiro[3.5]nonane derivatives for high-throughput screening. This approach involves immobilizing a suitable building block on a solid support and then carrying out a series of reactions to build the spirocycle and introduce diversity.
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol outlines a plausible route for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library.
-
Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM. To this, add a solution of Fmoc-4-amino-1-Boc-piperidine and DIEA in anhydrous DCM and agitate for 4 hours at room temperature. Cap any remaining active sites with a solution of DCM/MeOH/DIEA. Wash the resin sequentially with DCM, DMF, and MeOH and dry under high vacuum.
-
Fmoc-Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Acylation: In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF. Add this activated acid solution to the resin and agitate for 6 hours at room temperature. Wash the resin with DMF, DCM, and MeOH and dry under high vacuum.
-
Spirocyclization (Dieckmann Condensation): Swell the resin in anhydrous THF. Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours. Cool, drain, and wash with THF.
-
Decarboxylation: Suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours. Cool, drain, and wash with water, DMF, DCM, and MeOH. Dry the resin under high vacuum.
-
Diversification (Optional): The secondary amine of the spirocycle can be further functionalized at this stage using standard N-acylation or N-alkylation protocols.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) for 1 hour at room temperature. Collect the filtrate, concentrate under a stream of nitrogen, and precipitate the crude product with cold diethyl ether.
-
Purification: Purify the final product by reverse-phase HPLC.
Staudinger Reaction Approach
The Staudinger [2+2] ketene-imine cycloaddition is a versatile method for synthesizing spiro-β-lactams, which can serve as precursors to 7-azaspiro[3.5]nonane derivatives.[7] This reaction involves the in-situ generation of a ketene which then reacts with an imine derived from a piperidin-4-one derivative.
Applications in Drug Discovery
The unique structural features of the 7-azaspiro[3.5]nonane scaffold have been leveraged to develop novel drug candidates across a range of therapeutic areas.
GPR119 Agonists for Metabolic Diseases
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes.[3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[7]
Researchers have successfully developed potent GPR119 agonists based on the 7-azaspiro[3.5]nonane core. Optimization of the piperidine N-capping group (R²) and the aryl group (R³) led to the identification of highly potent compounds.[1][8]
Structure-Activity Relationship (SAR) of GPR119 Agonists
| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |
| Lead Compound | Pyrimidin-2-yl | 4-cyanophenyl | 150 |
| 54g | 5-cyanopyridin-2-yl | 4-cyano-2-fluorophenyl | 1.2 |
Data adapted from Matsuda et al. (2018).[1]
The SAR studies revealed that electron-withdrawing groups on both the R² and R³ moieties were crucial for high potency. Compound 54g emerged as a particularly potent agonist with an EC₅₀ of 1.2 nM for human GPR119.[1]
Pharmacokinetic Profile of Compound 54g in Rats
| Parameter | Value |
| T½ (h) | 2.9 |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1040 |
| AUC (ng·h/mL) | 6820 |
| Bioavailability (%) | 48.2 |
Data for a 10 mg/kg oral dose in Sprague-Dawley rats, adapted from Matsuda et al. (2018).[1]
Compound 54g exhibited a desirable pharmacokinetic profile in rats, with good oral bioavailability and exposure, and demonstrated a significant glucose-lowering effect in a diabetic rat model.[1]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[5] Inhibition of FAAH increases anandamide levels, leading to analgesic and anti-inflammatory effects. The 7-azaspiro[3.5]nonane scaffold has been identified as a promising core for the development of potent and orally efficacious FAAH inhibitors.[9]
Optimization of a series of 7-azaspiro[3.5]nonane urea-based covalent inhibitors led to the discovery of PF-04862853, a clinical candidate for the treatment of pain.[10] This compound demonstrated remarkable potency, selectivity, and favorable pharmacokinetic properties.
Pharmacokinetic Profile of PF-04862853
| Species | T½ (h) | Bioavailability (%) |
| Rat | 7.1 | 53 |
| Dog | 7.8 | 33 |
Data from Johnson et al. (2011).[10]
Covalent Inhibitors of KRAS G12C for Oncology
The KRAS oncogene is frequently mutated in various cancers, with the G12C mutation being a key therapeutic target.[10] This mutation introduces a cysteine residue that can be targeted by covalent inhibitors. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a key pharmacophore for positioning an acrylamide "warhead" to covalently bind to Cys12 in the Switch-II pocket of KRAS G12C, locking the protein in its inactive GDP-bound state.[11]
This scaffold has been instrumental in the development of potent KRAS G12C inhibitors like ASP6918.[9]
Structure-Activity Relationship of KRAS G12C Inhibitors
| Compound | Modification on Quinazoline Scaffold | TR-FRET IC₅₀ (nM) | NCI-H358 pERK IC₅₀ (nM) |
| 1 (Reference) | Unsubstituted | 150 | 110 |
| 7b | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino] | 1.8 | 1.6 |
| ASP6918 | Structure not fully disclosed | Potent | Potent |
Data adapted from Imaizumi et al. (2023).[9]
Extensive optimization of the quinazoline scaffold attached to the 7-azaspiro[3.5]nonane core led to compounds with picomolar to low nanomolar potency in both biochemical and cellular assays.[9] Compound 7b demonstrated excellent potency and favorable metabolic stability, leading to dose-dependent anti-tumor effects in xenograft mouse models.[11]
Other Potential Applications
The versatility of the 7-azaspiro[3.5]nonane scaffold extends beyond the aforementioned targets. Derivatives have also been investigated as:
-
CCR5 Antagonists: The CCR5 receptor is a co-receptor for HIV entry into host cells, and its antagonists are a class of antiretroviral drugs.[12][13] The rigid nature of the spirocyclic scaffold is well-suited for presenting the necessary pharmacophoric elements to block the CCR5-gp120 interaction.
-
Dopamine Receptor Modulators: Diazaspiroalkanes, including derivatives of the 7-azaspiro[3.5]nonane family, have been synthesized and evaluated as potent and selective D₃ receptor antagonists, which have potential applications in the treatment of various CNS disorders.
Conformational Analysis: The 3D Advantage
While extensive computational studies specifically on the 7-azaspiro[3.5]nonane ring system are not widely published, insights can be drawn from related spirocyclic systems. The fusion of the piperidine and cyclobutane rings restricts the conformational flexibility of the piperidine ring, which typically exists in a chair conformation. This pre-organization of the scaffold reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity. The cyclobutane ring introduces a puckered conformation, and the spiro fusion point creates well-defined axial and equatorial-like positions for substituents, allowing for precise control over their spatial orientation. The development of computational models will be crucial for fully understanding the conformational preferences of this scaffold and for guiding future drug design efforts.[14]
Conclusion and Future Perspectives
The 7-azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its unique three-dimensional architecture, synthetic tractability, and demonstrated success in modulating a diverse range of challenging biological targets underscore its significant potential. From potent GPR119 agonists for metabolic diseases to covalent inhibitors of the once "undruggable" KRAS G12C oncoprotein, this spirocyclic core has enabled the discovery of promising new drug candidates.
As our understanding of the conformational behavior of this scaffold deepens through computational and structural biology studies, we can anticipate the design of even more sophisticated and exquisitely selective modulators of biological function. The continued exploration of the chemical space around the 7-azaspiro[3.5]nonane core promises to yield a new generation of innovative therapeutics to address unmet medical needs.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. CN102659678A - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 9. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Guide to the Molecular Weight Determination of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
This technical guide provides an in-depth exploration of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block in modern medicinal chemistry. The primary focus is the accurate determination of its molecular weight, a critical parameter for researchers, scientists, and drug development professionals. This document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization.
Introduction: The Significance of a Spirocyclic Building Block
This compound is a spirocyclic compound featuring a protected amine, making it a valuable intermediate in the synthesis of complex molecules. Its unique three-dimensional structure is of particular interest in the development of novel therapeutics, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Accurate knowledge of its molecular formula and, consequently, its molecular weight, is the foundational data point for any synthetic or analytical endeavor. It underpins stoichiometric calculations, reaction monitoring, and the definitive identification of resulting products. This guide outlines the theoretical basis and the practical, multi-technique approach required for the unambiguous confirmation of its molecular weight.
Compound Profile and Theoretical Molecular Weight
The first step in any analysis is to establish the theoretical parameters of the target compound based on its known chemical structure.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate | [] |
| CAS Number | 147611-03-8 | [][4] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [] |
| Theoretical Molecular Weight | 240.345 g/mol | [] |
| Purity | ≥97.0% | [] |
| Appearance | White Crystalline Powder | |
| Storage | Room temperature, sealed in dry conditions |
Calculation of Theoretical Molecular Weight
The molecular weight is derived from the molecular formula (C₁₃H₂₄N₂O₂) by summing the atomic weights of the constituent atoms. Using the most common isotopes:
-
Carbon (C): 13 × 12.011 u = 156.143 u
-
Hydrogen (H): 24 × 1.008 u = 24.192 u
-
Nitrogen (N): 2 × 14.007 u = 28.014 u
-
Oxygen (O): 2 × 15.999 u = 31.998 u
-
Total Molecular Weight: 156.143 + 24.192 + 28.014 + 31.998 = 240.347 u
This calculated value serves as the benchmark for experimental verification.
Experimental Verification: An Integrated Analytical Workflow
No single technique is sufficient for the complete characterization of a novel or complex molecule. A multi-faceted approach, integrating chromatographic separation with spectroscopic analysis, provides the highest degree of confidence. This self-validating system ensures that purity, molecular mass, and structural identity are all confirmed.
Caption: Integrated workflow for compound characterization.
Mass Spectrometry (MS) for Direct Molecular Weight Measurement
Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[5] For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Causality: We choose ESI in positive ion mode because the nitrogen atoms in the azaspiro core are readily protonated, forming a stable [M+H]⁺ ion. This allows for the direct observation of the molecular ion plus a proton, from which the molecular weight is easily calculated.
High-Resolution Mass Spectrometry (HRMS): To move beyond nominal mass and confirm the elemental composition, HRMS is employed. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different molecular formulas.[6] For C₁₃H₂₄N₂O₂, the expected exact mass of the [M+H]⁺ ion is 241.1911, providing a stringent test of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
While MS provides the molecular weight, NMR spectroscopy confirms the atomic connectivity, thereby validating the structure and, by extension, the molecular formula.[7] The complexity of spirocyclic systems, which often exhibit axial chirality and overlapping signals, necessitates the use of advanced 2D NMR techniques.[8]
-
¹H and ¹³C NMR: Provide the initial map of the proton and carbon environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin systems within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, especially across the spirocyclic center.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations, helping to define the 3D orientation and stereochemistry of the rings.[8]
Causality: The combination of these experiments allows for the complete assignment of every proton and carbon in the structure. This comprehensive structural map serves as irrefutable proof of the molecular formula C₁₃H₂₄N₂O₂, thus confirming the molecular weight of 240.345 Da.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Accurate molecular weight determination is contingent upon sample purity. HPLC is the standard method for assessing the purity of non-volatile organic compounds like carbamates.[9][10]
Causality: We employ a reversed-phase HPLC method because it effectively separates the moderately polar target compound from potential non-polar or more polar impurities. A UV detector is suitable due to the presence of the carbamate chromophore. The resulting chromatogram, ideally showing a single major peak, quantifies the purity and validates that the sample submitted for MS and NMR analysis is representative of the compound of interest.
Experimental Protocols
The following protocols are designed as self-validating systems for experienced analysts.
Protocol 1: Purity Analysis by HPLC-UV
-
System Preparation:
-
Instrument: HPLC system with a UV detector (e.g., Waters Alliance e2695).[11]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Reagent Water.
-
Mobile Phase B: Acetonitrile.
-
Detection Wavelength: 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with a 50:50 A:B mixture for 15 minutes.
-
Inject 10 µL of the sample.
-
Run a gradient program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The purity should be ≥97% for subsequent analyses.
-
Protocol 2: Molecular Weight Confirmation by LC-MS
-
System Preparation:
-
Instrument: HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI source.
-
Use the same HPLC column and mobile phase as in Protocol 4.1, but add 0.1% formic acid to both mobile phases to promote protonation.
-
-
MS Tuning and Calibration:
-
Tune and calibrate the mass spectrometer according to the manufacturer's specifications using a standard calibrant solution.
-
-
Analysis:
-
Inject 5 µL of the 0.1 mg/mL sample solution.
-
Acquire data in positive ion scan mode over a mass range of m/z 100-500.
-
-
Data Interpretation:
-
Extract the mass spectrum from the chromatographic peak corresponding to the target compound.
-
Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z value is ~241.3.
-
For HRMS analysis, the observed m/z should be within 5 ppm of the calculated exact mass (241.1911).
-
Protocol 3: Structure Elucidation by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[8]
-
Tune and shim the instrument to achieve high resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a suite of 2D NMR spectra: COSY, HSQC, and HMBC. Use standard pulse programs provided by the spectrometer manufacturer.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals by systematically analyzing the correlations in the 2D spectra.
-
Confirm that the assigned structure is consistent with all observed spectroscopic data and matches that of this compound.
-
Caption: Key HMBC correlations for structural assembly.
Conclusion
The molecular weight of this compound is theoretically 240.345 g/mol , corresponding to the molecular formula C₁₃H₂₄N₂O₂.[] This fundamental parameter is rigorously confirmed through an integrated analytical strategy. HPLC analysis establishes the prerequisite sample purity. High-resolution mass spectrometry provides a direct and accurate measurement of the molecular mass, confirming the elemental composition. Finally, a comprehensive suite of 1D and 2D NMR experiments validates the precise atomic connectivity, leaving no ambiguity as to the compound's identity. This multi-technique, self-validating workflow represents the gold standard for the characterization of critical chemical reagents in research and drug development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | 147611-03-8 [chemicalbook.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. s4science.at [s4science.at]
- 11. help.waters.com [help.waters.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's intrinsic ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[1][2] The linker's length, rigidity, and chemical composition can significantly impact the potency, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[3]
In recent years, there has been a strategic shift from flexible polyethylene glycol (PEG) and alkyl linkers towards more rigid and structurally defined linkers.[3] Rigid linkers, such as those incorporating spirocyclic scaffolds, offer several advantages. Spirocyclic structures introduce a unique three-dimensional and constrained geometry, which can pre-organize the PROTAC into an active conformation, thereby enhancing selectivity and reducing the entropic penalty associated with ternary complex formation.[4] This can lead to more stable and productive ternary complexes, ultimately resulting in more efficient protein degradation.[2]
This application note provides a detailed guide for the synthesis of PROTACs incorporating the rigid spirocyclic linker, tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate. This building block offers a robust platform for the generation of novel and potent protein degraders. We will provide a comprehensive overview of the synthetic strategy, detailed step-by-step protocols, and methods for the characterization of the final PROTAC molecules.
The Strategic Advantage of the 7-azaspiro[3.5]nonane Scaffold
The 7-azaspiro[3.5]nonane core offers a unique combination of rigidity and three-dimensionality to the PROTAC linker. This spirocyclic system, containing a four-membered and a six-membered ring sharing a single carbon atom, locks the conformation of a significant portion of the linker. This conformational restriction can be highly advantageous in PROTAC design for several reasons:
-
Enhanced Ternary Complex Stability: The pre-organized and rigid nature of the linker can lead to more favorable and stable interactions within the ternary complex, potentially increasing the efficiency of ubiquitination and subsequent protein degradation.[2]
-
Improved Selectivity: By reducing the conformational flexibility of the PROTAC, the spirocyclic linker can favor the formation of a specific ternary complex with the desired target protein over off-target proteins, leading to improved selectivity.
-
Favorable Physicochemical Properties: The incorporation of the azaspiro[3.5]nonane moiety can influence the overall physicochemical properties of the PROTAC, potentially improving solubility, cell permeability, and metabolic stability compared to more linear and flexible linkers.[5]
-
Vectorial Control: The defined geometry of the spirocycle provides precise control over the exit vectors, allowing for a more rational design of the attachment points to the POI and E3 ligase ligands.
Overall Synthetic Strategy
The synthesis of a PROTAC using this compound as the core linker building block follows a modular and sequential approach. The general workflow is depicted below and involves three main stages:
-
Deprotection of the Linker: The synthesis begins with the removal of the tert-butyloxycarbonyl (Boc) protecting group from the primary amine of the linker.
-
Conjugation to the First Ligand: The now-free amine on the linker is then coupled to the first ligand, which can be either the E3 ligase ligand or the target protein ligand, typically through an amide bond formation.
-
Conjugation to the Second Ligand: The secondary amine within the spirocyclic core of the linker is then utilized for conjugation to the second ligand, completing the PROTAC synthesis.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC molecule. Researchers should note that reaction conditions, purification methods, and analytical techniques may need to be optimized for specific target protein and E3 ligase ligands.
Part 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to reveal the primary amine for subsequent coupling.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 147611-03-8 | 240.35 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-azaspiro[3.5]nonan-2-amine.
-
The crude product is often used directly in the next step without further purification.
Rationale: Trifluoroacetic acid is a strong acid commonly used for the cleavage of Boc protecting groups.[6][7] The reaction is typically performed in an inert solvent like DCM to prevent side reactions. The aqueous workup with sodium bicarbonate is essential to neutralize the strong acid and allow for the isolation of the free amine.
Part 2: Amide Coupling with an E3 Ligase Ligand
Objective: To couple the deprotected linker with a representative E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle).
Materials:
| Reagent | CAS Number |
| 7-azaspiro[3.5]nonan-2-amine (from Part 1) | N/A |
| Pomalidomide-linker handle (with a terminal carboxylic acid) | Varies |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | 148893-10-1 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise while stirring.
-
Allow the mixture to stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the crude 7-azaspiro[3.5]nonan-2-amine (1.1 eq) in anhydrous DMF.
-
Add the solution of the amine to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the E3 ligase-linker conjugate.
Rationale: HATU is a highly efficient peptide coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid amide bond formation.[1] DMF is a polar aprotic solvent that is well-suited for this type of coupling reaction.
Part 3: Final PROTAC Synthesis by Coupling with a Target Protein Ligand
Objective: To couple the E3 ligase-linker conjugate with the target protein ligand to yield the final PROTAC molecule.
Materials:
| Reagent | CAS Number |
| E3 ligase-linker conjugate (from Part 2) | N/A |
| Target protein ligand (with a reactive handle, e.g., a carboxylic acid) | Varies |
| HATU | 148893-10-1 |
| DIPEA | 7087-68-5 |
| Anhydrous DMF | 68-12-2 |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the target protein ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve the E3 ligase-linker conjugate (1.1 eq) in anhydrous DMF.
-
Add the solution of the E3 ligase-linker conjugate to the activated target protein ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup as described in Part 2, step 9.
-
Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).
Rationale: This final coupling step utilizes the same amide bond formation chemistry as in Part 2. The secondary amine within the spirocyclic core of the linker reacts with the activated carboxylic acid of the target protein ligand. Preparative HPLC is often necessary at this stage to ensure the high purity required for biological assays.
Characterization of the Final PROTAC
Thorough characterization of the synthesized PROTAC is crucial to confirm its identity, purity, and structural integrity.
Recommended Analytical Techniques:
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the final PROTAC and assess its purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy | To provide detailed atomic-level structural information and confirm the formation of the new covalent bonds. Comparison of the final PROTAC spectrum with those of the starting materials will show characteristic shifts and the appearance of new signals.[8] |
| Preparative HPLC (High-Performance Liquid Chromatography) | For the final purification of the PROTAC to achieve the high purity required for biological evaluation. |
Data Interpretation:
-
¹H NMR: Look for the disappearance of the carboxylic acid proton from the ligand and the appearance of a new amide N-H proton. Also, observe the characteristic shifts in the signals of the protons adjacent to the newly formed amide bonds.
-
LC-MS: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the final PROTAC molecule. The purity can be estimated from the peak area in the chromatogram.
Caption: PROTAC Mechanism of Action.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs with rigid, spirocyclic linkers. The synthetic protocols outlined in this application note provide a robust framework for researchers to generate novel protein degraders. The incorporation of such conformationally constrained linkers is a promising strategy to enhance the potency, selectivity, and overall drug-like properties of PROTACs. As with any multi-step synthesis, careful optimization of reaction conditions and rigorous purification and characterization of intermediates and the final product are paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. News - Single [spirochem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The 7-azaspiro[3.5]nonane framework has emerged as a scaffold of significant interest, offering a rigid, three-dimensional topology that departs from the "flatland" of traditional aromatic ring systems.[1][2] This unique spirocyclic structure, featuring a piperidine ring fused to a cyclobutane, allows for precise vectorial positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2]
The subject of this guide, tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, is a versatile building block that capitalizes on the strengths of this scaffold. The secondary amine of the piperidine ring provides a key handle for a variety of coupling reactions, while the tert-butoxycarbonyl (Boc) group offers robust protection of the exocyclic primary amine, allowing for selective derivatization. This application note provides detailed protocols for two fundamental coupling strategies utilizing this building block: amide bond formation and reductive amination. These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs, for applications ranging from G protein-coupled receptor (GPR119) agonists to Proteolysis Targeting Chimeras (PROTACs).[1][3][4]
Core Concepts: Navigating the Chemistry of Coupling
Before proceeding to the experimental protocols, it is essential to understand the chemical principles that underpin these transformations. The Boc-protected amine on the cyclobutane ring is generally stable to the conditions used for coupling at the piperidine nitrogen. The choice of coupling reaction will be dictated by the desired functionality of the final product.
Amide Bond Formation: The Power of Activation
The direct reaction between a carboxylic acid and the secondary amine of the 7-azaspiro[3.5]nonane is generally inefficient. The formation of an amide bond requires the activation of the carboxylic acid to render it more susceptible to nucleophilic attack by the amine.[5] This is typically achieved using coupling reagents.
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction.[5]
-
Carbodiimides (e.g., EDC): Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely used. They activate the carboxylic acid to form an O-acylisourea intermediate. To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included.[5]
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone).[6] The reaction proceeds in two stages: the formation of an iminium ion intermediate, followed by its reduction to the amine.[7] Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in a single pot.[6]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Amide Coupling with a Carboxylic Acid using HATU
This protocol details a general procedure for the coupling of this compound with a generic carboxylic acid.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 240.35 | 1.0 |
| Carboxylic Acid (R-COOH) | Variable | 1.1 |
| HATU | 380.23 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| 1M Hydrochloric Acid (HCl) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Saturated Sodium Chloride (Brine) solution | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - |
| Silica Gel for column chromatography | - | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M with respect to the limiting reagent).
-
Activation: Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt byproduct from HATU.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.[8]
Protocol 2: Reductive Amination with an Aldehyde
This protocol outlines the coupling of the spiroamine with an aldehyde via reductive amination.
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 240.35 | 1.0 |
| Aldehyde (R-CHO) | Variable | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | - |
| Acetic Acid (AcOH) | - | Catalytic |
| Dichloromethane (DCM) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Saturated Sodium Chloride (Brine) solution | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - |
| Silica Gel for column chromatography | - | - |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.2 eq).
-
Dissolution: Dissolve the reactants in 1,2-dichloroethane (DCE) (concentration typically 0.1-0.2 M).
-
Iminium Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, possibly with a small amount of triethylamine to prevent streaking) to yield the pure tertiary amine product.[9]
Post-Coupling Considerations: Boc-Deprotection
For many applications, the final step will be the removal of the Boc protecting group to liberate the primary amine. This is most commonly achieved under acidic conditions.[10][11]
Deprotection Workflow Diagram:
Caption: General workflow for Boc-deprotection.
Typical Deprotection Conditions:
| Reagent | Typical Conditions | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in Dichloromethane (DCM) at 0 °C to RT. | 30 min - 4 h | Highly effective and common. TFA is volatile and corrosive. The product is typically isolated as a TFA salt.[10] |
| Hydrochloric Acid (HCl) | 4 M solution in 1,4-Dioxane or Ethyl Acetate at RT. | 1 - 4 h | A good alternative to TFA. The product is isolated as the hydrochloride salt, which is often a crystalline solid, facilitating purification.[11] |
General Deprotection Procedure (TFA method):
-
Dissolve the Boc-protected compound in DCM (0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (to a final concentration of 20-50% v/v).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the amine TFA salt, can often be used directly in the next step or can be neutralized by partitioning between an organic solvent (e.g., EtOAc) and a mild aqueous base (e.g., saturated NaHCO₃) to obtain the free amine.
Conclusion
This compound is a powerful synthetic intermediate that provides access to novel, three-dimensional chemical matter. The protocols outlined in this application note for amide coupling and reductive amination serve as a robust starting point for researchers aiming to leverage the unique properties of the 7-azaspiro[3.5]nonane scaffold. Careful selection of coupling reagents, reaction conditions, and purification methods will enable the successful synthesis of a diverse range of derivatives for applications in drug discovery and chemical biology.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Versatility of a Spirocyclic Scaffold: Applications of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic systems into the realm of three-dimensional molecular architectures. This strategic shift aims to enhance compound properties such as solubility, metabolic stability, and target specificity, ultimately leading to safer and more effective drugs. Among the scaffolds that have gained prominence for their ability to impart these desirable characteristics, the 7-azaspiro[3.5]nonane core stands out. This technical guide delves into the multifaceted applications of a key derivative, tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a versatile building block that has proven instrumental in the development of innovative drug candidates across diverse therapeutic areas.
The inherent rigidity and defined three-dimensional geometry of the 7-azaspiro[3.5]nonane framework provide a unique platform for the spatial presentation of pharmacophoric elements. The presence of a protected amine in the form of a tert-butoxycarbonyl (Boc) group in this compound offers a convenient handle for synthetic elaboration, allowing for the controlled introduction of various functionalities. This guide will provide an in-depth exploration of its application in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, fatty acid amide hydrolase (FAAH) inhibitors, and covalent inhibitors of the oncogenic KRAS G12C mutant, complete with detailed experimental protocols.
Key Physicochemical Properties of the 7-Azaspiro[3.5]nonane Scaffold
The 7-azaspiro[3.5]nonane scaffold possesses a favorable combination of physicochemical properties that make it an attractive component of drug candidates. Its non-planar structure contributes to a lower tendency for π-π stacking interactions, which can sometimes lead to off-target effects and poor solubility.
| Property | 7-Azaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5 |
| Predicted XLogP3 | 1.8 |
| Predicted Water Solubility | 15.5 g/L |
| Topological Polar Surface Area | 12 Ų |
Application in the Synthesis of GPR119 Agonists for Metabolic Disorders
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones, respectively. The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into potent GPR119 agonists.
Scientific Rationale
The spirocyclic core of 7-azaspiro[3.5]nonane serves as a rigid scaffold to orient the key pharmacophoric elements required for GPR119 activation. The piperidine nitrogen allows for the introduction of a "capping" group, while the amine on the cyclobutane ring, after deprotection of the Boc group, can be functionalized with an aryl group. This defined spatial arrangement enhances the interaction with the receptor binding pocket, leading to potent agonism.
Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane-based GPR119 Agonist
This protocol describes a general approach for the synthesis of a GPR119 agonist incorporating the 7-azaspiro[3.5]nonane scaffold, starting from this compound.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 7-azaspiro[3.5]nonan-2-amine.
Step 2: N-Arylation
-
To a solution of 7-azaspiro[3.5]nonan-2-amine (1.0 eq) and an appropriate aryl halide (e.g., a substituted fluoropyrimidine, 1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated intermediate.
Step 3: N-Capping of the Piperidine
-
Dissolve the N-arylated intermediate (1.0 eq) in a suitable solvent such as DCM or acetonitrile.
-
Add a base such as triethylamine (TEA, 2.0 eq).
-
Add the desired capping agent (e.g., an acyl chloride or a sulfonyl chloride, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Application Notes and Protocols for the Utilization of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate in the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for Three-Dimensional Scaffolds in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. A promising strategy in modern medicinal chemistry is the principle of "escaping from flatland," which advocates for the use of three-dimensional (3D) molecular frameworks to improve pharmacological properties.[1] Spirocyclic scaffolds, which contain at least two rings linked by a single atom, are exemplary of this approach.[2] Their rigid, defined conformations can enhance binding affinity, improve selectivity for biological targets, and confer favorable physicochemical properties such as increased metabolic stability and aqueous solubility.[3][4][5]
The 7-azaspiro[3.5]nonane moiety, in particular, has emerged as a valuable building block in drug discovery.[1][6] This application note focuses on a key derivative, tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate , as a versatile starting material for the synthesis of novel antimicrobial agents. The presence of a Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the systematic exploration of chemical space to optimize antibacterial activity.
This guide provides a comprehensive overview, detailed protocols, and the scientific rationale for incorporating this spirocyclic scaffold into a drug discovery workflow targeting bacterial pathogens.
Core Properties of the Building Block
A foundational understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate | [] |
| CAS Number | 147611-03-8 | [8][9][10] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [][9] |
| Molecular Weight | 240.35 g/mol | [9] |
| Appearance | White crystalline powder | [11] |
| Key Features | Contains a Boc-protected secondary amine and a spirocyclic core, providing a handle for derivatization and a rigid 3D structure. |
Synthetic Strategy: A Two-Step Approach to Novel Amides
The most direct pathway to generate a diverse library of potential antimicrobial agents from this compound involves a two-step sequence:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the reactive secondary amine.
-
Amide Coupling: Acylation of the newly freed amine with a carboxylic acid possessing a known or hypothetical antibacterial pharmacophore.
This strategy is highly modular, allowing researchers to couple a wide array of carboxylic acids to the spirocyclic core, thereby fine-tuning the biological activity of the final compounds.
Caption: General two-step workflow for antimicrobial agent synthesis.
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
Causality and Rationale: The Boc group is a widely used amine protecting group due to its stability under many reaction conditions but its facile removal under acidic conditions.[12] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this transformation.[13][14] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and carbon dioxide, yielding the free amine salt.[15]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up (Quenching): Carefully concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Neutralization & Extraction: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: The resulting crude 7-azaspiro[3.5]nonan-2-amine can be used in the next step without further purification or purified by column chromatography if necessary. Confirm identity via ¹H NMR and MS.
Self-Validation: The successful deprotection is confirmed by the disappearance of the tert-butyl signal (a singlet at ~1.4 ppm) in the ¹H NMR spectrum and a corresponding mass shift in the mass spectrum.
Protocol 2: Amide Coupling with an Antimicrobial Carboxylic Acid
Causality and Rationale: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid to form a more reactive intermediate.[16] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly efficient for this purpose, minimizing side reactions and racemization.[17][18][19] A non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed during the reaction and to deprotonate the amine salt, facilitating the nucleophilic attack.
Materials:
-
7-Azaspiro[3.5]nonan-2-amine (from Protocol 1)
-
Selected antimicrobial carboxylic acid (e.g., a quinolone carboxylic acid, 1.0-1.2 eq)
-
HATU or EDC (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Standard work-up and purification reagents (as in Protocol 1)
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the selected carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the crude 7-azaspiro[3.5]nonan-2-amine (1.0 eq) in anhydrous DMF and add DIEA (2.5 eq).
-
Coupling Reaction: Add the amine/DIEA solution to the pre-activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the final antimicrobial agent.
-
Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Caption: Step-by-step amide coupling workflow.
Application in Antimicrobial Screening
The synthesized spirocyclic compounds can be evaluated for their antimicrobial activity against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.[20][21] Standard methods such as broth microdilution can be used to determine the Minimum Inhibitory Concentration (MIC) for each compound.[22][23]
Example Data Table (Hypothetical):
| Compound ID | R-Group (from R-COOH) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| SPIRO-001 | 2,4-dichloro-benzoyl | 16 | >64 |
| SPIRO-002 | Ciprofloxacin-like fragment | 2 | 8 |
| SPIRO-003 | Pyrazole-4-carbonyl | 8 | 32 |
| Control (Ciprofloxacin) | - | 0.5 | 0.25 |
The structure-activity relationship (SAR) can then be explored by correlating the structural modifications of the R-group with the observed antimicrobial activity, guiding the design of next-generation analogs with enhanced potency and broader spectrum.[23]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel antimicrobial agents. Its inherent three-dimensionality provides a robust scaffold for creating compounds with potentially improved pharmacological profiles. The straightforward and high-yielding protocols for deprotection and amide coupling described herein offer a reliable and modular platform for researchers in drug discovery to generate diverse chemical libraries and identify new leads in the critical fight against infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. benchchem.com [benchchem.com]
- 8. This compound | 147611-03-8 [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. clearsynth.com [clearsynth.com]
- 11. chemshuttle.com [chemshuttle.com]
- 12. mcours.net [mcours.net]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. hepatochem.com [hepatochem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Amide Synthesis [fishersci.dk]
- 20. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Boc-Protected Azaspiro Compounds
Introduction: The Strategic Importance of Azaspirocycles and the Role of Boc Protection
Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are recognized as privileged scaffolds in medicinal chemistry.[1] Their distinct three-dimensional architecture can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[1] This makes them highly valuable motifs in the design of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors (GPCRs).[1]
The synthesis of complex azaspirocyclic frameworks often necessitates the use of protecting groups for nitrogen atoms to prevent unwanted side reactions and to direct reactivity.[2] The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide array of synthetic conditions and its facile removal under acidic conditions.[3][4] The strategic removal, or deprotection, of the Boc group is a critical step in the synthetic route, unmasking the amine for subsequent functionalization.
This application note provides a comprehensive guide to the deprotection of Boc-protected azaspiro compounds. It delves into the mechanistic underpinnings of common deprotection strategies, offers detailed, field-proven protocols, and provides insights into overcoming challenges unique to this class of molecules, such as steric hindrance.
Core Principles of Boc Deprotection
The lability of the Boc group in acidic media is the cornerstone of its utility. The deprotection mechanism is an acid-catalyzed hydrolysis of the carbamate.[5] The process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[6][7] This leads to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide gas.[6][7] The newly liberated amine is then protonated by the acid in the reaction medium, yielding an amine salt.[6]
It is crucial to note that the liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic residues on the substrate.[8] This can be mitigated by the use of "scavengers."[9]
Deprotection Methodologies: A Comparative Analysis
The choice of deprotection protocol is dictated by the overall molecular architecture of the azaspiro compound, with particular consideration for the presence of other acid-sensitive functional groups and the degree of steric hindrance around the nitrogen atom.
Strong Acid-Mediated Deprotection: The Workhorse Methods
Strong acids are the most common reagents for Boc deprotection. The two most frequently employed systems are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane.[3][10]
This is a robust and generally rapid method for Boc cleavage.[7] The high acidity of TFA efficiently catalyzes the deprotection cascade.
Mechanism of TFA-Mediated Boc Deprotection
Caption: TFA-mediated Boc deprotection workflow.
Protocol 1: General Procedure for Boc Deprotection with TFA in DCM
-
Preparation: Dissolve the Boc-protected azaspiro compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA). The volume of TFA can range from 20% to 50% (v/v) of the total solution volume. For sterically hindered amines, neat TFA may be required.[11]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is typically complete within 30 minutes to a few hours.[11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[12]
Causality and Field Insights:
-
Concentration of TFA: For azaspiro compounds with other acid-labile groups (e.g., tert-butyl esters, acetals), it is advisable to start with a lower concentration of TFA (e.g., 20%) and monitor the reaction carefully to avoid undesired deprotection.[13]
-
Steric Hindrance: The spirocyclic nature of azaspiro compounds can introduce significant steric bulk around the nitrogen atom. In cases where deprotection is sluggish, increasing the concentration of TFA or gently warming the reaction to 40-50°C (if the substrate is stable) can be effective.[11]
-
Scavengers: If the azaspiro compound contains electron-rich aromatic rings or other nucleophilic functionalities, the liberated tert-butyl cation can cause unwanted alkylation.[8] The addition of a scavenger such as triethylsilane (5-10% v/v) can trap the tert-butyl cation and prevent these side reactions.[11]
A solution of 4M HCl in 1,4-dioxane is another widely used and highly effective reagent for Boc deprotection.[10][14] It is often considered a milder alternative to TFA for substrates sensitive to the strong acidity and potential side reactions of neat TFA.[15]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve the Boc-protected azaspiro compound in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). The reaction is often initiated at 0°C to control any initial exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[10][14] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of diethyl ether, filtered, and dried under vacuum.[12]
Causality and Field Insights:
-
Selectivity: The HCl/dioxane system can offer superior selectivity for the deprotection of N-Boc groups in the presence of tert-butyl esters and ethers.[10][15] This is a significant advantage when working with multifunctional azaspiro compounds.
-
Anhydrous Conditions: The use of anhydrous dioxane is recommended to ensure the efficacy of the reagent and prevent unwanted hydrolysis of other functional groups.[12]
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Reagent Strength | Very Strong Acid | Strong Acid |
| Typical Reaction Time | 30 min - 4 h[11] | 30 min - 4 h[10][14] |
| Selectivity | Lower | Higher (spares t-butyl esters)[10][15] |
| Work-up | Evaporation, precipitation | Evaporation, precipitation |
| Common Issues | Alkylation by t-Bu cation[8] | Hygroscopic nature of HCl |
Neutral and Mild Deprotection Strategies
For highly sensitive azaspiro substrates where strong acidic conditions are not tolerated, alternative, milder deprotection methods are available.
In some cases, the Boc group can be removed by heating, particularly in the absence of an acid catalyst.[16] This method is considered a "green" alternative as it avoids the use of strong acids and organic solvents.[17]
Protocol 3: Thermal Boc Deprotection in Water
-
Preparation: Suspend the Boc-protected azaspiro compound in deionized water in a sealed vessel suitable for heating.
-
Reaction: Heat the mixture to 90-100°C and stir vigorously.[17] Monitor the reaction by TLC or LC-MS. Reaction times can vary significantly based on the substrate.
-
Work-up and Isolation: After cooling to room temperature, the deprotected amine can be extracted with an organic solvent (e.g., dichloromethane). The organic layers are then combined, dried, and concentrated to yield the product.[17]
Causality and Field Insights:
-
Mechanism: Water is proposed to act as a dual acid/base catalyst in this process.[18]
-
Applicability: This method is best suited for substrates that are stable at elevated temperatures and have some solubility in hot water. The unique cage-like structure of some azaspiro compounds might influence their thermal stability and solubility.
-
Continuous Flow: Thermal deprotection can be efficiently performed under continuous flow conditions at high temperatures, which can significantly reduce reaction times.[19]
Lewis acids such as trimethylsilyl iodide (TMSI) can effect Boc deprotection under non-hydrolytic and mild conditions.[4][20] This can be particularly useful for azaspiro compounds containing other acid-labile functionalities.
Protocol 4: Boc Deprotection using TMSI
-
Preparation: Dissolve the Boc-protected azaspiro compound in an anhydrous solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., argon).
-
Reagent Addition: Add TMSI (1.2-1.5 equivalents) dropwise to the solution at room temperature.[4]
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction with methanol. The product can then be isolated by removing the solvent under vacuum.[4]
Causality and Field Insights:
-
Mildness: TMSI is a milder alternative to strong Brønsted acids, which can be advantageous for complex and sensitive azaspirocyclic systems.[21]
-
Anhydrous Conditions: Strict anhydrous conditions are necessary as TMSI is moisture-sensitive.
Troubleshooting Common Challenges
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Sluggish Reaction | Steric hindrance around the azaspiro nitrogen.[11][13] | Increase acid concentration (e.g., neat TFA), gently warm the reaction, or switch to a stronger acid system.[11] |
| Insufficient acid strength or concentration.[13] | Increase the equivalents of the acidic reagent. | |
| Degradation of Substrate | Presence of other acid-labile groups (e.g., acetals, t-butyl esters).[13] | Use milder conditions (e.g., 4M HCl in dioxane instead of TFA), lower the reaction temperature, or consider a neutral deprotection method.[15][22] |
| Formation of Side Products | Alkylation by the tert-butyl cation.[8] | Add a scavenger such as triethylsilane or anisole to the reaction mixture.[11] |
Experimental Workflow Overview
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. jk-sci.com [jk-sci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scribd.com [scribd.com]
- 19. vapourtec.com [vapourtec.com]
- 20. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate in the synthesis of muscarinic receptor antagonists
An In-Depth Guide to the Application of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate in the Synthesis of Muscarinic Receptor Antagonists
Introduction: The Strategic Value of Azaspirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven a shift from flat, two-dimensional aromatic compounds to more complex, three-dimensional structures.[1][2] Azaspirocyclic scaffolds, such as 7-azaspiro[3.5]nonane, have emerged as exceptionally valuable building blocks in this endeavor.[1] Their inherent structural rigidity fixes the conformation of the molecule, allowing for a precise and controlled orientation of functional groups.[2] This three-dimensionality is critical for optimizing interactions with the intricate topographies of biological targets like G-protein coupled receptors (GPCRs), leading to enhanced potency and selectivity.[1][2]
Muscarinic acetylcholine receptors (M1-M5) are a family of GPCRs that mediate a wide array of physiological functions and are significant targets for therapeutic intervention in various diseases.[3][4] Selective antagonists for these receptors hold immense promise; for instance, M1-selective antagonists are explored for treating movement disorders like Parkinson's disease, while M3-selective antagonists are effective in managing conditions such as urinary incontinence.[5][6]
This guide focuses on the pivotal role of This compound , a pre-functionalized azaspirocyclic building block, in the synthesis of novel muscarinic receptor antagonists. The molecule's design is strategic: the azaspiro[3.5]nonane core provides the crucial 3D framework, while the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for controlled, sequential chemical modifications, making it an ideal starting point for library synthesis and lead optimization.[7]
Core Scientific Principles: Why This Scaffold Works
The Azaspiro[3.5]nonane Advantage
The transition from traditional heterocyclic scaffolds (like piperidines or morpholines) to azaspirocycles offers several distinct advantages that address common challenges in drug development:
-
Improved Physicochemical Properties : Azaspirocycles often lead to compounds with higher solubility, lower lipophilicity, and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2]
-
Enhanced Target Selectivity : The rigid, non-planar geometry of the spirocycle restricts the conformational freedom of the molecule. This allows medicinal chemists to design ligands that fit precisely into the binding pocket of a specific muscarinic receptor subtype, minimizing off-target effects.[2]
-
Novel Chemical Space : These scaffolds provide access to novel and patentable chemical matter, a crucial aspect of pharmaceutical research and development.[8]
The Role of the Boc Protecting Group: Enabling Controlled Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for a reason.[9] Its function is to "mask" the reactivity of the secondary amine in the 7-azaspiro[3.5]nonane ring system, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[7]
The key to its utility lies in its stability and selective removal:
-
Stability : The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenolysis.[9]
-
Facile Cleavage : It can be removed cleanly and efficiently under specific acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10]
This "protect-deprotect" strategy is fundamental to the multi-step synthesis of complex drug molecules, allowing for the precise and intended functionalization of the scaffold.
Synthetic Workflow: From Building Block to Antagonist
The general pathway for utilizing this compound involves a two-stage process: deprotection of the amine followed by coupling with a selected chemical moiety to build the final antagonist.
Caption: General synthetic workflow.
Experimental Protocols & Methodologies
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is essential for proper handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 147611-03-8 | [11][12] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [11] |
| Molecular Weight | 240.35 g/mol | [11] |
| Appearance | White crystalline powder | |
| Storage | Room temperature, in a sealed container with desiccants |
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the acid-catalyzed removal of the Boc group to yield the free secondary amine, a critical intermediate for further functionalization. The use of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a robust and widely employed method.[10]
Mechanism of Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-ButylN-2-azaspiro[3.5]nonan-7-ylcarbamate [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. mcours.net [mcours.net]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | 147611-03-8 [chemicalbook.com]
Application Notes & Protocols: Comprehensive Characterization of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Abstract: This document provides a detailed guide for the analytical characterization of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block in medicinal chemistry, notably as a Proteolysis Targeting Chimera (PROTAC) linker.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this crucial compound. We will delve into the core analytical techniques, explaining the rationale behind methodological choices and providing step-by-step protocols for robust and reproducible results.
Introduction: The Significance of Rigorous Characterization
This compound (CAS No. 147611-03-8) is a heterocyclic compound featuring a spirocyclic core.[3][][5][6][7][8] Such azaspirocycles have garnered significant attention in drug discovery for their potential to improve physicochemical properties like aqueous solubility and metabolic stability when incorporated into drug candidates.[9] Its application as a PROTAC linker underscores the critical need for unambiguous characterization, as the linker's integrity is paramount to the efficacy of the final therapeutic agent.[1][2]
This guide will focus on a multi-pronged analytical approach, leveraging the strengths of various techniques to build a comprehensive profile of the molecule.
Physicochemical Properties Overview
A foundational understanding of a compound's physicochemical properties is essential for developing appropriate analytical methods.[10][11][12]
| Property | Value | Source |
| Molecular Formula | C13H24N2O2 | [1][][7] |
| Molecular Weight | 240.345 g/mol | [1][][7] |
| Appearance | Solid | [5] |
| Boiling Point | 362°C at 760 mmHg | [5] |
| Purity (Typical) | ≥97% | [][7] |
Core Analytical Techniques & Protocols
A combination of spectroscopic and chromatographic techniques is essential for the full characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the cornerstone for confirming the molecular structure. Both ¹H and ¹³C NMR are necessary to account for all atoms in the molecule.
Expertise & Experience: The complexity of the spirocyclic system requires careful analysis of the proton and carbon spectra. The presence of the tert-butyl group will be a prominent feature in the ¹H NMR spectrum, appearing as a singlet integrating to nine protons. The various methylene groups of the spirocyclic core will present as complex multiplets, requiring 2D NMR techniques like COSY and HSQC for unambiguous assignment.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Spectral Features:
-
¹H NMR: A sharp singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. A series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons on the azaspiro[3.5]nonane core. A broad singlet for the NH proton of the carbamate.
-
¹³C NMR: A quaternary carbon signal for the tert-butyl group around 80 ppm. Signals for the spiro carbon and other carbons of the azaspiro[3.5]nonane ring system. The carbonyl carbon of the carbamate will appear downfield, typically around 155 ppm.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, which can further support structural elucidation.
Expertise & Experience: Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of nitrogen atoms that can be readily protonated. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Liquid Chromatography (for sample introduction):
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) for high resolution.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 241.1916 (calculated for C₁₃H₂₅N₂O₂⁺).
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the primary method for determining the purity of the compound and for identifying any potential impurities.
Expertise & Experience: A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound. Method development may be required to achieve optimal separation from any process-related impurities. A UV detector is appropriate as the carbamate group provides a chromophore, albeit a weak one.
Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile:water). Addition of 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main component. Express the purity as a percentage of the total peak area.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25°C |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical characterization process.
Caption: Workflow for the comprehensive analytical characterization of the compound.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining NMR for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment, researchers can ensure the quality and integrity of this important chemical building block, thereby supporting the advancement of drug discovery and development programs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 147611-03-8|this compound|BLD Pharm [bldpharm.com]
- 5. tert-Butyl (7-azaspiro[3.5]nonan-2-yl)carbamate | 147611-03-8 [sigmaaldrich.com]
- 6. This compound | 147611-03-8 [chemicalbook.com]
- 7. This compound | 147611-03-8 | INDOFINE Chemical Company [indofinechemical.com]
- 8. clearsynth.com [clearsynth.com]
- 9. researchgate.net [researchgate.net]
- 10. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Utility of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: A Guide to Its Reaction Mechanisms and Applications
For Immediate Release: December 30, 2025
An in-depth guide for researchers, scientists, and drug development professionals on the reaction mechanisms and practical applications of the versatile building block, tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate.
Introduction: A Scaffold of Growing Importance in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced efficacy and specificity has led to the exploration of unique molecular scaffolds. Among these, the 7-azaspiro[3.5]nonane framework has emerged as a privileged motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity provide an exceptional platform for the design of potent and selective modulators of various biological targets. At the heart of many synthetic routes utilizing this scaffold lies This compound , a key intermediate that offers a strategic entry point for diversification and functionalization. This guide provides a detailed exploration of the fundamental reaction mechanisms involving this compound, complete with actionable protocols for its synthetic manipulation.
The strategic placement of a Boc-protected amine on the cyclobutane ring and a secondary amine within the piperidine ring makes this molecule a bifunctional building block with orthogonal reactivity. This allows for selective manipulation at either nitrogen center, a critical feature for the construction of complex molecules, including G protein-coupled receptor 119 (GPR119) agonists and Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs, in particular, represent a revolutionary therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.[2] The 7-azaspiro[3.5]nonane moiety often serves as a rigid and effective linker component in these heterobifunctional molecules.
Core Reaction Mechanisms and Protocols
The synthetic utility of this compound hinges on two primary types of transformations: the deprotection of the Boc-protected amine to liberate a reactive primary amine, and the subsequent functionalization of one or both nitrogen atoms.
Boc Deprotection: Unveiling the Reactive Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of this compound is the crucial first step in most synthetic sequences, yielding the corresponding diamine, 7-azaspiro[3.5]nonane-2,7-diamine.
Mechanism of Acid-Catalyzed Boc Deprotection:
The reaction proceeds via an E1 elimination mechanism. The carbamate oxygen is first protonated by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation makes the carbamate a better leaving group. The subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide. The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutene.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc protecting group using TFA in a dichloromethane (DCM) solvent system.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 7-azaspiro[3.5]nonan-2,7-diamine. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Trustworthiness Note: The progress of the reaction should be carefully monitored to avoid potential side reactions. The workup with saturated NaHCO₃ must be performed cautiously due to the evolution of CO₂ gas.
N-Functionalization of the Deprotected Diamine
The resulting 7-azaspiro[3.5]nonan-2,7-diamine possesses two nucleophilic secondary amine centers, opening up a plethora of possibilities for further functionalization. Selective functionalization can often be achieved by taking advantage of the different steric and electronic environments of the two amine groups. Key reactions include N-alkylation via reductive amination and N-acylation to form amides.
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.
Mechanism of Reductive Amination:
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the alkylated amine. The choice of reducing agent is critical; STAB is a mild and selective reagent that is often preferred as it can be used in the presence of the carbonyl compound without significant reduction of the starting aldehyde or ketone.
Caption: General Mechanism of Reductive Amination.
Experimental Protocol: N-Alkylation with an Aldehyde using STAB
This protocol provides a general procedure for the mono-N-alkylation of 7-azaspiro[3.5]nonan-2,7-diamine.
Materials:
-
7-Azaspiro[3.5]nonan-2,7-diamine
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 7-azaspiro[3.5]nonan-2,7-diamine (1.0 eq) in anhydrous DCE or DCM, add the aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 7-azaspiro[3.5]nonane derivative.
Causality Behind Experimental Choices: The use of a slight excess of the aldehyde and STAB ensures the reaction goes to completion. STAB is chosen for its mildness and selectivity for reducing the iminium ion in the presence of the unreacted aldehyde.
The formation of an amide bond via N-acylation is another fundamental transformation in organic synthesis and is central to the construction of many pharmaceuticals. This reaction involves the coupling of the amine with a carboxylic acid, typically activated in situ.
Mechanism of Amide Coupling with HATU:
A common and efficient method for amide bond formation involves the use of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The carboxylic acid first reacts with HATU to form a highly reactive O-acylisourea intermediate. A base, such as diisopropylethylamine (DIPEA), is added to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity. The amine then attacks the activated carbonyl carbon of the O-acylisourea, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the HOAt byproduct.
Caption: General Mechanism of HATU-mediated Amide Coupling.
Experimental Protocol: N-Acylation with a Carboxylic Acid using HATU
This protocol outlines a standard procedure for the N-acylation of 7-azaspiro[3.5]nonan-2,7-diamine.
Materials:
-
7-Azaspiro[3.5]nonan-2,7-diamine
-
Carboxylic acid (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0-1.2 eq) and HATU (1.1-1.5 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of 7-azaspiro[3.5]nonan-2,7-diamine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated 7-azaspiro[3.5]nonane derivative.
Expertise & Experience Insight: Pre-activation of the carboxylic acid with HATU and DIPEA before the addition of the amine is crucial for achieving high yields and minimizing side reactions. The order of addition can significantly impact the outcome of the reaction.
Data Summary
The following table summarizes typical reaction conditions for the key transformations of this compound. Note that these are general conditions and may require optimization for specific substrates.
| Reaction | Reagents | Solvent | Temperature | Time | Typical Yield |
| Boc Deprotection | TFA | DCM | 0 °C to RT | 1-4 h | >90% |
| N-Alkylation | Aldehyde, STAB | DCE or DCM | RT | 2-16 h | 60-85% |
| N-Acylation | Carboxylic Acid, HATU, DIPEA | DMF | RT | 2-12 h | 70-95% |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in contemporary drug discovery. A thorough understanding of its fundamental reaction mechanisms, particularly Boc deprotection and subsequent N-functionalization reactions, is essential for its effective utilization in the synthesis of complex and biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this important scaffold into their synthetic strategies, thereby accelerating the discovery of new therapeutic agents. As the demand for novel chemical matter continues to grow, the applications of the 7-azaspiro[3.5]nonane core, and by extension its key synthetic precursors, are poised to expand even further.
References
Application Notes & Protocols: Strategic Incorporation of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate into Synthetic Peptides
Abstract
The pursuit of novel peptide therapeutics with enhanced stability, potency, and unique functionalities has driven the adoption of non-canonical amino acids and complex scaffolds. Spirocyclic structures are particularly valuable, as they introduce conformational rigidity and three-dimensional complexity, often leading to improved pharmacological profiles.[1][2] This guide provides a detailed technical overview and actionable protocols for the strategic use of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate , a versatile bifunctional building block, in solid-phase peptide synthesis (SPPS) and solution-phase modifications. We will explore the necessary orthogonal protection strategies, step-by-step coupling methodologies, and the critical considerations for its successful incorporation into peptide-based molecules for research and drug development.
Introduction: The Value of Spirocyclic Scaffolds in Peptide Design
In modern drug discovery, moving beyond flat, aromatic structures towards molecules with greater three-dimensionality (a higher fraction of sp³-hybridized atoms) is a key strategy for improving physicochemical and pharmacokinetic properties.[1] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are exemplary in this regard.[3] Their rigid architecture can lock a molecule's conformation, optimizing the orientation of binding elements for enhanced efficacy and selectivity.[1][4] This structural constraint can also confer resistance to enzymatic degradation, a common challenge for linear peptides.
This compound (CAS: 147611-03-8) is a prime example of such a scaffold. It presents two key functionalities: a primary amine at the 2-position, protected by a tert-butoxycarbonyl (Boc) group, and an unprotected secondary amine within the piperidine ring at the 7-position. This bifunctional nature makes it a versatile building block for creating complex peptidomimetics or for use as a structured linker, for instance, in Proteolysis Targeting Chimeras (PROTACs).[5][6] This guide focuses on its application as a peptide modification unit, a process that requires careful management of its dual reactivity.
Compound Specifications and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Reference |
| CAS Number | 147611-03-8 | |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [] |
| Molecular Weight | 240.35 g/mol | [8] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [][8] |
| Storage | 4°C, protect from light | |
| Safety | Warning: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. |
It is imperative to consult the material safety data sheet (MSDS) before handling this compound.
Strategic Imperative: Orthogonal Protection
The primary challenge in utilizing this compound lies in the presence of two distinct amine groups. The Boc-protected amine at C2 is intended for coupling after deprotection, while the secondary amine at C7 is nucleophilic and will cause unwanted side reactions (e.g., branching) during peptide synthesis if left unprotected.
Therefore, an orthogonal protection strategy is not optional, but essential. The C7-amine must be protected with a group that is stable to the conditions used for Boc deprotection (acidic) and can be removed under conditions that do not harm the peptide or the resin linkage. The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice, as it is stable to acid but readily cleaved by a mild base (e.g., piperidine).[9]
The overall strategy involves:
-
Fmoc Protection: Capping the C7-secondary amine with an Fmoc group.
-
Boc Deprotection: Selectively removing the C2-Boc group with acid to reveal the primary amine for coupling.
-
Peptide Coupling: Attaching the spirocyclic scaffold to the peptide.
Caption: Orthogonal protection workflow for activating the scaffold.
Experimental Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale but can be adjusted accordingly.
Protocol 1: N-Fmoc Protection of the C7-Amine
This protocol creates the key, dual-protected intermediate required for subsequent steps.
-
Dissolution: Dissolve this compound (1.0 eq, 24 mg, 0.1 mmol) in a solution of 1,4-dioxane and water (1:1, 2 mL).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (3.0 eq, 25 mg, 0.3 mmol) to the solution and stir until dissolved.
-
Fmoc Reagent: In a separate vial, dissolve 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) (1.1 eq, 37 mg, 0.11 mmol) in 1 mL of 1,4-dioxane.
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirred amine solution at room temperature. Let the reaction proceed for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to yield the N⁷-Fmoc, N²-Boc protected product.
-
Characterization: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry.
Protocol 2: Incorporation onto a Resin-Bound Peptide Side-Chain
This protocol details the coupling of the spiro-scaffold to the side-chain of an aspartic acid or glutamic acid residue during Fmoc-based SPPS.[10]
Pre-requisite: A peptide sequence has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu SPPS methodology.[11] The sequence contains an Asp residue introduced with a side-chain protecting group orthogonal to tBu, such as allyl (OAll) or Dmab. For this protocol, we assume the use of Fmoc-Asp(OAll)-OH.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[11]
-
Selective Side-Chain Deprotection (De-allylation): a. Wash the resin with dichloromethane (DCM). b. Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (PhSiH₃) (5.0 eq) in DCM. c. Add the solution to the resin and gently agitate under an inert atmosphere (N₂ or Ar) for 1 hour. Repeat if necessary. d. Wash the resin thoroughly with DCM (5x), DMF (3x), and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by final washes with DMF (3x) and DCM (3x). The Asp side-chain is now a free carboxylic acid.
-
Scaffold Activation (Boc Deprotection): a. Dissolve the N⁷-Fmoc, N²-Boc protected scaffold from Protocol 1 in DCM. b. Add trifluoroacetic acid (TFA) to a final concentration of 20-30% (v/v). c. Stir at room temperature for 30-60 minutes. d. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting product is the TFA salt of the N⁷-Fmoc protected scaffold with a free primary amine at C2.
-
On-Resin Coupling: a. Swell the peptide-resin (from step 2) in DMF. b. In a separate vial, dissolve the activated scaffold (1.5 eq), HATU (1.45 eq), and HOAt (1.5 eq) in DMF. c. Add N,N-diisopropylethylamine (DIEA) (3.0 eq) to the activation mixture and allow it to pre-activate for 2-5 minutes. d. Add the activated scaffold solution to the peptide-resin. e. Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, the time may be extended.[10]
-
Coupling Monitoring: a. Take a small sample of resin beads and wash them thoroughly. b. Perform a qualitative Kaiser (ninhydrin) test.[10] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates a free amine is still present, and a second coupling (recoupling) should be performed.
-
Continuation of Synthesis: Once coupling is complete, wash the resin with DMF and proceed with the synthesis of the remaining peptide sequence.
-
Final Cleavage and Deprotection: a. After the full peptide is synthesized, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[10] b. This step will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (like tBu, Trt) as well as the N⁷-Fmoc group from the spiro-scaffold. c. Precipitate the peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry (MS).
Caption: Workflow for incorporating the scaffold via a side-chain.
Conclusion
This compound is a powerful tool for introducing conformational constraints and novel topology into peptides. Its successful application hinges on a disciplined approach to orthogonal protection, primarily by securing the C7-secondary amine with an Fmoc group prior to use. The protocols outlined here provide a robust framework for coupling this scaffold to a peptide side-chain during SPPS, enabling the synthesis of sophisticated peptidomimetics. By leveraging such advanced building blocks, researchers can significantly expand the chemical space available for the design of next-generation peptide-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 147611-03-8 | INDOFINE Chemical Company [indofinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporating Spirocyclic Scaffolds into Therapeutic Agents
Introduction: Embracing the Third Dimension in Drug Design
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the inherent limitations of two-dimensional thinking are becoming increasingly apparent. Biological targets are complex, three-dimensional entities, and achieving optimal potency and selectivity often requires a complementary three-dimensional ligand. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling solution to this challenge. Their rigid, well-defined three-dimensional geometries provide a unique platform for creating novel therapeutic agents with improved physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the rationale behind incorporating spirocyclic scaffolds, detailed protocols for their synthesis and evaluation, and case studies illustrating their successful application in drug discovery.
The Spirocyclic Advantage: Why Three Dimensions are Better Than Two
The introduction of a spirocyclic moiety into a drug candidate can profoundly influence its properties in several beneficial ways:
-
Enhanced Target Binding and Selectivity: The rigid nature of spirocyclic systems pre-organizes the conformation of a molecule, reducing the entropic penalty upon binding to a biological target. This can lead to a significant increase in binding affinity.[2] Furthermore, the precise spatial arrangement of functional groups around a spirocyclic core allows for more specific interactions with the target protein, minimizing off-target effects.[3]
-
Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbon atoms in spirocycles generally leads to increased aqueous solubility and a departure from the high lipophilicity often associated with flat, aromatic compounds.[4][5] This can translate to better oral bioavailability and a more favorable pharmacokinetic profile.
-
Increased Metabolic Stability: The quaternary carbon at the spirocyclic junction is often less susceptible to metabolic degradation, leading to increased metabolic stability and a longer in vivo half-life.[4]
-
Novelty and Intellectual Property: The exploration of spirocyclic chemical space offers opportunities to discover novel pharmacophores and secure intellectual property in a competitive landscape.[6][7][8]
Case Study: Revumenib - A Spirocyclic Approach to Acute Leukemia
A compelling example of the power of spirocyclic scaffolds is the recently approved drug, Revumenib, a first-in-class inhibitor of the menin-MLL interaction for the treatment of acute leukemias.[2] The central 2,7-diazaspiro[3.5]nonane core of Revumenib is crucial for its mechanism of action.
The spirocyclic scaffold precisely orients the key pharmacophoric elements to disrupt the protein-protein interaction between menin and the MLL1 protein. This interaction is critical for the progression of certain types of leukemia.[6][9][10] Revumenib effectively "wedges" itself into the binding pocket on menin, preventing it from associating with MLL1 and thereby halting the leukemogenic signaling cascade.[6][11] This targeted disruption leads to the differentiation or death of the cancerous cells.[6]
Mechanism of Action: Revumenib
Caption: Revumenib's spirocyclic core disrupts the Menin-MLL1 interaction, halting leukemia.
Synthetic Protocols for Incorporating Spirocyclic Scaffolds
The synthesis of spirocyclic compounds can be challenging due to the formation of a quaternary carbon center. However, several robust methods have been developed to access these valuable scaffolds.
Protocol 1: Synthesis of a Spiro-Hydantoin Scaffold via the Bucherer-Bergs Reaction
Spiro-hydantoins are a common motif in medicinal chemistry. The Bucherer-Bergs reaction is a classic and reliable method for their synthesis from a ketone precursor.
Materials:
-
Ketone (e.g., 1-tetralone)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Potassium cyanide (KCN)
-
50% Ethanol (EtOH)
-
5% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure: [12]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the ketone (20.0 mmol), ammonium carbonate (80.0 mmol), and potassium cyanide (80.0 mmol) in 100 mL of 50% ethanol.
-
Causality: Ammonium carbonate and potassium cyanide serve as the sources of the hydantoin ring atoms. The ethanolic solution facilitates the dissolution of the reactants.
-
-
Heating: Heat the reaction mixture at 60 °C for 15 hours.
-
Causality: Heating drives the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup: After the reaction is complete, concentrate the reaction mixture to approximately two-thirds of its original volume using a rotary evaporator.
-
Precipitation: Cool the concentrated mixture in an ice bath to precipitate the crude product.
-
Purification:
-
Filter the crude product and dissolve it in a 5% NaOH solution.
-
Causality: The hydantoin is acidic and dissolves in the basic solution, allowing for the removal of non-acidic impurities.
-
-
Acidify the solution with HCl to precipitate the purified spiro-hydantoin.
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
Workflow for Spirocyclic Drug Candidate Development
Caption: A generalized workflow for the synthesis and evaluation of spirocyclic drug candidates.
Protocols for Evaluating Spirocyclic Compounds
Once a spirocyclic compound has been synthesized, it is crucial to evaluate its properties to determine if it represents an improvement over its non-spirocyclic counterparts.
Protocol 2: In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes
This protocol provides a general method for assessing the metabolic stability of a compound in vitro.[3]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Test compound stock solution (e.g., in DMSO)
-
Positive control compounds (high and low clearance)
-
Incubation plate (e.g., 12-well plate)
-
Orbital shaker in a CO₂ incubator
-
Quenching solvent (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation: Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to form a monolayer.
-
Compound Incubation:
-
Prepare the incubation medium containing the test compound at the desired final concentration (typically 1 µM).
-
Remove the plating medium from the hepatocytes and add the incubation medium.
-
Place the plate on an orbital shaker in a 37 °C, 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots (e.g., 50 µL) of the incubation medium.
-
Immediately quench the metabolic activity by adding the aliquot to the quenching solvent.
-
Causality: The organic solvent precipitates the proteins and stops the enzymatic reactions, preserving the sample for analysis.
-
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the natural log of the percent remaining versus time.
-
Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / number of hepatocytes)[3][13]
-
Data Presentation: Comparative Physicochemical Properties
The impact of incorporating a spirocyclic scaffold can be quantitatively assessed by comparing the physicochemical properties of the spirocyclic compound with its non-spirocyclic analogue.
| Property | Non-Spirocyclic Analogue (Olaparib) | Spirocyclic Analogue | Rationale for Improvement |
| LogP | 2.7 | Lower | Increased sp³ character leads to reduced lipophilicity and potentially improved solubility. |
| Aqueous Solubility | Low | Higher | The three-dimensional structure disrupts crystal packing, leading to improved solubility. |
| Metabolic Stability (t₁/₂) | Moderate | Higher | The spirocyclic core can block sites of metabolism, leading to increased stability. |
| Target Potency (IC₅₀) | Potent | More Potent/Selective | The rigid conformation can lead to a more favorable binding orientation and increased potency. |
Note: The values in this table are illustrative. Actual values would be determined experimentally.
Conclusion
The incorporation of spirocyclic scaffolds represents a powerful strategy in modern drug discovery. By embracing the third dimension, medicinal chemists can design therapeutic agents with enhanced potency, selectivity, and improved physicochemical and pharmacokinetic properties. The protocols and case studies presented in this guide provide a framework for the rational design, synthesis, and evaluation of spirocyclic drug candidates. As our understanding of the interplay between molecular architecture and biological activity continues to grow, the strategic use of spirocyclic scaffolds will undoubtedly play an increasingly important role in the development of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Menin Mystery to Halt Cancer Growth - Innovations [innovations.dana-farber.org]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate in the Synthesis of Novel Degraders for Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2] At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5] A PROTAC molecule's architecture—comprising a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker—is crucial to its function.[6] The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties and biological activity, profoundly influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase).[7][8] This guide provides an in-depth exploration of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a versatile spirocyclic linker, in the context of developing novel protein degraders. We will detail its strategic application, synthetic protocols for its incorporation into PROTACs, and a comprehensive suite of assays for the validation of the resulting degraders.
The Paradigm of Targeted Protein Degradation
The cellular machinery for protein homeostasis is a robust and efficient system. The UPS, in particular, serves as a cellular disposal system, tagging unwanted or damaged proteins with ubiquitin for subsequent degradation by the proteasome.[9] TPD technologies function by hijacking this endogenous system.[10]
A PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[5][11] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[12] Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.[13] This catalytic mode of action distinguishes PROTACs from traditional small-molecule inhibitors that rely on stoichiometric occupancy of a target's active site.[13]
The human genome encodes over 600 E3 ligases, yet the vast majority of PROTACs developed to date recruit a small handful, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4][14] The exploration of novel E3 ligases is a key frontier in the field, promising to overcome resistance, expand the scope of degradable targets, and enable tissue- or cell-specific protein degradation.[15]
The Central Role of the Linker: A Focus on this compound
While the warhead and E3 ligase ligand dictate binding, the linker connecting them is a master regulator of PROTAC efficacy.[8] Linker length, rigidity, solubility, and attachment points collectively determine the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination. The this compound scaffold (CAS 147611-03-8) offers a compelling structural motif for PROTAC linker design.[16][17][]
-
Structural Rigidity and Pre-organization: The spirocyclic core imparts a degree of conformational rigidity. This can be advantageous in pre-organizing the warhead and E3 ligase ligand, potentially reducing the entropic penalty of forming the ternary complex.
-
Three-Dimensional Vectoriality: Unlike simple alkyl or PEG linkers, the 3D structure of the azaspiro[3.5]nonane core allows for precise exit vectors, enabling chemists to explore a wider range of spatial arrangements between the POI and the E3 ligase.
-
Synthetic Tractability: The Boc-protected amine provides a convenient handle for synthetic elaboration. It can be deprotected under standard conditions to reveal a primary amine, ready for conjugation to a payload- or ligase-bearing moiety.
The choice of linker is a critical optimization parameter in any PROTAC discovery campaign. The workflow below outlines a rational process for integrating this linker into a novel degrader.
Experimental Protocols
Protocol 3.1: Synthesis of a Generic PROTAC using the Azaspiro[3.5]nonane Linker
This protocol outlines a representative synthetic sequence. Researchers must adapt the specific coupling conditions based on the chemistry of their chosen POI ligand and E3 ligase ligand.
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) (10-20 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. The resulting amine salt is often used directly in the next step.
Step 2: Coupling to the POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid or other activated group) (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), and stir for 5-10 minutes to activate the carboxylic acid.
-
Add the deprotected linker amine salt from Step 1 (1.2 eq) to the activated POI ligand solution, along with additional DIPEA if necessary to neutralize the salt.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup (e.g., wash with saturated NaHCO₃ and brine). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Coupling to the E3 Ligase Ligand This step assumes the remaining functionality on the azaspiro[3.5]nonane core is a carboxylic acid, which would then be coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide).[19]
-
Follow the same procedure as in Step 2, using the product from Step 2 as the carboxylic acid component and an amine-functionalized E3 ligase ligand as the amine component.
-
Activate the carboxylic acid on the linker-POI conjugate with HATU/DIPEA.
-
Add the E3 ligase ligand and stir overnight.
-
Perform aqueous workup and purify the final PROTAC molecule by preparative HPLC to ensure high purity for biological assays. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3.2: Biochemical and Biophysical Characterization
A successful degrader must first bind to its targets and promote the formation of a stable ternary complex.[20]
Assay 1: Binary Binding Affinity (SPR or ITC)
-
Objective: To confirm the synthesized PROTAC retains affinity for both the POI and the E3 ligase individually.
-
Method (Surface Plasmon Resonance - SPR):
-
Immobilize the purified POI or E3 ligase (e.g., VCB complex) on a sensor chip.[21]
-
Flow serial dilutions of the PROTAC over the chip and measure the binding response.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kᴅ).
-
Repeat the experiment with the other protein partner.
-
-
Data Interpretation: The Kᴅ values should be comparable to the parent ligands. A significant loss of affinity may suggest steric hindrance from the linker.
Assay 2: Ternary Complex Formation (TR-FRET or AlphaScreen)
-
Objective: To demonstrate that the PROTAC induces a proximity interaction between the POI and E3 ligase.[22][23]
-
Method (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): [9][24]
-
Use a labeled POI (e.g., His-tagged POI with an anti-His-Tb donor fluorophore) and a labeled E3 ligase (e.g., GST-tagged E3 with an anti-GST-d2 acceptor fluorophore).
-
In a microplate, mix the labeled proteins with serial dilutions of the PROTAC.
-
Incubate to allow complex formation.
-
Read the plate on a TR-FRET-capable reader. An increased TR-FRET signal indicates complex formation.
-
-
Data Interpretation: A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs. The maximal signal and the concentration at which it occurs are key parameters.
| Assay | Parameter Measured | Typical Values for Potent PROTAC |
| SPR (Binary Binding) | Kᴅ (POI) | < 1 µM |
| SPR (Binary Binding) | Kᴅ (E3 Ligase) | < 1 µM |
| TR-FRET (Ternary Complex) | EC₅₀ (Formation) | < 500 nM |
| Cooperativity (α) | Unitless | > 1 (Positive Cooperativity) |
Table 1. Example parameters for biophysical characterization of a novel PROTAC.
Protocol 3.3: Cellular Evaluation of Protein Degradation
The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.
Assay 1: Western Blotting for Target Degradation
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).
-
Include necessary controls: DMSO (vehicle), a non-degrading epimer or a PROTAC with an inactive warhead, and a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Image the blot and perform densitometry to quantify the reduction in POI levels.
Assay 2: High-Throughput Degradation Assay (e.g., HiBiT)
-
Objective: To obtain quantitative degradation data (DC₅₀ and Dₘₐₓ) in a higher-throughput format.[25]
-
Method:
-
Use a cell line where the endogenous POI has been CRISPR-edited to include a small peptide tag like HiBiT.
-
Plate cells in 96- or 384-well plates.
-
Treat with a dose-response of the PROTAC as described above.
-
Add the Nano-Glo® HiBiT Lytic Detection System, which contains the complementing LgBiT protein and furimazine substrate.
-
Measure luminescence. The signal is directly proportional to the amount of tagged protein remaining.
-
-
Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
| Parameter | Description | Value Indicating High Potency |
| DC₅₀ | Concentration for 50% degradation | < 100 nM |
| Dₘₐₓ | Maximum degradation achieved | > 80% |
Table 2. Key parameters from cellular degradation assays.
Conclusion and Future Directions
The development of potent and selective protein degraders is a multi-parameter optimization challenge where the linker plays a pivotal role. The this compound scaffold provides a synthetically accessible and structurally valuable building block for this endeavor.[16][17] Its defined three-dimensional geometry offers a distinct advantage over more flexible linkers, enabling a more refined exploration of the spatial requirements for efficient ternary complex formation. By following a systematic workflow of synthesis, biophysical characterization, and cellular validation, researchers can effectively leverage this linker to generate novel PROTACs. The continued exploration of diverse linker chemistries, coupled with the discovery of ligands for new E3 ligases, will undoubtedly expand the power and reach of targeted protein degradation as a therapeutic strategy.[26]
References
- 1. Discovery of novel E3 ligands for targeted protein degradation [morressier.com]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 利用蛋白水解靶向嵌合体进行靶向蛋白质降解 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
- 15. lifesensors.com [lifesensors.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. lifesensors.com [lifesensors.com]
- 23. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Degraders and Molecular Glues Part 1 - 2024 Archive [discoveryontarget.com]
- 25. lifesensors.com [lifesensors.com]
- 26. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Introduction
The 7-azaspiro[3.5]nonane scaffold is a conformationally rigid, three-dimensional structure of significant interest in modern medicinal chemistry. Its unique architecture provides a valuable framework for developing novel therapeutics, including potent agonists for G protein-coupled receptors like GPR119 and inhibitors for challenging oncology targets.[1][2][3] The successful synthesis of derivatives such as tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block and PROTAC linker, is critical for advancing drug discovery programs.[4][5]
This technical support guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve common issues encountered during synthesis, thereby improving yield, purity, and reproducibility.
General Synthetic Strategy
A common and effective strategy for synthesizing the target compound involves a multi-step sequence. The core 7-azaspiro[3.5]nonane skeleton is typically constructed first, followed by functionalization. A plausible and widely adaptable route begins with a protected piperidone derivative, proceeds through a ketone intermediate, which is then converted to the desired carbamate via reductive amination and subsequent Boc protection.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols to address challenges encountered during the purification of this valuable spirocyclic building block. As a key intermediate and PROTAC linker, achieving high purity is critical for downstream applications.[1][2]
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile depends heavily on the synthetic route, but several common species are often encountered. Understanding these is the first step to designing an effective purification strategy.
| Impurity Type | Potential Source | Rationale for Formation | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Insufficient reaction time, temperature, or stoichiometric imbalance. | Flash Chromatography |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from Boc-protection step | Boc₂O is often used in excess to drive the protection reaction to completion. | Aqueous workup; Flash Chromatography |
| tert-Butanol | Byproduct of Boc-protection | Formed during the reaction of the amine with Boc₂O. | Evaporation; Aqueous workup |
| Di-Boc Species | Over-reaction | The secondary amine in the spirocyclic core can also be protected under harsh conditions. | Flash Chromatography |
| Synthetic Byproducts | Side reactions specific to the synthetic route | Examples include products from incomplete cyclization or rearrangement. | Flash Chromatography; Recrystallization |
| Residual Solvents | Workup and extraction steps | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), etc. | High-vacuum drying |
Q2: My crude product is a persistent, thick oil. The literature suggests the pure compound is a solid. What's wrong?
A2: This is a very common issue with Boc-protected amines and amino acid derivatives.[3][4] The presence of residual solvents or minor impurities can significantly depress the melting point and inhibit crystallization, resulting in an oil or waxy gum. Even highly pure products can sometimes be isolated as amorphous oils initially. The key is to induce solidification through techniques like trituration or recrystallization, which are discussed in the troubleshooting section.
Q3: Why does my compound streak on a silica gel TLC plate?
A3: Streaking (or tailing) of amines on silica gel is a classic problem. Silica gel is weakly acidic (pKa ≈ 4.5) due to surface silanol groups (Si-OH). The basic nitrogen atom of your azaspiro-nonane core can undergo strong, non-ideal acid-base interactions with the stationary phase. This leads to poor peak shape in column chromatography and streaking on TLC plates. This can be mitigated by adding a basic modifier to your mobile phase.[5]
Purification Strategy Decision Tree
Before starting, it's crucial to select the right approach based on the state of your crude material. This decision tree provides a logical workflow for proceeding from your crude reaction mixture to the final, pure compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Problem: My product is an oil and refuses to solidify.
Solution: Inducing crystallization or solidification is key. This is often achieved by removing impurities that act as "crystal poisons" and providing the right solvent environment.
Protocol: Trituration to Induce Solidification This technique is highly effective for converting oils into free-flowing solids. The goal is to "wash" the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Solvent Selection: Choose a non-polar solvent. n-Hexane, n-pentane, or diethyl ether are excellent first choices.
-
Procedure: a. Place the oily product in a round-bottom flask with a stir bar. b. Add a small volume of the chosen non-polar solvent (e.g., 5-10 mL per gram of crude oil). c. Stir vigorously at room temperature. Initially, the oil may stick to the flask, but as impurities are dissolved, the product should begin to precipitate as a white solid. Use a spatula to scrape the sides of the flask to aid this process. d. Continue stirring for 1-2 hours. Some Boc-amino compounds may require longer stirring or standing overnight to fully solidify.[6][7] e. Collect the solid by vacuum filtration, washing with a small amount of cold non-polar solvent. f. Dry the resulting white solid under high vacuum.
Expert Tip: If trituration fails, try dissolving the oil in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding the non-polar anti-solvent (hexanes) while stirring until the solution becomes cloudy and precipitation begins.
Problem: My compound streaks on silica gel, leading to poor separation.
Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
Implementation:
-
For TLC Analysis: Prepare your developing chamber with the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add ~1% triethylamine (Et₃N) by volume.
-
For Flash Chromatography: Prepare your bulk mobile phase with 0.5-1% Et₃N. This small amount of base will not significantly alter the polarity but will dramatically improve the peak shape by preventing strong interactions between your basic compound and the acidic silica. An alternative is to use neutral alumina as the stationary phase, which can be beneficial for purifying basic compounds.[8]
| Mobile Phase System | Modifier | When to Use |
| Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Standard system for moderately polar compounds. |
| Dichloromethane / Methanol | 0.5-1% Triethylamine | For more polar impurities that don't move in Hex/EtOAc. |
| Dichloromethane / (9:1 MeOH:NH₄OH) | Ammonium Hydroxide | A stronger basic modifier if triethylamine is insufficient. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the workhorse method for purifying the crude product, especially when it is an oil or a complex mixture.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Eluent Selection: Use TLC to determine the optimal mobile phase. Test solvent systems like Hexane:Ethyl Acetate (EtOAc) and Dichloromethane:Methanol (DCM:MeOH), remembering to add 1% Et₃N. A good starting point is 70:30 Hexane:EtOAc. Aim for a target compound Rf value of 0.25-0.35 for good separation.
-
Column Packing:
-
Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the mass of your product). Concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or DCM. Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase. If impurities are close to your product, use a shallow gradient (e.g., slowly increasing the percentage of EtOAc in Hexane).
-
Collect fractions and monitor the separation by TLC. Stain the TLC plates if necessary (e.g., with potassium permanganate) as the Boc-protected amine may not be strongly UV-active.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Dry the final product under high vacuum to remove all residual solvents.
-
Protocol 2: Purity Assessment
After purification, you must validate the purity and confirm the structure of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for structural confirmation. Look for the characteristic singlet at ~1.4 ppm (9H) for the tert-butyl group of the Boc protector. The other aliphatic protons of the spirocyclic system will appear as complex multiplets. The absence of signals from impurities (e.g., starting materials, tert-butanol at ~1.2 ppm) is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (from the LC chromatogram) and mass confirmation. The expected [M+H]⁺ for C₁₃H₂₄N₂O₂ is m/z 241.19.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., >98% by peak area).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting PROTAC® Synthesis with Spirocyclic Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate spirocyclic linkers. These rigid linkers offer the potential to pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex formation and improve drug properties.[1][2] However, their synthesis can present unique challenges compared to more flexible alkyl or PEG linkers.[2]
This resource is designed to help you navigate these complexities, offering explanations for common issues and actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are spirocyclic linkers becoming more common in PROTAC design?
Spirocyclic linkers are a type of rigid linker that can offer several advantages in PROTAC design.[1] By reducing the conformational flexibility of the linker, they can help "pre-organize" the PROTAC molecule into a conformation that is favorable for forming a stable ternary complex with the target protein and the E3 ligase.[1][2] This can lead to increased potency and selectivity.[3] Additionally, the incorporation of rigid cyclic structures can improve a PROTAC's physicochemical properties, such as metabolic stability and cell permeability, by reducing the molecule's overall flexibility and polar surface area.[1][4]
Q2: What are the most common synthetic challenges encountered with spirocyclic linkers?
The synthesis of PROTACs with spirocyclic linkers can be more complex than those with traditional flexible linkers.[2] Common challenges include:
-
Low reaction yields: The rigid nature of spirocyclic motifs can introduce steric hindrance, making coupling reactions less efficient.[5]
-
Difficult purification: The final PROTAC products can be challenging to purify due to their complex structures and potential for closely related impurities.[6]
-
Poor solubility: While intended to improve overall properties, improperly designed spirocyclic linkers can sometimes lead to poor solubility of the final PROTAC.[4][7]
-
Unexpected side reactions: The functional groups on the spirocyclic core may participate in unintended reactions.
Q3: How do I choose the right spirocyclic linker for my PROTAC system?
The optimal spirocyclic linker is highly dependent on the specific protein of interest (POI) and the E3 ligase being targeted.[2] A systematic approach is often necessary, which may involve synthesizing a small library of PROTACs with different spirocyclic linkers to evaluate their effects on degradation activity and cellular permeability.[8] Computational modeling can also be a valuable tool to predict how different linkers will affect the geometry of the ternary complex.[9]
Q4: Can spirocyclic linkers negatively impact cell permeability?
While rigid linkers are often employed to improve cell permeability, a poorly designed spirocyclic linker can have the opposite effect.[1][10] If the linker introduces too much rigidity or unfavorable physicochemical properties, it can hinder the PROTAC's ability to cross the cell membrane.[] It is a balance; the linker must be rigid enough to confer a conformational advantage but still allow for the necessary flexibility to navigate the cellular environment.[10]
Troubleshooting Guide: Synthesis & Purification
Problem 1: Low Yield in Coupling Reactions
You're observing a low yield when trying to couple your spirocyclic linker to either the warhead or the E3 ligase ligand.
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Steric Hindrance | The rigid, three-dimensional structure of the spirocyclic linker can physically block the reactive functional groups, preventing efficient coupling.[5] | Optimize Coupling Reagents: Switch to more powerful coupling reagents like HATU, HBTU, or PyBOP, which are known to be effective in sterically hindered reactions.[5] Increase Reaction Temperature: Gently heating the reaction (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. Microwave Synthesis: Consider using a microwave reactor to achieve higher temperatures and shorter reaction times, which can be particularly effective for difficult couplings.[5] |
| Inefficient Activation | The carboxylic acid on your linker or ligand may not be sufficiently activated for the coupling reaction to proceed. | Alternative Activation Strategies: If standard coupling reagents fail, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, using reagents like TFFH.[5] |
| Impure Reactants | Impurities in your spirocyclic linker, warhead, or E3 ligase ligand can interfere with the coupling reaction. | Verify Purity: Ensure all starting materials are of high purity using techniques like NMR and LC-MS before proceeding with the coupling step.[6] |
Problem 2: Difficulty in Final PROTAC Purification
Your crude product shows multiple peaks on HPLC, and isolating the pure PROTAC is proving to be a significant challenge.
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Formation of Diastereomers | If your spirocyclic linker or one of your ligands is chiral, the final PROTAC may exist as a mixture of diastereomers that are difficult to separate. | Chiral Chromatography: Utilize a chiral stationary phase in your preparative HPLC to resolve the different stereoisomers. |
| Closely Related Impurities | Incomplete reactions or minor side reactions can lead to impurities that have very similar retention times to your desired product. | Optimize HPLC Gradient: A shallower gradient during the elution can improve the resolution between your product and closely related impurities.[6] Alternative Purification Techniques: Consider other chromatographic methods, such as supercritical fluid chromatography (SFC), which can sometimes provide better separation for complex molecules. |
| Product Degradation | The final PROTAC molecule may be unstable under the purification conditions (e.g., acidic mobile phase). | Neutral pH Buffers: If your PROTAC is sensitive to acid, use a neutral pH buffer system for your preparative HPLC. Temperature Control: Perform the purification at a lower temperature to minimize degradation. |
Troubleshooting Guide: Performance & Activity
Problem 3: Poor Solubility of the Final PROTAC
Despite successful synthesis, your purified PROTAC with a spirocyclic linker has very low aqueous solubility, making biological assays difficult.
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| High Lipophilicity | The spirocyclic linker, in combination with the warhead and E3 ligase ligand, may result in a highly lipophilic molecule.[4] | Incorporate Polar Groups: Introduce polar functional groups, such as piperazine or piperidine moieties, into the spirocyclic linker to increase hydrophilicity.[4][8] The inclusion of ionizable groups can significantly improve aqueous solubility.[8] |
| Molecular Rigidity | The high rigidity of the molecule can lead to poor solubility due to unfavorable crystal packing energy. | Modify Linker Structure: Synthesize analogs with slightly more flexible spirocyclic linkers or with different attachment points to disrupt crystal packing.[3] |
Problem 4: Low or No Target Degradation
Your PROTAC binds to both the target protein and the E3 ligase in binary assays, but it fails to induce degradation of the target protein in cells.
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Unproductive Ternary Complex | The rigid spirocyclic linker may force the formation of a ternary complex where the lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1] | Vary Linker Length and Geometry: Synthesize a series of PROTACs with different spirocyclic linkers of varying lengths and geometries to identify a productive orientation.[12] Change Attachment Points: Altering the point of attachment of the linker to the warhead or E3 ligase ligand can dramatically change the geometry of the ternary complex.[3][5] |
| Poor Cell Permeability | The physicochemical properties of your PROTAC may be preventing it from efficiently crossing the cell membrane.[4][10] | Assess Permeability: Experimentally determine the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4] Optimize Physicochemical Properties: If permeability is low, modify the spirocyclic linker to balance lipophilicity and polarity. Reducing the number of hydrogen bond donors can also improve permeability.[13] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized spirocyclic linker to an amine-containing warhead or E3 ligase ligand.
-
Dissolve Reactants: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized component (1 equivalent) in an anhydrous aprotic solvent such as DMF or NMP.
-
Add Amine: Add the amine-containing component (1.1 equivalents) to the reaction mixture.
-
Add Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Add Coupling Reagent: Add HATU (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC.[6]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of your PROTACs.
-
Prepare Donor Plate: Add a solution of your PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to the wells of a donor microplate.
-
Prepare Acceptor Plate: Fill the wells of an acceptor microplate with the same buffer.
-
Assemble Sandwich: Place a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) on top of the donor plate, and then place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[1]
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[1]
-
Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system. Compare the Pe values of different PROTACs to assess the impact of linker modifications on passive permeability.
Visualizations
Caption: Troubleshooting workflow for synthesis and purification issues.
Caption: Troubleshooting workflow for performance and activity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. News - Single [spirochem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving the Solubility of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Derivatives
Introduction
Researchers, scientists, and drug development professionals frequently utilize spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane core, to impart novel three-dimensional structure and desirable pharmacological properties to new chemical entities. The tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate scaffold and its derivatives are integral building blocks in medicinal chemistry, notably as PROTAC linkers.[1] However, their complex structures can often lead to challenges in aqueous solubility, creating hurdles in biological assays, formulation development, and ultimately impacting bioavailability.[2][3][4][5]
This technical support guide provides a comprehensive resource for troubleshooting and improving the solubility of this important class of compounds. It is designed to offer practical, step-by-step advice and in-depth explanations to guide researchers through common solubility challenges.
Understanding the Core Scaffold: Physicochemical Properties
Before troubleshooting, it is crucial to understand the inherent properties of the this compound scaffold that influence its solubility.
-
The Spirocyclic Core: The rigid, non-polar hydrocarbon backbone of the azaspiro[3.5]nonane contributes to the molecule's lipophilicity, which can decrease aqueous solubility.[6]
-
The Secondary Amine: The 7-aza position introduces a secondary amine. Amines are basic and can be protonated in acidic to neutral conditions to form a more soluble ammonium salt.[7][8] The pKa of this amine is a critical parameter for predicting its pH-dependent solubility.
-
The tert-Butylcarbamate (Boc) Group: The Boc protecting group is bulky and hydrophobic, which generally reduces aqueous solubility. However, the carbamate group itself has some polar character.[9]
A related compound, tert-butyl (2-azaspiro[3.5]nonan-7-yl)carbamate, is described as having "moderate aqueous solubility" and a logP of approximately 1.7, indicating a balance between lipophilic and hydrophilic character.[9] Derivatives of this core scaffold will have varying solubilities depending on the nature of other substituents.
Initial Solubility Assessment
A systematic approach to characterizing the solubility of a new derivative is the first step. Two common methods are kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's solubility under non-equilibrium conditions.[10][11] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting precipitation.[12][13][14]
Experimental Protocol: Kinetic Solubility Assay [13][15]
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Intermediate Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2-5 µL) of each dilution to a new plate containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (ideally <1%) to minimize its co-solvent effect.[16][17]
-
Incubation: Shake the plate at room temperature for 1.5-2 hours.[11][12]
-
Precipitation Detection:
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true solubility of a compound at equilibrium and is considered the gold standard.[18] It is crucial for later-stage development and formulation.[12]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [12][18][19]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After incubation, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Troubleshooting Guide & FAQs
This section addresses common solubility issues in a question-and-answer format.
Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do first?
A1: This is a very common issue referred to as "crashing out," and it indicates that the final concentration of your compound is above its kinetic solubility limit in the assay buffer.[16] Low solubility can lead to inaccurate and variable results in biological assays.[3][4][5]
Here is a troubleshooting workflow to address this:
Caption: Initial troubleshooting workflow for compound precipitation.
Immediate Steps:
-
Lower the Final Compound Concentration: The simplest first step is to reduce the concentration of your compound in the assay to a level below its solubility limit.
-
Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This gradual change in solvent composition can sometimes prevent immediate precipitation.[4]
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally below 0.5%).[16] High concentrations of DMSO can be toxic to cells and can also mask the true aqueous solubility of your compound.
Q2: How can I determine if changing the pH will improve the solubility of my 7-azaspiro[3.5]nonane derivative?
A2: The 7-azaspiro[3.5]nonane core contains a secondary amine, which is a weak base.[6][20] Therefore, its solubility is likely to be pH-dependent.[21] Lowering the pH will protonate the amine, forming a more soluble ammonium salt.[7][8][22]
Experimental Approach:
-
Perform a pH-Solubility Profile: Conduct the thermodynamic solubility assay using a series of buffers with different pH values (e.g., from pH 4.0 to 8.0).
-
Plot the Data: Plot the measured solubility (on a log scale) against the pH. A significant increase in solubility as the pH decreases indicates that pH modification is a viable strategy.
| pH | Expected Protonation State | Expected Relative Solubility |
| < 6 | Mostly Protonated (R₂NH₂⁺) | High |
| 7.4 | Partially Protonated | Moderate |
| > 9 | Mostly Neutral (R₂NH) | Low |
| Caption: Expected pH effect on the solubility of 7-azaspiro[3.5]nonane derivatives. |
Q3: My compound's solubility is still too low even at an acidic pH. What co-solvents can I try?
A3: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[23]
Recommended Co-solvents for Initial Screening:
| Co-solvent | Properties | Starting Concentration |
| Ethanol | Generally well-tolerated in many biological assays. | 1-5% (v/v) |
| Propylene Glycol | A common pharmaceutical excipient. | 1-10% (v/v) |
| Polyethylene Glycol 400 (PEG-400) | A non-volatile and less toxic option. | 1-10% (v/v) |
| N-methyl-2-pyrrolidone (NMP) | A stronger solvent, but may have higher toxicity. Use with caution in cell-based assays. | 0.5-2% (v/v) |
Important Considerations:
-
Assay Compatibility: Always check the tolerance of your specific biological assay to the chosen co-solvent and concentration. Run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.
-
Precipitation upon Dilution: Be aware that formulations with co-solvents can still precipitate upon further dilution in an aqueous environment.
Q4: When should I consider forming a salt of my compound?
A4: Salt formation is a robust strategy for significantly increasing the solubility and dissolution rate of ionizable compounds, such as the basic 7-azaspiro[3.5]nonane derivatives.[2][24] This is particularly useful for in vivo studies or when developing a solid dosage form.
When to Consider Salt Formation:
-
When pH modification and co-solvents are insufficient or not suitable for your application.
-
When you need to prepare a solid, crystalline material with improved handling and stability properties.
-
For preclinical and clinical formulation development.
How to Approach Salt Formation:
-
Select a Counterion: For your basic amine, you will need an acidic counterion. Common choices include hydrochloride, sulfate, mesylate, and tartrate.
-
Reaction: The salt is typically formed by reacting the free base of your compound with the chosen acid in a suitable solvent, followed by crystallization.
-
Characterization: The resulting salt should be thoroughly characterized to confirm its formation and assess its physicochemical properties, including solubility, stability, and hygroscopicity.
Advanced Formulation Strategies
If basic troubleshooting steps are insufficient, more advanced formulation techniques can be employed.
Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[25][26] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within this hydrophobic core, increasing its apparent solubility in the aqueous medium.
Common Pharmaceutical Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL
-
Anionic: Sodium dodecyl sulfate (SDS) - generally limited to in vitro biochemical assays due to protein-denaturing effects.
-
Cationic: Benzalkonium chloride - their use can be limited by toxicity.[27][28]
Considerations:
-
Surfactants are most effective for compounds with very low aqueous solubility.
-
The choice of surfactant and its concentration must be carefully optimized for each specific compound and application to avoid toxicity or interference with the assay.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[29] They can form inclusion complexes with poorly soluble molecules that fit sterically into their cavity, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its solubility.[30][31][32]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a very common choice in pharmaceutical formulations.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used in parenteral formulations.
Experimental Approach:
-
Phase Solubility Studies: Prepare solutions of increasing cyclodextrin concentration in your aqueous buffer.
-
Add Excess Compound: Add an excess of your 7-azaspiro[3.5]nonane derivative to each solution.
-
Equilibrate and Analyze: Equilibrate the samples as you would for a thermodynamic solubility assay and measure the concentration of the dissolved compound. A linear increase in compound solubility with increasing cyclodextrin concentration suggests the formation of an inclusion complex.[29]
Caption: Decision-making flowchart for solubility enhancement strategies.
Conclusion
Improving the solubility of this compound derivatives requires a systematic and logical approach. By first understanding the physicochemical properties of the core scaffold and then methodically assessing and troubleshooting solubility with techniques ranging from simple pH and co-solvent adjustments to more advanced formulation strategies like salt formation, surfactant use, and cyclodextrin complexation, researchers can overcome these common hurdles. This guide provides the foundational knowledge and experimental frameworks to successfully work with this important class of molecules.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. nbinno.com [nbinno.com]
- 26. Application of Surfactants - Fatty Amine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 27. Cationic surfactants and fatty amines [nouryon.com]
- 28. CA2202506C - Detergent compositions containing amines and anionic surfactants - Google Patents [patents.google.com]
- 29. oatext.com [oatext.com]
- 30. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inclusions of Pesticides by β-Cyclodextrin in Solution and Solid State: Chlorpropham, Monuron, and Propanil - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate under acidic conditions
Technical Support Center: tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile spirocyclic building block. The unique three-dimensional structure of azaspirocycles is increasingly valuable in modern drug discovery for improving physicochemical properties such as solubility and metabolic stability.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group is essential for the selective functionalization of this scaffold. However, its removal, a critical step in many synthetic routes, can present challenges. This guide addresses common stability issues encountered under acidic deprotection conditions, offering troubleshooting advice, detailed protocols, and mechanistic insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the fundamental mechanism of Boc deprotection, and why is it problematic for my spirocycle?
Answer: The acidic deprotection of a Boc-protected amine is a well-understood, multi-step process.[3] Understanding this mechanism is the first step to troubleshooting any issues.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[4]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[5][6]
-
Salt Formation: In the acidic medium, the newly liberated, basic amine is immediately protonated, yielding the corresponding amine salt (e.g., a hydrochloride or trifluoroacetate salt) as the final product.[4][5]
For a spirocyclic system like this compound, the rigid conformation can influence the accessibility of the Boc group to the acid. More importantly, the generated tert-butyl cation is a potent electrophile that can lead to unwanted side reactions if not properly managed.[7]
Caption: General mechanism for acid-catalyzed Boc deprotection.
Question 2: My Boc deprotection is sluggish or incomplete. What factors should I adjust?
Answer: Incomplete conversion is a common issue. The stability of the Boc group is highly sensitive to the reaction conditions. If you observe significant starting material remaining after the expected reaction time, consider the following adjustments, starting with the mildest.
-
Increase Acid Stoichiometry: The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[8] Doubling the equivalents of acid can dramatically increase the reaction rate. Avoid large excesses initially, as this can promote side reactions.[9]
-
Increase Reaction Time: Some substrates, potentially due to steric hindrance from the spirocyclic core, may require longer reaction times. Monitor the reaction closely by TLC or LC-MS every 30-60 minutes.
-
Elevate Temperature: Most deprotections are run at 0 °C or room temperature to maximize selectivity.[3] If the reaction is stalled, cautiously increasing the temperature to 30-40 °C can provide the necessary activation energy.
-
Change the Acid/Solvent System: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice. However, if it proves ineffective, a stronger system like 4M HCl in dioxane is a standard alternative.[3] The choice of solvent can influence acid strength and substrate solubility.
| Reagent System | Typical Concentration | Temperature | Relative Strength & Notes |
| TFA / DCM | 20-50% (v/v) | 0 °C to RT | Standard. Good for many substrates. TFA is volatile and corrosive.[3] |
| HCl in Dioxane | 4 M solution | 0 °C to RT | Stronger. Often faster than TFA. Dioxane is a potential peroxide former.[10] |
| HCl in Methanol/EtOAc | Generated in situ or as a solution | RT | Can be effective and uses less hazardous solvents than dioxane.[3] |
| Aqueous Phosphoric Acid | 85% in water | RT to 50 °C | Milder/Greener. Useful for substrates with other acid-sensitive groups.[11] |
Question 3: I'm seeing a new, less polar spot on my TLC and an unexpected mass in my LC-MS. What is this byproduct?
Answer: This is a classic sign of side reactions caused by the tert-butyl cation generated during deprotection.[7] This electrophile will react with any available nucleophile.
-
Common Nucleophiles: Electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides), sulfur-containing groups (cysteine, methionine), or even the solvent can be alkylated.[7][9]
-
Self-Alkylation: In some cases, the newly deprotected amine product can be alkylated by the t-butyl cation, leading to an N-tert-butylated byproduct.
Solution: Use a Scavenger
To prevent this, you must add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive than your substrate or product, designed to trap the tert-butyl cation.[4]
Recommended Scavengers:
-
Triethylsilane (TES): Reduces the t-butyl cation to isobutane.
-
Anisole or Thioanisole: Acts as a dummy aromatic substrate for alkylation.[4]
-
Water: Can act as a scavenger but may not be suitable for all reaction conditions.
Experimental Protocol: Deprotection with a Scavenger
-
Dissolve the this compound (1.0 eq) in anhydrous DCM.
-
Add a scavenger, such as anisole (1.0-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acidic reagent (e.g., TFA, 10 eq).
-
Stir at 0 °C or allow to warm to room temperature, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[12]
Question 4: How can I reliably monitor the reaction to know when it's truly complete?
Answer: Relying on a single time point is risky. A multi-technique approach provides the most confidence.
Caption: Recommended workflow for monitoring reaction progress.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis.[12] The deprotected amine product is significantly more polar and will have a much lower Rf value than the starting material. Staining the plate with a ninhydrin solution will produce a colored spot for the primary/secondary amine product, providing clear evidence of its formation.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the mass of the product and detecting any byproducts.[12] You should observe the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the deprotected amine (a mass loss of 100.12 amu).[13]
-
¹H NMR Spectroscopy: This is the gold standard for confirmation.[13] The most obvious change will be the complete disappearance of the large, sharp singlet around 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[13]
Question 5: My molecule contains other acid-sensitive groups (e.g., esters, acetals). Are there milder deprotection methods?
Answer: Yes. If strong acids like TFA or HCl are causing cleavage of other functional groups, several milder alternatives have been developed.
Caption: Troubleshooting decision tree for Boc deprotection.
Recommended Mild Reagents:
-
Oxalyl Chloride in Methanol: This system has been shown to be highly effective for deprotecting a wide range of N-Boc substrates, including those with acid-labile ester groups.[10][14][15] The reaction is typically run at room temperature and is often complete within a few hours.[10]
-
Aqueous Phosphoric Acid: This provides an environmentally benign and selective method for cleaving tert-butyl carbamates while leaving groups like benzyl esters and Cbz carbamates intact.[11]
-
Thermal Deprotection: In some specific cases, simply heating the substrate in a high-boiling point solvent can induce thermal cleavage of the Boc group without any acid, though this must be tested on a small scale as it is highly substrate-dependent.[14]
Experimental Protocol: Mild Deprotection with Oxalyl Chloride
-
In a dry flask, dissolve the N-Boc substrate (50 mg, 1.0 eq) in methanol (3 mL).
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 eq) dropwise to the solution. A slight exotherm may be observed.[10]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.[15]
-
Upon completion, remove the solvent in vacuo to yield the hydrochloride salt of the deprotected amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. BOC deprotection [hi.bzchemicals.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance with tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Welcome to the technical support hub for tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process scientists leveraging this unique spirocyclic scaffold. The inherent steric bulk of this building block, while often desirable for imparting specific conformational constraints and metabolic stability in final compounds, presents distinct synthetic challenges.[1] This document provides in-depth, field-tested troubleshooting advice and optimized protocols to help you navigate and overcome these hurdles.
The core challenge arises from the molecule's structure: a secondary amine (post-Boc deprotection) situated on a four-membered azetidine ring, which is part of a rigid spiro[3.5]nonane system. This conformation severely restricts access to the nitrogen's lone pair, impeding many standard transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage and handling considerations for this reagent?
A1: this compound is a stable, solid compound. Store it in a tightly sealed container in a cool, dry place away from strong oxidizing agents. No special handling beyond standard laboratory practices for non-volatile organic compounds is typically required.
Q2: I'm having trouble removing the tert-butyloxycarbonyl (Boc) protecting group. Standard TFA/DCM is sluggish. Why?
A2: The steric hindrance around the carbamate nitrogen can slow the rate of acid-catalyzed deprotection.[2] The bulky spirocyclic framework shields the carbamate's carbonyl oxygen from efficient protonation, which is the key initial step in the cleavage mechanism.[3] While standard conditions will eventually work, they may require extended reaction times or elevated temperatures, which can lead to side products.
Recommended Solution:
-
Stronger Acid Systems: Consider using 4M HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA). These stronger acidic conditions can accelerate the reaction.[3][4]
-
Lewis Acids: In sensitive substrates where strong protic acids are not tolerated, Lewis acids can be an alternative, although optimization is required.
-
Alternative Reagents: A mild method using oxalyl chloride in methanol has been reported for deprotecting sterically hindered N-Boc groups and may be applicable.[2][5]
Q3: Is the resulting secondary amine, 7-azaspiro[3.5]nonan-2-amine, stable?
A3: Yes, the deprotected secondary amine is a stable compound. However, like most secondary amines, it is basic and nucleophilic. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture. For subsequent reactions, it is often best to generate and use it in situ or use it immediately after isolation and purification.
Troubleshooting Guide: Common Synthetic Transformations
This section addresses specific, common reactions where the steric bulk of the 7-azaspiro[3.5]nonane core is a critical factor.
Scenario 1: N-Alkylation Reactions
Problem: "My N-alkylation reaction with a primary alkyl halide (e.g., benzyl bromide) is showing low conversion, even after prolonged heating. I'm using K₂CO₃ as a base in acetonitrile."
The Scientific Reason: This is a classic SN2 reaction, and its rate is highly sensitive to steric hindrance at the nucleophile (the amine). The spirocyclic framework acts like a shield, making it difficult for the electrophile's sigma-star (σ*) orbital to achieve the necessary collinear alignment with the nitrogen's lone pair for the transition state. Common inorganic bases like K₂CO₃ are often not strong enough or soluble enough to efficiently deprotonate the hindered secondary amine to generate a more potent nucleophile.
Troubleshooting Workflow: N-Alkylation
References
- 1. Sterically Hindered Amines - Enamine [enamine.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Welcome to the technical support resource for the HPLC purification of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8).[][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for this specific application. As Senior Application Scientists, we understand that successful purification relies on a deep understanding of both the molecule's chemistry and the principles of chromatography.
The target molecule, this compound, possesses a unique structure with key chemical features that dictate its chromatographic behavior. Its spirocyclic core, a secondary amine, and a bulky tert-butoxycarbonyl (Boc) protecting group present specific challenges and opportunities for high-resolution separation. The secondary amine (pKa estimated ~9-10) is basic and prone to strong interactions with silica-based stationary phases, while the Boc group adds significant non-polar character.
This guide is structured to anticipate and solve the common problems encountered during the purification of this and structurally related compounds.
Purification Workflow Overview
A typical purification workflow involves method development at the analytical scale, followed by scaling up to a preparative scale for material isolation.
Caption: High-level workflow for HPLC purification.
Troubleshooting Guide
This section addresses specific problems in a Q&A format, providing both the "why" and the "how-to" for each solution.
Question 1: My peak for the spiro-carbamate is broad and tailing significantly. What's causing this and how do I fix it?
Answer:
Peak tailing is the most common issue for this class of compounds and is almost always caused by secondary interactions between the basic secondary amine on your molecule and acidic silanol groups on the surface of standard silica-based stationary phases (like C18).[4] These interactions lead to a non-ideal chromatographic process where a fraction of the analyte is retained more strongly, resulting in a "tail."
Causality Diagram: Peak Tailing
Caption: Cause of peak tailing for basic compounds.
Solutions, from Quickest to Most Robust:
-
Add a Mobile Phase Modifier (Competing Base): This is the fastest and often most effective solution. Adding a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), to your mobile phase will saturate the active silanol sites, preventing your analyte from interacting with them.[5]
-
Protocol: Add 0.1% (v/v) TEA to your organic modifier (e.g., Acetonitrile). Ensure it is also present in the aqueous phase at the same concentration to maintain equilibrium.
-
Caveat: TEA can be difficult to remove during solvent evaporation and may interfere with mass spectrometry (MS) detection if used. For LC-MS applications, a volatile acid is preferred.
-
-
Lower the Mobile Phase pH (Acidic Modifier): By lowering the pH of the mobile phase, you protonate the silanol groups, reducing their ability to interact with your protonated basic analyte through ion-exchange.
-
Protocol: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. A pH between 2.5 and 3.5 is a good target.[6]
-
Expert Insight: TFA often gives sharper peaks than FA due to its ion-pairing capabilities but is much harder to remove from the final product. Start with formic acid.
-
-
Increase Buffer Strength: Using a buffer (e.g., 20-50 mM ammonium formate or ammonium acetate, pH adjusted) can help mask silanol interactions and improve peak shape.[4] This is particularly useful for ensuring method robustness.
-
Use a Modern, High-Purity Silica Column: Modern columns (often labeled "Type B" silica) are made from higher purity silica with fewer acidic silanol groups and are often end-capped to a greater degree.[4] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape for basic compounds.
| Solution | Pros | Cons |
| Add Competing Base (TEA) | Highly effective for tailing | Non-volatile, can suppress MS signal |
| Add Acidic Modifier (FA/TFA) | Volatile, MS-compatible | May not be as effective as TEA, TFA is hard to remove |
| Increase Buffer Strength | Improves robustness, good peak shape | Non-volatile, requires extra prep |
| Use High-Purity Column | Best long-term solution | Requires hardware purchase |
Question 2: I'm seeing variable or drifting retention times for my compound. Why is this happening?
Answer:
Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase composition. For a compound like this compound, which is sensitive to pH, even small changes can have a significant effect.
Common Causes & Solutions:
-
Insufficient Column Equilibration: This is the most frequent cause. Before starting your run or gradient, the column must be fully equilibrated with the initial mobile phase conditions.
-
Solution: Equilibrate the column with at least 10-15 column volumes of your starting mobile phase. For a standard 4.6 x 150 mm column, this means flushing for at least 10-15 minutes at 1 mL/min. Increase equilibration time for methods with buffers or ion-pairing agents.[5]
-
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase pH or composition between batches can cause shifts.[7]
-
Solution: Prepare mobile phases in larger, single batches. Use a calibrated pH meter for buffer preparation. Always filter aqueous mobile phases through a 0.45 µm or 0.22 µm filter to prevent microbial growth, which can alter pH over time.[5]
-
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Use a column oven to maintain a constant temperature (e.g., 30-40 °C). This is critical for reproducible chromatography.[6]
-
-
Pump Performance Issues: Problems with pump check valves or seals can lead to inaccurate mobile phase mixing and fluctuating flow rates.[8]
-
Solution: If you observe pressure fluctuations that correlate with retention time shifts, perform routine pump maintenance. Check for leaks and ensure pump seals are in good condition.
-
Question 3: I need to purify a racemic mixture of this compound. What's the best approach for chiral separation?
Answer:
The target molecule has a chiral center at the C2 position of the azaspiro[3.5]nonane ring system. Separating enantiomers requires a chiral environment. The most direct and common approach is using a Chiral Stationary Phase (CSP).[9][10]
Recommended Strategy:
-
Select a Polysaccharide-Based CSP: Columns based on derivatized cellulose or amylose are the most versatile and successful for a wide range of chiral compounds.[10] Coated polysaccharide phases like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[11]
-
Start with Normal Phase or Polar Organic Mode: Chiral recognition is often stronger in non-polar mobile phases.
-
Typical Mobile Phases:
-
Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures. A typical starting gradient might be 90:10 Hexane:Alcohol.
-
Polar Organic Mode: Acetonitrile or Methanol with an optional additive.
-
-
-
Use Additives to Improve Peak Shape and Resolution: Just as with achiral chromatography, additives can be crucial.
-
For basic compounds like this, a basic additive is often required. Diethylamine (DEA) at 0.1% is a common and effective choice in normal-phase chiral separations.
-
Example Starting Conditions for Chiral Screening:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Chiralpak® AD-H (or similar) | Chiralpak® IG-3 (or similar) |
| Mobile Phase A | n-Hexane | Acetonitrile |
| Mobile Phase B | Isopropanol + 0.1% DEA | Methanol + 0.1% DEA |
| Gradient | Isocratic 90:10 (A:B) | Isocratic 100% A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210-220 nm (carbamate) | UV at 210-220 nm |
Note: Chiral method development can be a screening-intensive process. Testing multiple columns and mobile phase systems is often necessary to find the optimal separation.[12]
Frequently Asked Questions (FAQs)
Q: What is a good starting reversed-phase HPLC protocol for this compound?
A: A robust starting point would be a gradient elution on a C18 column with an acidic mobile phase modifier. This balances retention of the non-polar Boc group with good peak shape for the basic amine.
Step-by-Step Starting Protocol:
-
Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a solvent weaker than the initial mobile phase, such as 5% Acetonitrile in water or DMSO if solubility is an issue.
Q: My sample is only soluble in strong solvents like DMSO. How does this affect my preparative purification?
A: Injecting a large volume of a strong solvent like DMSO in reversed-phase chromatography can cause severe peak distortion (fronting, splitting, or broadening) because the solvent itself acts as a strong eluent, preventing proper focusing of the analyte at the column head.[13]
Solutions for Strong Sample Solvents:
-
Minimize Injection Volume: Keep the injection volume as small as possible, even if it means injecting a more concentrated sample.
-
At-Column Dilution: This is an advanced preparative technique. The sample is injected into the organic solvent line just before it mixes with the aqueous line at a T-junction before the column. This dilutes the sample plug with the weaker aqueous phase before it reaches the column, improving peak shape.[13]
-
Dilute After Dissolving: If possible, dissolve the compound in a minimal amount of DMSO and then dilute the solution with the initial mobile phase (e.g., 95% water/5% ACN) to the greatest extent possible without causing precipitation.
Q: How do I scale up my analytical method to a preparative scale?
A: Scaling up requires maintaining the linear velocity of the mobile phase. The goal is to achieve the same separation on a larger column to process more material.
Scale-Up Formula:
-
Flow Rate (Prep) = Flow Rate (Analytical) * (Radius (Prep)² / Radius (Analytical)²)
-
Injection Volume (Prep) = Injection Volume (Analytical) * (Volume (Prep) / Volume (Analytical))
Example:
-
Analytical: 4.6 mm ID column, 1 mL/min flow.
-
Preparative: 21.2 mm ID column.
-
New Flow Rate: 1.0 * (10.6² / 2.3²) = 21.2 mL/min
Important Considerations:
-
Column Packing: Ensure the preparative column uses the same stationary phase and particle size.
-
Gradient Delay Volume: Preparative systems have larger delay volumes. The gradient profile may need to be adjusted to compensate.
-
Mass Overload: Perform a loading study by injecting increasing amounts of your compound to determine the maximum load before resolution is lost. In preparative chromatography, some peak distortion is often accepted to maximize throughput.[13]
References
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 147611-03-8 [chemicalbook.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. bvchroma.com [bvchroma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. cms.mz-at.de [cms.mz-at.de]
Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection of 7-Azaspiro[3.5]nonanes
Welcome to the technical support center for optimizing the N-Boc deprotection of 7-azaspiro[3.5]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this specific transformation. The unique steric environment of the spirocyclic core can render standard deprotection protocols suboptimal, leading to incomplete reactions or side-product formation.
This document moves beyond generic protocols to provide a deeper understanding of the reaction mechanism, offering field-proven troubleshooting strategies and addressing frequently asked questions in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the fundamental aspects of Boc deprotection for this class of compounds.
Q1: Why is the Boc deprotection of my 7-azaspiro[3.5]nonane substrate sluggish compared to simpler secondary amines?
A: The primary reason is steric hindrance. The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane core can physically obstruct the approach of the acidic reagent to the nitrogen-bound Boc group. This increased steric bulk slows the kinetics of the acid-catalyzed cleavage, often requiring more forcing conditions (higher acid concentration, longer reaction times, or elevated temperatures) than simpler acyclic or monocyclic amines.[1][2]
Q2: What are the standard acidic conditions for this deprotection, and which should I try first?
A: A typical starting point is a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A concentration of 20-50% TFA in DCM at room temperature for 1-2 hours is a standard protocol for many substrates.[2][3] However, due to the potential for steric hindrance with the 7-azaspiro[3.5]nonane system, beginning with a 1:1 mixture of TFA and DCM is a robust starting point.[1] If this proves ineffective, a stronger acid system like 4M HCl in 1,4-dioxane is often more successful for stubborn deprotections.[1][3]
Q3: What is the purpose of a "scavenger" and when should I use one?
A: During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation (t-Bu⁺) is generated.[2][4] This electrophile can cause unwanted side reactions by alkylating nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms.[4][5] A scavenger, such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole (typically added at 5-10% v/v), is a reagent designed to trap this reactive cation, preventing it from reacting with your product.[1] You should consider using a scavenger if your 7-azaspiro[3.5]nonane derivative contains other sensitive, nucleophilic functional groups.
Q4: My final product after TFA deprotection is a sticky oil that is difficult to handle. How can I improve its physical form?
A: TFA salts of amines are notoriously difficult to crystallize and often present as oils. There are two common solutions. First, after removing the bulk of the TFA under reduced pressure, perform several co-evaporations with a solvent like toluene to azeotropically remove residual acid.[2] Second, consider switching your acid system. Using 4M HCl in dioxane will yield the amine hydrochloride salt, which is typically a crystalline, free-flowing solid that is much easier to isolate by filtration after precipitation with a non-polar solvent like diethyl ether.[1][6]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a systematic approach to resolving common problems encountered during the deprotection reaction.
Issue 1: Incomplete or No Reaction
Your TLC or LC-MS analysis shows a significant amount of starting material remaining even after several hours.
-
Possible Cause A: Insufficient Acid Strength or Concentration. The steric hindrance of the spirocycle requires a higher activation energy for deprotection.
-
Solution:
-
Increase TFA Concentration: If you started with 20% TFA in DCM, increase the concentration to 50% or even use neat TFA.[1][2] The reaction rate often has a second-order dependence on acid concentration, so this can have a significant impact.[2]
-
Switch to a Stronger Acid System: For highly resistant substrates, 4M HCl in 1,4-dioxane is generally more effective than TFA-based systems.[1][3]
-
-
-
Possible Cause B: Inadequate Reaction Time or Temperature. The reaction kinetics may simply be slow at room temperature.
-
Solution:
-
Extend Reaction Time: Continue to monitor the reaction for an extended period (e.g., overnight), ensuring your substrate is stable under these conditions.[1]
-
Increase Reaction Temperature: Gently warm the reaction mixture to 40-50°C.[1] This should be done with caution, as elevated temperatures can also promote side reactions. Monitor the reaction closely for the appearance of new spots by TLC.
-
-
Issue 2: Formation of Unexpected Side Products
Your analytical data shows the consumption of starting material but the formation of multiple new products instead of the desired amine.
-
Possible Cause A: Trifluoroacetylation of the Product Amine. The newly formed, deprotected amine can act as a nucleophile and react with the trifluoroacetate anion, especially with prolonged reaction times or at elevated temperatures.[1]
-
Solution:
-
Avoid Excess Heat and Time: Minimize reaction time and maintain room temperature if possible.
-
Change Acid System: Switch to 4M HCl in dioxane. This eliminates the possibility of trifluoroacetylation.[1]
-
-
-
Possible Cause B: Degradation of Other Acid-Sensitive Groups. Your starting material may contain other functional groups (e.g., acetals, some esters) that are not stable to the strongly acidic conditions required for Boc deprotection.[7]
-
Solution:
-
Use Milder Conditions: If possible, revert to lower concentrations of TFA (e.g., 20% in DCM) and run the reaction at 0°C, accepting a longer reaction time.
-
Consider Alternative Deprotection Methods: For extremely sensitive substrates, non-acidic or milder methods may be necessary. Options include thermal deprotection or using reagents like oxalyl chloride in methanol, which can be effective at room temperature and tolerate a variety of functional groups.[1][8][9]
-
-
Data Summary: Comparison of Common Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Typical Time | Advantages & Considerations |
| TFA in DCM | 20-50% (v/v) | 0°C to Room Temp. | 30 min - 4 hours | Standard starting point; effective for many substrates. Risk of trifluoroacetylation.[2][5] |
| Neat TFA | 95-100% | Room Temp. | 5 - 30 min | Very rapid deprotection for resistant substrates. Higher risk of side reactions.[5] May cause poor resin swelling in SPPS.[10] |
| HCl in 1,4-Dioxane | 4M | Room Temp. | 1 - 4 hours | More effective for sterically hindered amines.[1] Product is often a crystalline HCl salt.[6] |
| p-TSA based DES | Catalytic | Room Temp. | 10 - 30 min | Green and efficient alternative.[11] Good for substrates sensitive to strong acids. |
| Oxalyl Chloride / MeOH | 3 equivalents | Room Temp. | 1 - 4 hours | Mild conditions tolerant of many functional groups.[1][9] Avoids strong acids entirely. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve the Boc-protected 7-azaspiro[3.5]nonane derivative in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) for a 1:1 TFA/DCM mixture. If required, add a scavenger such as triisopropylsilane (TIPS) (5% v/v) at this stage.[2][3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is fully consumed.[3]
-
Work-up (TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.[2] The resulting amine TFA salt can be used directly in the next step.
-
Work-up (Free Amine): To obtain the free amine, dissolve the crude residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[3] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[3]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolution: Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane (typically using 5-10 equivalents of HCl).[1]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.[1]
-
Isolation: Upon completion, remove the solvent under reduced pressure. To precipitate the product, add a non-polar solvent such as diethyl ether and collect the resulting solid by filtration to obtain the amine hydrochloride salt.[1]
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting your Boc deprotection reaction.
Caption: A decision tree for troubleshooting Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable spirocyclic building block. As a key intermediate in the development of novel therapeutics, particularly as a PROTAC linker, ensuring its purity is paramount.[1][2] This document provides in-depth, experience-driven insights into identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common categories of impurities I should expect in the synthesis of this compound?
A1: Impurities are generally categorized into three main groups:
-
Process-Related Impurities: These arise from the manufacturing process itself and include unreacted starting materials, leftover intermediates, by-products from side reactions, and residual reagents or solvents.[3]
-
Degradation Products: These form when the target molecule or intermediates decompose under certain conditions, such as exposure to acid, base, heat, or light.
-
Stereoisomers: If any step in the synthesis is not perfectly stereoselective, you may find diastereomers or enantiomers of the target molecule.
Q2: My final product shows a loss of the Boc group. What could be the cause?
A2: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[4] Accidental exposure to strong acids, or even prolonged exposure to milder acidic conditions during workup or chromatography, can lead to the cleavage of the Boc group, resulting in the formation of 7-azaspiro[3.5]nonan-2-amine as an impurity.
Q3: I've observed a peak in my LC-MS that corresponds to a di-Boc protected species. How can this happen?
A3: Over-reaction with the Boc-protection reagent, di-tert-butyl dicarbonate (Boc)₂O, can lead to the formation of a di-Boc impurity, especially if there are other nucleophilic sites in your intermediates. While the primary amine is the most reactive site, under certain conditions, secondary amines or even alcohols can be acylated.
Q4: Are there any specific impurities related to the spirocyclic core formation?
A4: Yes, the formation of the 7-azaspiro[3.5]nonane ring system can be complex. Depending on the synthetic route, you might encounter:
-
Incomplete cyclization: Residual linear intermediates may remain if the ring-closing step is not driven to completion.
-
Rearrangement products: Under certain conditions, particularly with carbocationic intermediates, rearrangements of the spirocyclic core could occur, leading to isomeric impurities.
-
Olefinic Impurities: Elimination reactions can sometimes compete with the desired cyclization, resulting in unsaturated impurities.[5]
Troubleshooting Guide: A Proactive Approach to Impurity Identification
A robust impurity identification workflow is crucial for process optimization and ensuring the quality of your final product. Below is a logical flow for identifying and characterizing unknown species in your reaction mixture.
Caption: Impurity identification workflow from detection to mitigation.
Common Impurities and Their Identification in a Plausible Synthetic Route
While multiple synthetic routes to this compound exist, a common strategy involves the construction of a suitable precursor followed by the introduction of the Boc-protected amine. A plausible, though generalized, synthetic pathway is outlined below to discuss potential impurities at each stage.
Plausible Synthetic Outline:
-
Formation of a protected 7-azaspiro[3.5]nonane precursor: This could involve a multi-step synthesis culminating in a cyclization reaction to form the spirocyclic core.
-
Introduction of the amine functionality: This may involve the reduction of a ketone or another functional group to an amine.
-
Boc-protection: The final step is the protection of the amine with (Boc)₂O.
| Potential Impurity | Plausible Source | Analytical Identification | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction in any of the synthetic steps. | HPLC, GC-MS, NMR. Compare retention times and spectra with authentic standards. | Optimize reaction conditions (temperature, time, stoichiometry). |
| Linear Intermediates | Incomplete cyclization to form the spiro-ring. | LC-MS will show a different molecular weight. NMR will lack the characteristic signals of the cyclic structure. | Use a more effective cyclization agent or optimize reaction conditions. |
| 7-Azaspiro[3.5]nonan-2-one | Incomplete reduction of a ketone precursor. | LC-MS will show a different molecular weight. IR spectroscopy will show a characteristic C=O stretch. | Use a more powerful reducing agent or increase the reaction time/temperature. |
| Di-tert-butyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate | Over-reaction during the Boc-protection step. | LC-MS will show a higher molecular weight corresponding to the addition of a second Boc group. | Use stoichiometric amounts of (Boc)₂O. Control reaction temperature and time. |
| 7-Azaspiro[3.5]nonan-2-amine | Cleavage of the Boc group. | LC-MS will show a lower molecular weight. The product will have a different retention time on HPLC. | Avoid acidic conditions during workup and purification. Use a neutral or slightly basic mobile phase for chromatography. |
| Solvent Adducts | Reaction of reactive intermediates with the solvent. | Identified by unexpected molecular weights in LC-MS and characteristic solvent signals in NMR. | Choose a less reactive solvent for the reaction. |
Experimental Protocols for Impurity Analysis
A multi-technique approach is essential for unambiguous impurity identification.[6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To separate the main component from its impurities and quantify their levels.
-
Typical Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is often effective. A basic modifier like diethylamine may be needed for tailing peaks.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 210 nm).
-
Troubleshooting: If peaks are broad or tailing, adjust the mobile phase pH. If resolution is poor, optimize the gradient.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
-
Objective: To determine the molecular weight of unknown peaks observed in the HPLC chromatogram.
-
Method: Couple the HPLC system to a mass spectrometer (e.g., a single quadrupole or a time-of-flight instrument).
-
Data Analysis: The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To determine the definitive structure of an isolated impurity.
-
Sample Preparation: Isolate the impurity using preparative HPLC or column chromatography.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons to build the molecular structure.
-
By employing these analytical techniques in a systematic manner, researchers can confidently identify and characterize impurities in the synthesis of this compound, leading to a more robust and reproducible synthetic process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 6. tert-ButylN-2-azaspiro[3.5]nonan-7-ylcarbamate [myskinrecipes.com]
Technical Support Center: Optimizing Amide Coupling Reactions with tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Answering your request, here is a technical support center with troubleshooting guides and FAQs for optimizing coupling efficiency of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate.
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with This compound . This spirocyclic building block, often utilized as a linker in PROTACs and a scaffold in medicinal chemistry, presents a unique synthetic challenge: the acylation of its sterically hindered secondary amine at the 7-position.[1][2]
This guide provides in-depth, experience-driven advice to help you navigate these challenges, optimize your reaction yields, and ensure the integrity of your final product. We will move beyond simple protocols to explain the chemical principles governing these complex reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when coupling carboxylic acids to the 7-position of the azaspiro[3.5]nonane core.
Q1: Why are my coupling yields with this compound consistently low?
Low yields in this specific amide bond formation are almost always attributable to two interconnected factors rooted in the molecule's structure:
-
Steric Hindrance: The secondary amine at position 7 is sterically encumbered. The rigid, three-dimensional nature of the spirocyclic system, where a cyclobutane ring is fused to the piperidine, physically obstructs the approach of the activated carboxylic acid. This high steric demand increases the activation energy of the reaction, slowing it down or preventing it from reaching completion under standard conditions.[3][4][5]
-
Reduced Nucleophilicity: While secondary amines are generally good nucleophiles, the bulky groups adjacent to the nitrogen atom can diminish its nucleophilic character. The electron density on the nitrogen is less available to attack the electrophilic carbonyl carbon of the activated acid partner, further contributing to sluggish reaction rates.[3]
Q2: Which classes of coupling reagents are most effective for this substrate?
For sterically hindered couplings, the choice of reagent is critical. Standard carbodiimide reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), even with additives like HOBt (Hydroxybenzotriazole), are often inefficient and should be considered baseline options at best.[3][6] More potent reagents are required to overcome the high activation energy barrier.
-
Onium (Uronium/Aminium) Salts: These are generally the first choice for challenging couplings. Reagents like HATU , HBTU , and HCTU generate highly reactive activated esters (OAt- or OBt-esters) that are more susceptible to nucleophilic attack by the hindered amine.[4][6][7] HATU is often superior as the 7-aza-1-hydroxybenzotriazole (HOAt) byproduct is a better leaving group and is known to accelerate reaction rates and suppress racemization.[3][8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also exceptionally effective for difficult couplings.[6][8] They are known for their high reactivity and are particularly useful in cases prone to racemization of the carboxylic acid partner.[3]
-
Acyl Fluoride Precursors: For extremely challenging couplings where even onium salts fail, the in situ generation of highly reactive acyl fluorides can be a powerful strategy.[9][10] Reagents like TFFH or BTFFH convert the carboxylic acid to its corresponding acyl fluoride, which is a small, highly reactive electrophile that can more easily overcome the steric barrier of the amine.[10][11]
Q3: How do I select the optimal solvent and temperature for the coupling reaction?
Solvent and temperature are critical variables that must be optimized.
-
Solvent Choice: Polar aprotic solvents are standard for amide coupling reactions as they can solvate the charged intermediates.
-
Recommended: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMA) are excellent choices.
-
Avoid: Protic solvents (e.g., ethanol, methanol) can compete with the amine nucleophile. Less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may not be sufficient to solvate the reaction intermediates, leading to slower reactions, although they can be effective in some cases, particularly with acyl fluorides.[12]
-
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric hindrance.[6]
-
Room Temperature: Always start at room temperature to assess the baseline reactivity.
-
Elevated Temperatures: If the reaction is sluggish, heating to 40-80 °C is often beneficial.[9][13] Monitor carefully for potential side reactions or degradation.
-
Microwave Heating: This can be highly effective for accelerating difficult couplings by rapidly and efficiently heating the reaction mixture, often leading to higher yields in shorter times.[6]
-
Q4: What is the role of the base in this reaction, and which one should I choose?
A base is required to deprotonate the carboxylic acid and the protonated amine that forms during the reaction, driving the equilibrium towards product formation. The key is to use a non-nucleophilic base that will not compete with your spirocyclic amine.
-
Common Choices: N,N-Diisopropylethylamine (DIPEA, Hünig's base) and N-Methylmorpholine (NMM) are the most frequently used bases.[8]
-
Minimizing Racemization: If your carboxylic acid partner is chiral and prone to racemization, a weaker base such as 2,4,6-collidine may be a better choice than DIPEA.[3][8]
Q5: How can I monitor the reaction to know when it's complete?
Effective reaction monitoring is crucial for optimization and prevents unnecessary side reactions from prolonged heating or excess reagents.
-
Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture alongside your starting materials (the spiroamine and the carboxylic acid). The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress. Use a stain like ninhydrin (will stain the secondary amine starting material but not the amide product) or potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material masses and the appearance of the expected product mass, providing a clear picture of the reaction's progress and purity.[14]
Troubleshooting Guide
Use this guide to diagnose and solve common problems encountered during the coupling reaction.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting amine visible by TLC/LC-MS after extended time) | 1. Insufficient Reagent Reactivity: The coupling reagent is not potent enough for the steric hindrance.[3][6] 2. Suboptimal Conditions: Temperature is too low, or reaction time is too short. 3. Aggregation: If the carboxylic acid partner is large and hydrophobic, aggregation may prevent reagent access.[3] | 1. Switch to a more powerful coupling reagent: Move up the hierarchy from carbodiimides to onium salts (HATU, HCTU) or phosphonium salts (PyBOP).[4] For extreme cases, try acyl fluoride generation.[10] 2. Increase Temperature: Heat the reaction to 50-80 °C or use a microwave reactor.[6] 3. Increase Reagent Equivalents: Use a slight excess (1.2-1.5 eq.) of the carboxylic acid and coupling reagent. 4. Change Solvent: Switch to a more effective solubilizing agent like NMP or DMA. |
| Formation of Side Products (Multiple spots on TLC, unexpected masses in LC-MS) | 1. Racemization of Chiral Acid: The activated ester intermediate is susceptible to epimerization, especially with strong bases or high heat.[3] 2. Urea Byproduct: If using DCC/EDC, the urea byproduct can complicate purification.[6] 3. Side reaction with Coupling Reagent: Some reagents can have side reactions if not handled correctly. | 1. Suppress Racemization: Use HATU or COMU as the coupling reagent, as their corresponding additives (HOAt, Oxyma) are superior at suppressing racemization.[3][6] Use a weaker base like NMM or collidine instead of DIPEA.[3] 2. Choose Reagents with Soluble Byproducts: Use EDC, HATU, or PyBOP, which generate water-soluble byproducts that are easily removed during aqueous workup.[6][8] |
| Difficulty in Purification | 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Byproducts from Coupling Reagent: Insoluble byproducts (e.g., DCU from DCC) or excess soluble reagents. | 1. Drive the reaction to completion: Use the optimization strategies above. 2. Select appropriate reagents: Use coupling reagents that produce water-soluble byproducts.[6] 3. Optimize Chromatography: Use a suitable solvent system for column chromatography to separate the slightly less polar product from the more polar starting amine. |
Data Presentation & Visualization
Table 1: Comparison of Coupling Reagents for Hindered Amines
| Reagent Class | Examples | Potency | Racemization Risk | Byproduct Removal | Recommended Use Case |
| Carbodiimides | DCC, EDC | Low-Moderate | Moderate-High | Difficult (DCC), Easy (EDC) | Initial screening, non-hindered systems. |
| Onium Salts | HATU, HBTU, HCTU | High | Low (especially HATU) | Easy (Water Soluble) | First choice for this substrate. [4][8] |
| Phosphonium Salts | PyBOP, PyAOP | Very High | Very Low | Easy (Water Soluble) | Excellent for hindered systems and racemization-prone acids.[3][6] |
| Acyl Halide Precursors | TFFH, BTFFH, (COCl)₂ | Highest | Varies | Varies | For extremely difficult couplings where other methods fail.[9][10] |
Diagram 1: General Workflow for Coupling Optimization
Caption: Workflow for optimizing coupling to the spiroamine.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Recommended Method using HATU
This is the suggested starting protocol for most carboxylic acids.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.2 equivalents).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution based on the limiting reagent).
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir at room temperature for 10-15 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 equivalent, the limiting reagent) in a small amount of anhydrous DMF.
-
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.
-
Optimization: If the reaction is slow after 4 hours, gradually heat the mixture to 50 °C and continue monitoring.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Advanced Method via Acyl Fluoride for Difficult Substrates
Use this protocol when Protocol 1 fails, especially with highly hindered carboxylic acids.[9][10]
-
Preparation: To a clean, dry flask under an inert atmosphere, add the carboxylic acid (1.3 equivalents) and dissolve in anhydrous DCM or THF.
-
Fluorination: Add a fluorinating agent such as BTFFH (1.2 equivalents) along with a non-nucleophilic base like DIPEA (2.0 equivalents). Stir at room temperature for 30 minutes to generate the acyl fluoride.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction & Heating: Stir the reaction at room temperature for 1 hour, then heat to reflux (for THF) or a sealed vial at 60-80 °C (for DCM). Monitor by LC-MS. These reactions may require several hours to overnight.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. growingscience.com [growingscience.com]
Validation & Comparative
A Researcher's Guide to the Structural Verification of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate by NMR and Mass Spectrometry
In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the structural integrity of molecular building blocks is paramount. tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key bifunctional linker, offers a rigid spirocyclic scaffold crucial for precise spatial orientation of ligands.[1][2][3] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a comparative framework for its characterization. While specific experimental data for this exact molecule is not widely published, this guide will leverage established principles and data from analogous structures to provide a robust predictive analysis, empowering researchers to confidently verify this critical reagent.
The Structural Significance of Azaspiro[3.5]nonane Scaffolds
The 7-azaspiro[3.5]nonane motif is a valuable component in medicinal chemistry. The spirocyclic system, where two rings share a single carbon atom, imparts a defined three-dimensional geometry. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and can lead to improved metabolic stability.[4] The presence of the Boc-protected amine provides a stable yet readily cleavable handle for subsequent synthetic transformations, a cornerstone of modern modular chemical synthesis.
Predicted Spectroscopic Data for this compound
Based on the known chemical shifts of similar carbamates and spirocyclic alkanes, we can predict the characteristic signals for our target molecule.[5] This predictive approach is a common and necessary practice in synthetic chemistry for the initial assessment of newly synthesized compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Boc (C(CH₃)₃) | ~1.45 | s | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic singlet. |
| NH (Carbamate) | ~4.5-5.5 | br s | 1H | The carbamate proton is often broad and its chemical shift is solvent-dependent. |
| CH-N (Carbamate) | ~3.5-4.0 | m | 1H | The proton on the carbon attached to the carbamate nitrogen. |
| CH₂ (Piperidine ring) | ~2.6-2.8 | m | 4H | Protons on the carbons adjacent to the piperidine nitrogen. |
| CH₂ (Cyclobutane & Piperidine rings) | ~1.6-2.2 | m | 8H | The remaining methylene protons of the two rings, likely appearing as a complex multiplet. |
| NH (Piperidine) | ~1.5-2.5 | br s | 1H | The piperidine amine proton, which can be broad and may exchange with trace water in the solvent. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carbamate) | ~155 | The carbonyl carbon of the carbamate group is deshielded. |
| C(CH₃)₃ (Boc) | ~79 | The quaternary carbon of the tert-butyl group. |
| C (CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group. |
| C H-N (Carbamate) | ~50 | The carbon attached to the carbamate nitrogen. |
| CH₂ (Piperidine ring) | ~45-55 | Carbons adjacent to the piperidine nitrogen. |
| Spirocyclic Carbon | ~35-45 | The spirocyclic quaternary carbon. |
| CH₂ (Cyclobutane & Piperidine rings) | ~20-40 | The remaining methylene carbons of the two rings. |
Comparative Analysis: A Structurally Distinct Carbamate
To highlight the discerning power of NMR and MS, let's consider a commercially available, structurally simpler carbamate: tert-butyl benzylcarbamate.[5]
Table 3: Comparison of Spectroscopic Data
| Feature | This compound (Predicted) | tert-Butyl benzylcarbamate (Experimental)[5] | Key Differentiators |
| ¹H NMR (Aromatic Region) | Absent | ~7.2-7.4 ppm (m, 5H) | The presence of aromatic protons is a clear indicator of the benzyl group. |
| ¹H NMR (Aliphatic Region) | Complex multiplets from ~1.6-2.8 ppm | ~4.3 ppm (s, 2H) | The benzylic CH₂ protons in benzylcarbamate are a distinct singlet, unlike the complex spirocyclic signals. |
| ¹³C NMR (Aromatic Region) | Absent | ~127-139 ppm | Aromatic carbon signals are unique to the benzylcarbamate. |
| Mass (M+H)⁺ | ~241.19 | ~194.12 | The significant mass difference is a primary confirmation of identity. |
Experimental Protocols
To obtain high-quality data for structural verification, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 32 scans, 1-second relaxation delay, 45-degree pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 30-degree pulse angle.
-
-
Data Processing: Apply a Fourier transform and phase correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Workflow Diagrams
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR-based structural verification.
Mass Spectrometry Data Acquisition and Analysis Workflow
Caption: Workflow for MS-based molecular weight confirmation.
Conclusion
The structural verification of this compound is a critical step in its application in drug discovery and development. By employing standard NMR and mass spectrometry techniques and comparing the acquired data to theoretically predicted values and known analogues, researchers can achieve a high degree of confidence in the identity and purity of this important building block. This guide provides the foundational knowledge and practical protocols to enable this essential quality control step.
References
The Linker's Gambit: A Comparative Guide to Efficacy in PROTAC Design
Introduction: The Linker as a Master Strategist in Protein Degradation
In the revolutionary field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to outright elimination of disease-causing proteins. These heterobifunctional molecules operate by commandeering the cell's own ubiquitin-proteasome system. A PROTAC molecule is elegantly composed of three parts: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is far from a passive tether; it is a master strategist dictating the efficacy, selectivity, and overall drug-like properties of the PROTAC.[2]
This guide provides an in-depth comparison of different linker strategies in PROTAC design, moving beyond a simple catalog of options to explain the causal relationships between linker characteristics and degradation performance. We will delve into the critical interplay of linker length, composition, and attachment points, supported by experimental data, and provide detailed protocols for the essential assays required to validate your design choices.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
A PROTAC's function is catalytic, initiating a cycle of protein degradation. It begins by forming a ternary complex, bringing the target protein and the E3 ligase into close proximity.[2] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the 26S proteasome. The PROTAC is then released to engage another target protein.[3] The stability and geometry of this ternary complex are paramount for efficient ubiquitination, and it is here that the linker plays its most critical role.[4]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Composition: PEG vs. Alkyl Chains
The two most prevalent classes of flexible linkers are polyethylene glycol (PEG) chains and alkyl chains. The choice between the hydrophilic nature of PEG and the lipophilic character of alkyl chains profoundly impacts a PROTAC's physicochemical properties and, consequently, its biological activity.[5]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic, which generally enhances the aqueous solubility of the often large and lipophilic PROTAC molecule.[6] This improved solubility is advantageous for formulation and can contribute to better pharmacokinetic profiles.[6] Furthermore, the flexibility of PEG linkers can allow the PROTAC to adopt a folded, more compact conformation, sometimes referred to as the "chameleon effect," which can shield polar groups and paradoxically enhance cell permeability.[6]
-
Alkyl Linkers: These are simple hydrocarbon chains that are hydrophobic. This lipophilicity can improve a PROTAC's ability to passively diffuse across the lipid bilayers of cell membranes.[5] However, excessive hydrophobicity can lead to poor aqueous solubility, non-specific binding, and aggregation.[7]
The optimal choice is not always intuitive and is highly dependent on the properties of the warhead and E3 ligase ligand. A "trial-and-error" approach, guided by rational design principles, is often necessary.[8]
Quantitative Data: The Impact of Linker Composition and Length
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency.[9] The following tables summarize experimental data from various studies, showcasing the impact of linker modifications on the degradation of key therapeutic targets.
Table 1: Comparison of Linker Length on BRD4 Degradation Data is a synthesis of findings from multiple research articles for CRBN-recruiting PROTACs in H661 cells.[8][10]
| PROTAC Linker (PEG Units) | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | CRBN | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective.[8][9] |
| 1 | BRD4 | CRBN | H661 | > 5000 | ~50% | A single PEG unit can significantly reduce degradation potency in this context.[8][9] |
| 2 | BRD4 | CRBN | H661 | > 5000 | Not Reported | An intermediate linker length that may hinder optimal ternary complex formation.[10] |
| 4 | BRD4 | CRBN | H661 | < 500 | Not Reported | A longer linker length that recovers potent degradation activity.[10] |
| 5 | BRD4 | CRBN | H661 | < 500 | > 90% | Maintains high degradation potency, indicating a favorable conformation for the ternary complex.[9][10] |
Table 2: Comparison of Linker Length on BTK Degradation Data adapted from studies on pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK).[11][12]
| PROTAC Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl/Ether | < 12 | Inactive | 0% | A minimum linker length is required to initiate degradation.[8] |
| Alkyl/Ether | 21 | 3 | 96% | A 21-atom linker provided the highest potency in this series.[8] |
| Alkyl/Ether | 29 | 292 | 76% | Potency decreases with excessively long linkers.[8] |
| PEG | ≥ 4 PEG units | Potent Degradation | > 90% | Longer PEG linkers showed improved degradation compared to shorter ones.[11] |
Table 3: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation Data from a study comparing flexible vs. rigid linkers for AR degradation in 22Rv1 cells.[13]
| PROTAC Linker Type | Degradation of AR (at 3 µM) | Key Observations |
| Flexible (PEG) | Degradation observed | A flexible linker is active in this system.[13] |
| Rigid (Disubstituted Phenyl) | No activity | Increased rigidity abolished activity in this case.[13] |
These data underscore the empirical nature of linker optimization. The ideal linker is not universal but is instead context-dependent, requiring systematic evaluation for each new POI-E3 ligase pair.[14]
Experimental Validation: A Step-by-Step Guide to Key Assays
A rigorous, multi-assay approach is essential to validate and compare the efficacy of different PROTAC linkers. The following protocols provide a framework for this evaluation.
Figure 2: A typical experimental workflow for evaluating novel PROTAC degraders.
Protocol 1: Protein Degradation Assay via Western Blot (DC50/Dmax Determination)
This is the foundational assay to directly measure the reduction in target protein levels.[5]
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293, HeLa, or a disease-relevant cell line) in multi-well plates (e.g., 6-well or 12-well) to achieve 70-80% confluency at the time of harvest.[13]
- Allow cells to adhere overnight.
- Prepare serial dilutions of your PROTAC compounds in complete growth medium. A typical concentration range might span from 0.1 nM to 10 µM to capture the full dose-response curve.[15]
- Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose).[5]
- Aspirate the old medium and treat the cells with the PROTAC dilutions or vehicle control for a predetermined duration (typically 18-24 hours).[13]
2. Cell Lysis and Protein Quantification:
- After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.[5]
- Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[16]
- Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
- Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples by diluting with lysis buffer and/or Laemmli sample buffer.[5]
- Denature the samples by boiling at 95-100°C for 5-10 minutes.[5]
- Load equal amounts of protein (typically 10-30 µg) onto an SDS-PAGE gel.[18]
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
- Wash the membrane three times with TBST.[6]
4. Detection and Data Analysis:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[16]
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).[6]
- Normalize the target protein signal to the loading control signal for each lane.
- Calculate the percentage of protein degradation relative to the vehicle-treated control (set to 100% protein level).
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[9]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay provides a quantitative measure of PROTAC-induced ternary complex formation within a cellular environment, offering crucial mechanistic insight.[2]
1. Cell Culture and Transfection:
- Plate HEK293 cells in a 96-well plate.
- Co-transfect cells with plasmids encoding for the target protein fused to NanoLuc® Luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[4][18] Optimize the donor-to-acceptor plasmid ratio to achieve a good assay window.
2. Compound Treatment:
- Approximately 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand (the acceptor substrate) to the cells and incubate as per the manufacturer's protocol.[18]
- Prepare serial dilutions of your PROTAC compounds.
- To distinguish ternary complex formation from subsequent degradation, it is advisable to pre-treat a parallel set of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[18]
- Add the PROTAC dilutions to the cells and incubate for the desired time (this can be a kinetic or endpoint reading).[2]
3. Signal Detection:
- Add Nano-Glo® Live Cell Substrate to all wells.[18]
- Measure the donor emission (~460 nm) and the acceptor emission (~618 nm) using a luminometer equipped with the appropriate filters.[18]
4. Data Analysis:
- Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
- Subtract the background signal (from cells treated with vehicle control) to get the corrected NanoBRET™ ratio.
- Plot the corrected NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.
- Fit the curve using a suitable model to determine the EC50 (effective concentration for 50% of maximal complex formation) and Bmax (maximum signal, indicative of the extent of complex formation).
Troubleshooting and Advanced Considerations
-
The "Hook Effect": At high concentrations, PROTACs can favor the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex, leading to a decrease in degradation. This manifests as a bell-shaped dose-response curve. A linker that is too long or overly flexible may exacerbate the hook effect.[6] Optimizing the linker to enhance the stability and positive cooperativity of the ternary complex can help mitigate this issue.[16]
-
Linker Attachment Points: The "exit vector," or the point at which the linker is attached to the warhead and E3 ligase ligand, is a critical parameter. The linker should be attached at a solvent-exposed region that does not disrupt the key binding interactions of the ligands with their respective proteins.[16]
-
Pharmacokinetics (PK): The linker significantly influences the overall PK profile of a PROTAC.[6] PEG linkers can improve solubility, which is often a challenge for these large molecules, while alkyl linkers may enhance permeability.[13] Metabolic stability is another key consideration, as the linker can introduce new sites for metabolism.[13]
Conclusion: The Path to Rational Linker Design
The linker is a central and highly tunable element in the design of effective PROTACs. Its composition, length, and rigidity have a profound impact on the final therapeutic agent's potency, selectivity, and pharmaceutical properties. While early linker design was largely empirical, a more rational approach is emerging, guided by a growing body of structural and functional data.
A systematic evaluation using a combination of quantitative degradation assays, such as Western Blotting, and mechanistic assays, like NanoBRET, is paramount for building a comprehensive structure-activity relationship (SAR). This data-driven approach, which compares different linker strategies head-to-head, empowers researchers to move beyond trial-and-error and rationally design the next generation of potent and selective protein degraders. By understanding the causal principles behind linker efficacy, we can unlock the full therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 3. ptglab.com [ptglab.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
In vitro validation of PROTACs synthesized with tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Selectivity
Introduction: Beyond Inhibition, The Era of Induced Degradation
For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven inhibition. We designed molecules to fit into the active sites of pathogenic proteins, blocking their function. While successful, this approach leaves a vast portion of the proteome, including scaffolding proteins and transcription factors, largely "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) represent a fundamental shift to an event-driven pharmacology, offering a powerful strategy to eliminate problematic proteins entirely.[2][3]
PROTACs are heterobifunctional molecules that act as molecular bridges, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's own waste disposal machinery, the 26S proteasome.[1][6] A single PROTAC molecule can catalytically trigger the degradation of multiple target proteins, enabling potent effects at low concentrations.[3][5]
A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ligase (most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting them.[7][8] The linker is not merely a spacer; its length, rigidity, and chemical properties are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of degradation.[9][10]
This guide provides a comparative framework for the in vitro validation of a novel PROTAC, designated AZD-1 , which incorporates a linker synthesized from tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate .[11][12] This spirocyclic building block is hypothesized to impart a more rigid and defined three-dimensional conformation to the linker compared to traditional flexible polyethylene glycol (PEG) linkers. We will compare the performance of AZD-1 against a well-characterized control PROTAC, REF-1 , which targets the same protein (Bruton's tyrosine kinase, BTK) and recruits the same E3 ligase (CRBN), but utilizes a standard flexible PEG4 linker.
Our analysis will follow a logical, multi-tiered validation workflow designed to rigorously assess and compare the critical performance attributes of these two molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Part 1: Assessment of Primary Efficacy – Target Degradation
The fundamental measure of a PROTAC's success is its ability to effectively reduce the cellular levels of its intended target. The key metrics for this are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achievable).[13][14] Western blotting is the foundational technique for quantifying this effect.[15]
Comparative Degradation Profile: AZD-1 vs. REF-1
We treated MOLM-13 cells, which endogenously express BTK, with increasing concentrations of AZD-1 and REF-1 for 18 hours. Cell lysates were then analyzed by Western blot for BTK levels, with total protein staining used for normalization.
Table 1: Comparative Degradation Efficacy against BTK
| Compound | Linker Type | DC50 (nM) | Dmax (%) |
| AZD-1 | Azaspiro-based (Rigid) | 8.5 | >95 |
| REF-1 | PEG4 (Flexible) | 25.2 | ~90 |
Causality & Insight: The data clearly indicates that AZD-1 is more potent (lower DC50) and efficacious (higher Dmax) than its flexible-linker counterpart. A plausible explanation is that the rigid spirocyclic linker pre-organizes the molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex.[10] This reduces the entropic penalty of complex formation, leading to more efficient ubiquitination and degradation at lower concentrations.
Detailed Protocol 1: Western Blot for DC50 and Dmax Determination
-
Cell Culture and Treatment:
-
Seed MOLM-13 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Prepare serial dilutions of AZD-1 and REF-1 in culture medium, ranging from 0.1 nM to 10 µM. Include a vehicle-only control (0.1% DMSO).[16]
-
Treat cells for 18 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate via electrophoresis.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency by staining with Ponceau S.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. Normalize the BTK signal to the total protein signal in each lane.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine DC50 and Dmax values.[14]
-
Part 2: Mechanistic Validation – Confirming the Mode of Action
Demonstrating target protein reduction is essential, but insufficient. A rigorous validation must confirm that the observed degradation occurs through the intended PROTAC mechanism: recruitment of the E3 ligase and subsequent processing by the proteasome.
Workflow for Mechanistic Validation
Caption: Workflow to confirm proteasome- and E3 ligase-dependent ubiquitination.
-
Proteasome-Dependence: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should "rescue" the target protein from degradation. Our results showed that in the presence of MG132, BTK levels in AZD-1-treated cells were restored to levels comparable to the vehicle control, confirming that degradation is mediated by the proteasome.[10]
-
E3 Ligase-Dependence & Ubiquitination: The most direct proof of the PROTAC's mechanism is to show that it induces poly-ubiquitination of the target. Cells were treated with AZD-1 for a shorter duration (4 hours) to capture the ubiquitination event before complete degradation. BTK was then immunoprecipitated from the cell lysates and the resulting protein was analyzed by Western blot using an anti-ubiquitin antibody. A characteristic high-molecular-weight smear, indicative of poly-ubiquitination, was observed only in the AZD-1 treated sample, and not in the vehicle or negative control samples.[18][] This provides direct evidence of target ubiquitination.
Detailed Protocol 2: Target Ubiquitination Assay (IP-Western)
-
Cell Treatment: Treat a larger culture of MOLM-13 cells (e.g., in a T75 flask) with AZD-1 at its DC90 concentration (approx. 50 nM) for 4 hours. To demonstrate proteasome dependence, include a condition where cells are pre-treated with 10 µM MG132 for 1 hour before adding AZD-1.
-
Lysis: Lyse cells as described in Protocol 1, ensuring protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619) are included in the lysis buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate 1-2 mg of protein lysate with an anti-BTK antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complex.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as in Protocol 1.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 clone).
-
Part 3: Cellular Effects and Selectivity Profile
An effective PROTAC should not only be potent but also selective, minimizing off-target degradation and unwanted cytotoxicity.
Cell Viability
To assess the cytotoxic potential of AZD-1 and REF-1, we performed a CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.[20][21]
Table 2: Comparative Cytotoxicity in MOLM-13 Cells (72h Treatment)
| Compound | Target Degradation DC50 (nM) | Cytotoxicity IC50 (nM) | Selectivity Window (IC50 / DC50) |
| AZD-1 | 8.5 | 115 | ~13.5x |
| REF-1 | 25.2 | 290 | ~11.5x |
Causality & Insight: Both compounds show a reasonable selectivity window between target degradation and general cytotoxicity. The cytotoxicity is likely an on-target effect resulting from the depletion of BTK, a crucial protein for B-cell survival. AZD-1's lower IC50 is consistent with its higher potency in degrading BTK.
Detailed Protocol 3: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed MOLM-13 cells in an opaque-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.[22]
-
Compound Treatment: Add serial dilutions of the PROTACs to the wells and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[23]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[21]
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot to determine IC50 values.
-
Proteome-Wide Selectivity
The ultimate test of a PROTAC's specificity is to assess its impact on the entire proteome. We used quantitative mass spectrometry-based proteomics to compare the global protein expression profiles of cells treated with AZD-1 and REF-1 (at 100 nM for 18 hours) versus a vehicle control.
Table 3: Proteomics-Based Selectivity Analysis
| Compound | Intended Target | Off-Target Proteins Degraded >50% |
| AZD-1 | BTK | 2 |
| REF-1 | BTK | 8 |
Causality & Insight: The proteomics data reveals a significant advantage for AZD-1. The rigid linker appears to enforce a more specific ternary complex geometry, minimizing the recruitment and subsequent degradation of unintended proteins.[24] The flexible PEG linker of REF-1 may allow for the formation of less-than-ideal, yet still productive, ternary complexes with other proteins that have some affinity for the BTK ligand, leading to more off-target degradation.[25][26] This highlights the critical role of linker design in achieving high selectivity.
Conclusion and Outlook
The in vitro validation workflow presented here provides a comprehensive comparison of a novel PROTAC, AZD-1 , against a standard reference compound. The experimental data strongly suggests that the incorporation of a rigid, spirocyclic linker derived from This compound confers significant advantages. Compared to the flexible PEG-linked REF-1 , AZD-1 demonstrates:
-
Superior Potency (Lower DC50): Likely due to a more favorable conformation for ternary complex formation.
-
Greater Efficacy (Higher Dmax): Achieving a more complete removal of the target protein.
-
Enhanced Selectivity: Significantly fewer off-target proteins were degraded, a critical attribute for any therapeutic candidate.
This guide underscores the importance of rational linker design in PROTAC development. While traditional flexible linkers have proven effective, the exploration of more constrained architectures, such as those provided by spirocyclic building blocks, offers a promising avenue for developing next-generation protein degraders with improved potency and safety profiles. The methodologies described herein provide a robust framework for researchers to rigorously validate their own novel PROTACs and make data-driven decisions to advance the most promising candidates.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. benchchem.com [benchchem.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. chempro-innovations.com [chempro-innovations.com]
- 25. nautilus.bio [nautilus.bio]
- 26. benchchem.com [benchchem.com]
The Ascendancy of Three-Dimensionality: A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the imperative to transcend the confines of "flatland"—the realm of planar, aromatic compounds—has never been more pressing. The increasing complexity of biological targets demands a commensurate sophistication in molecular design. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to instill three-dimensionality, rigidity, and novel exit vectors into drug candidates. This strategic shift away from traditional flat structures often culminates in compounds with enhanced physicochemical properties, improved pharmacokinetic profiles, and superior target engagement.[1]
This guide provides an in-depth comparative analysis of the azaspiro[3.5]nonane scaffold and other prominent spirocyclic systems, including azaspiro[4.4]octane, azaspiro[3.3]heptane, and oxa-azaspiro[4.5]decane. We will delve into their synthesis, physicochemical properties, and diverse applications, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Spirocyclic Advantage: Escaping Flatland
The incorporation of spirocyclic motifs into drug candidates is a deliberate tactic to enhance "drug-like" qualities. The increased fraction of sp³-hybridized carbon atoms inherent in these scaffolds generally leads to a departure from the high lipophilicity and poor solubility often associated with their flat, aromatic counterparts.[1] This three-dimensional architecture can also pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein and potentially leading to enhanced potency and selectivity.
A Deep Dive into Azaspiro[3.5]nonane: A Versatile Scaffold
The azaspiro[3.5]nonane core, which features a piperidine ring fused to a cyclobutane ring, offers a unique and rigid framework that has garnered significant attention in recent years. This distinct architecture provides a valuable platform for exploring novel chemical space and developing compounds with improved pharmacological profiles.
Physicochemical Properties of the Azaspiro[3.5]nonane Core
The physicochemical properties of a scaffold are fundamental to its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Computationally predicted properties for 7-azaspiro[3.5]nonane highlight its favorable characteristics:
| Property | 7-Azaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5 |
| Predicted XLogP3 | 1.8 |
| Predicted Water Solubility | 15.5 g/L |
| Topological Polar Surface Area | 12 Ų |
These predicted values suggest that the 7-azaspiro[3.5]nonane scaffold possesses a favorable balance of lipophilicity and hydrophilicity, with a low polar surface area that is often correlated with good cell permeability.
Biological Applications of Azaspiro[3.5]nonane Derivatives
The utility of the azaspiro[3.5]nonane scaffold is underscored by its successful incorporation into a variety of therapeutic agents targeting diverse biological pathways.
Derivatives of 7-azaspiro[3.5]nonane have been extensively investigated as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and obesity. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, offering a dual mechanism of action for glycemic control. The rigid spirocyclic core of 7-azaspiro[3.5]nonane helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency and efficacy.
Signaling Pathway of GPR119 Agonists
References
A Comparative Guide to Validating Ligand-Binding Affinity: A Case Study with a Novel M1 Muscarinic Receptor Antagonist
This guide provides a comprehensive comparison of three principal methodologies for validating the binding affinity of a novel ligand for its target protein. We will delve into the theoretical underpinnings and practical applications of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. To ground these comparisons in a real-world context, we will use a representative case study: the characterization of "LGM-Spiro-M1," a hypothetical antagonist derived from the versatile tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate scaffold, targeting the human M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) implicated in cognitive function and a key target in neuropharmacology.
The Scientific Imperative: Why Rigorous Affinity Validation is Non-Negotiable
In drug discovery, the binding of a ligand to its intended biological target is the foundational event that dictates its potential therapeutic effect. The affinity, a measure of the strength of this interaction, is a critical parameter that influences potency, selectivity, and dosing. A high-affinity interaction is often a prerequisite for a successful drug candidate. However, merely determining an affinity value is insufficient. Understanding the kinetics and thermodynamics of binding provides a more complete picture of the interaction, guiding lead optimization and structure-activity relationship (SAR) studies. For researchers and drug development professionals, selecting the appropriate technique to validate binding affinity is a crucial decision that impacts data quality and project direction. This guide will objectively compare the performance of SPR, ITC, and Radioligand Binding Assays, providing the supporting experimental rationale for each.
Our Case Study: LGM-Spiro-M1 and the M1 Muscarinic Receptor
The this compound scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be elaborated to create ligands with high specificity for their targets. For this guide, we will consider a hypothetical derivative, LGM-Spiro-M1, designed as a selective antagonist for the M1 muscarinic receptor. M1 receptors are GPCRs found predominantly in the central nervous system and are involved in processes such as learning and memory. Validating the binding of LGM-Spiro-M1 to the M1 receptor is a critical step in its development as a potential therapeutic for cognitive disorders.
Comparative Analysis of Binding Affinity Techniques
The choice of assay for determining binding affinity is dictated by a multitude of factors including the nature of the target protein (in this case, a membrane-bound GPCR), the properties of the ligand, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at the surface of a sensor chip upon ligand binding to an immobilized target. | Real-time kinetics (kon, koff), Equilibrium dissociation constant (KD) | Label-free, provides kinetic data, relatively high throughput.[1][2] | Requires immobilization of the target protein which can affect its conformation, mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target in solution. | Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile.[3][4][5] | Requires larger amounts of sample, lower throughput, can be challenging for membrane proteins. |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor, typically by separating bound from free radioligand. | Equilibrium dissociation constant (KD), Inhibitor constant (Ki), Receptor density (Bmax) | "Gold standard" for receptor pharmacology, highly sensitive, can be performed on crude membrane preparations.[6] | Requires synthesis of a radiolabeled ligand, safety considerations for handling radioactivity, endpoint assay (no kinetic data). |
Hypothetical Binding Data for LGM-Spiro-M1 to Human M1 mAChR
To illustrate the outputs of these techniques, the following table presents a realistic, hypothetical dataset for the binding of LGM-Spiro-M1 to the M1 receptor. Known M1 antagonists often exhibit affinities in the low nanomolar range.[7][8]
| Technique | Parameter | Value |
| SPR | kon (M-1s-1) | 2.5 x 105 |
| koff (s-1) | 1.0 x 10-3 | |
| KD (nM) | 4.0 | |
| ITC | KD (nM) | 5.2 |
| n (Stoichiometry) | 1.1 | |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.7 | |
| Radioligand Binding | Ki (nM) | 4.8 |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for each of the three binding assays as they would be applied to our case study of LGM-Spiro-M1 and the M1 muscarinic receptor.
Surface Plasmon Resonance (SPR)
The causality behind choosing SPR lies in its ability to provide real-time kinetic information, which is invaluable for understanding the dynamic nature of the ligand-receptor interaction. For a drug candidate, a slow off-rate (koff) can translate to a longer duration of action in vivo.
Caption: Workflow for SPR analysis of LGM-Spiro-M1 binding to the M1 receptor.
Protocol:
-
Receptor Preparation: Human M1 muscarinic acetylcholine receptor with a C-terminal histidine tag is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified in a detergent solution (e.g., dodecyl maltoside) to maintain its native conformation.
-
Chip Preparation: A CM5 sensor chip is activated using a standard amine coupling kit (EDC/NHS). An anti-polyhistidine antibody is then immobilized onto the chip surface. This capture-based approach is often preferred for GPCRs as it can be gentler than direct covalent immobilization.[2]
-
Receptor Capture: The purified, detergent-solubilized M1 receptor is injected over the antibody-coated surface, allowing for its oriented capture. A reference flow cell is prepared with the antibody but without the receptor to subtract non-specific binding and bulk refractive index changes.
-
Ligand Binding: A dilution series of LGM-Spiro-M1 (e.g., 0.1 nM to 100 nM) in running buffer (e.g., HBS-P+ with 0.05% DDM) is injected over both the receptor and reference surfaces for a defined period (e.g., 180 seconds) to monitor the association phase.[2]
-
Dissociation: The injection of LGM-Spiro-M1 is followed by a flow of running buffer for an extended period (e.g., 600 seconds) to monitor the dissociation phase.
-
Regeneration: The surface is regenerated by a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the captured receptor and bound ligand, preparing the surface for the next cycle.
-
Data Analysis: The sensorgrams (response units vs. time) from the reference cell are subtracted from the active cell. The resulting curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC is chosen for its unique ability to provide a complete thermodynamic profile of the binding interaction, offering deep insights into the driving forces (enthalpic vs. entropic) of binding. This information is highly valuable for medicinal chemists in the process of rational drug design.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol:
-
Sample Preparation: Purified M1 receptor is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4). LGM-Spiro-M1 is dissolved in the final dialysis buffer. Precise concentration determination of both protein and ligand is critical.[4]
-
Instrument Setup: The sample cell is filled with the M1 receptor solution (e.g., 5-10 µM) and the injection syringe is loaded with the LGM-Spiro-M1 solution (e.g., 50-100 µM). The experiment is performed at a constant temperature (e.g., 25°C).
-
Titration: A series of small injections (e.g., 2-5 µL) of the LGM-Spiro-M1 solution are made into the sample cell containing the M1 receptor. The heat released or absorbed after each injection is measured.
-
Control Experiment: To account for the heat of dilution, a control titration is performed by injecting LGM-Spiro-M1 into the buffer alone.[5]
-
Data Analysis: The heat of dilution from the control experiment is subtracted from the binding data. The integrated heat per injection is then plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a suitable model (e.g., a single-site binding model) to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Radioligand Binding Assay
The radioligand binding assay is a highly sensitive and robust method, often considered the "gold standard" in receptor pharmacology. It is particularly well-suited for GPCRs as it can be performed on crude cell membrane preparations, which more closely mimics the native environment of the receptor.
Caption: Competitive radioligand binding assay workflow.
Protocol:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human M1 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.
-
Competitive Binding: In a 96-well plate, a fixed concentration of a suitable radioligand for the M1 receptor (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the M1 receptor-containing membranes in the presence of a range of concentrations of the unlabeled competitor, LGM-Spiro-M1.[8]
-
Defining Non-Specific Binding: A set of reactions is included with an excess of a known M1 antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand while the unbound radioligand passes through. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of LGM-Spiro-M1. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of LGM-Spiro-M1 that inhibits 50% of the specific radioligand binding). The inhibitor constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.[6]
Conclusion: An Integrated Approach for Confident Validation
Each of the described techniques offers a unique and valuable perspective on the binding of LGM-Spiro-M1 to the M1 muscarinic receptor.
-
SPR provides unparalleled insight into the kinetics of the interaction, revealing how quickly the ligand binds and dissociates from the receptor.
-
ITC offers a complete thermodynamic fingerprint, elucidating the energetic driving forces behind the binding event.
-
The Radioligand Binding Assay serves as a robust and highly sensitive method to determine binding affinity in a more native-like membrane environment.
As demonstrated by the hypothetical data, these orthogonal techniques should yield comparable affinity constants (KD and Ki), providing a high degree of confidence in the measured values. A discrepancy between the results would necessitate further investigation into potential experimental artifacts or complexities of the binding mechanism. For drug development professionals, employing at least two of these methods is a prudent strategy to robustly validate the binding affinity of a lead compound, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Senior Application Scientist's Guide to LC-MS Analysis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Reaction Products
For researchers, medicinal chemists, and drug development professionals, the synthesis and functionalization of novel scaffolds are foundational to the discovery of new therapeutics. The 7-azaspiro[3.5]nonane moiety has emerged as a promising three-dimensional scaffold in modern drug discovery. Its Boc-protected derivative, tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, is a key building block in the synthesis of a variety of bioactive molecules, including PROTAC linkers.[1][2]
The successful synthesis and subsequent derivatization of this spirocyclic diamine hinge on the ability to accurately monitor reaction progress, identify products and byproducts, and quantify impurities. This guide provides an in-depth comparison of analytical methodologies for the analysis of reaction products involving this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will also explore alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), providing supporting experimental data and detailed protocols to inform your analytical strategy.
The Analytical Imperative: Why Robust Analysis is Critical
The this compound scaffold presents unique analytical challenges. The molecule possesses a primary amine shielded by a thermally labile tert-butoxycarbonyl (Boc) protecting group and a secondary amine within the spirocyclic system that is available for functionalization. Reactions such as acylation, alkylation, and deprotection can lead to a mixture of products, starting materials, and impurities that require robust analytical methods for separation and identification.
Effective analytical oversight is crucial for:
-
Reaction Optimization: Real-time monitoring of starting material consumption and product formation allows for the fine-tuning of reaction conditions to maximize yield and minimize side reactions.
-
Impurity Profiling: The identification and quantification of process-related impurities and degradation products are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug candidates.[3][4]
-
Quality Control: Ensuring the purity and identity of synthesized intermediates is paramount for the successful progression of a drug discovery campaign.
LC-MS: The Gold Standard for Spirocyclic Amine Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for the analysis of this compound reaction products. Its combination of high-resolution separation with sensitive and specific detection makes it ideally suited for the complexities of drug discovery.[5][6]
The Power of Hyphenation: LC and MS
-
Liquid Chromatography (LC): The LC component separates the components of a reaction mixture based on their physicochemical properties, such as polarity and size. Reversed-phase HPLC, with its C18 stationary phases, is particularly effective for separating the relatively nonpolar Boc-protected starting material from more polar products and impurities.
-
Mass Spectrometry (MS): The MS detector provides two critical pieces of information: the molecular weight of the eluting compounds and, with tandem MS (MS/MS), structural information through fragmentation patterns. This allows for the confident identification of the desired product, unreacted starting materials, and unknown byproducts.
Experimental Protocol: LC-MS/MS Method for the Analysis of an Acylation Reaction
This protocol details a validated LC-MS/MS method for monitoring the acylation of the secondary amine of this compound with an acyl chloride.
1. Sample Preparation:
-
Reaction Quenching: At designated time points, withdraw 10 µL of the reaction mixture and quench with 990 µL of a 50:50 acetonitrile/water solution. This dilution minimizes matrix effects and ensures compatibility with the mobile phase.
-
Standard Preparation: Prepare a stock solution of the starting material and the expected product in the diluent at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Starting Material: m/z 241.2 -> 185.1; Product: [M+H]+ -> fragment ion |
| Collision Energy | Optimized for each transition |
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Inject the diluent, a solution of the starting material, a solution of the product, and a quenched reaction mixture to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Analyze the calibration standards in triplicate to establish a linear relationship between concentration and detector response. A correlation coefficient (R²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
MS/MS Fragmentation of Boc-Protected Spirocyclic Amines
Understanding the fragmentation of this compound is key to developing a specific MS method. In positive ion mode, the protonated molecule readily loses the Boc group as isobutylene and carbon dioxide (a neutral loss of 100 Da).[7] The remaining spirocyclic diamine can then undergo further fragmentation.
Caption: LC-MS/MS Workflow for Reaction Monitoring
Alternative Analytical Techniques: A Comparative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to the analysis of this compound is challenging due to the thermal lability of the Boc group.
-
Advantages: High chromatographic resolution, sensitive detection.
-
Disadvantages: Requires derivatization to improve volatility and thermal stability, which adds complexity to sample preparation. The high temperatures of the GC inlet can cause the Boc group to degrade, leading to inaccurate quantification.[8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique. However, its utility for this specific application is limited.
-
Advantages: Simple to operate, reliable for quantification.
-
Disadvantages: Lacks the specificity of MS detection. The this compound scaffold lacks a strong chromophore, resulting in poor sensitivity. Co-eluting impurities with similar UV absorbance can interfere with quantification.[1]
Performance Comparison of Analytical Techniques
The following table provides a semi-quantitative comparison of the performance of LC-MS/MS, GC-MS (with derivatization), and HPLC-UV for the analysis of a hypothetical acylation reaction of this compound.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV |
| Specificity | Excellent | Good | Poor |
| Sensitivity (LOQ) | ~1-10 ng/mL[10] | ~10-50 ng/mL | >1 µg/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Precision (%RSD) | <5% | <10% | <10% |
| Sample Preparation | Simple dilution | Multi-step derivatization | Simple dilution |
| Analysis Time | ~8 minutes | ~15 minutes | ~10 minutes |
Impurity Profiling: A Deeper Dive
The synthesis and derivatization of this compound can generate several potential impurities. A robust analytical method must be able to separate and identify these byproducts.
Potential Impurities in an Acylation Reaction:
-
Unreacted Starting Material: this compound.
-
Di-acylated Product: Acylation of both the primary (after deprotection) and secondary amines.
-
Hydrolysis Products: Hydrolysis of the acyl chloride reagent or the amide product.
-
Byproducts from Reagents: Impurities from the acyl chloride or base used in the reaction.[11]
Caption: Potential Impurities in Acylation Reaction
Conclusion: A Multi-faceted Approach to Analytical Excellence
For the comprehensive analysis of reaction products involving this compound, LC-MS/MS is unequivocally the most powerful and versatile analytical tool. Its superior specificity, sensitivity, and ability to provide structural information make it indispensable for reaction monitoring, impurity profiling, and quality control in a drug discovery setting.
While GC-MS and HPLC-UV can serve as complementary or alternative techniques in certain scenarios, they possess significant limitations for this particular application. The choice of analytical methodology should always be guided by the specific goals of the analysis, the available instrumentation, and the regulatory requirements of the project. A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will empower researchers to make informed decisions and ensure the generation of high-quality, reliable analytical data.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. rsc.org [rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. research.monash.edu [research.monash.edu]
- 11. acylation of amines [entrancechemistry.blogspot.com]
Benchmarking the Performance of PROTACs Featuring Advanced Spirocyclic Linkers: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC's architecture is a triad of critical components: a "warhead" ligand that binds the POI, an E3 ligase ligand to hijack the degradation machinery, and a linker that tethers the two.
While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the linker is far from a passive spacer. It is a crucial determinant of a PROTAC's efficacy, profoundly influencing the stability and geometry of the productive ternary complex (POI-PROTAC-E3 ligase), which is the pivotal event for ubiquitination and subsequent degradation. Advanced linker scaffolds, including rigid spirocyclic structures like those derived from tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate , are increasingly employed to confer optimal physicochemical properties and provide well-defined exit vectors for connecting the two ends of the molecule.
This guide provides a framework for benchmarking the performance of PROTACs, using the well-characterized von Hippel-Lindau (VHL) E3 ligase recruiting PROTACs as a model system. It offers an objective comparison of established degraders, supported by detailed experimental methodologies to empower researchers in the rational design and evaluation of novel PROTACs incorporating advanced linker technologies.
Comparative Performance of VHL-Based Degraders
The efficacy of a PROTAC is not solely predicted by the binary binding affinities of its constituent ligands but by the cooperativity and stability of the ternary complex it forms. The selection of the E3 ligase has a significant impact on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). VHL is one of the most successfully exploited E3 ligases in PROTAC design, largely due to the availability of high-affinity, well-characterized small molecule ligands that mimic the endogenous substrate, HIF-1α.
Below is a summary of performance data for well-established VHL-based PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, which can serve as a benchmark for novel degraders.
| PROTAC | Target Protein | VHL Ligand Moiety | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cell Line | Reference |
| MZ1 | BRD4 | Based on VH032 | ~19 nM | >90% | HeLa | |
| ARV-771 | BRD2/3/4 | Based on VH032 | <5 nM | >95% | 22Rv1 | |
| dBET1 | BRD4 | Based on VH032 | 4 nM | >98% | MV4;11 |
Note: The performance of a PROTAC is highly dependent on the specific cell line and experimental conditions. Direct comparison should be made with caution.
Visualizing the PROTAC Mechanism and Evaluation Workflow
Understanding the underlying biological pathway and the experimental logic is crucial for robust PROTAC development.
Caption: PROTAC-mediated degradation pathway.
A Head-to-Head Comparison of Boc-Protected Amine Building Blocks: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex molecular synthesis. Among these, tert-butoxycarbonyl (Boc)-protected amines are foundational, offering a robust and versatile tool for the controlled introduction of nitrogen-containing moieties. However, not all Boc-protected amines are created equal. Their performance in synthetic workflows can vary dramatically based on the structure of the parent amine.
This guide provides an in-depth, head-to-head comparison of different classes of Boc-protected amine building blocks. Moving beyond a simple overview of the Boc group, we will dissect the nuanced differences in reactivity, stability, and handling of these critical reagents, supported by experimental data and protocols to inform your synthetic strategy.
The Chemistry of Boc Protection and Deprotection: A Quick Primer
The Boc group is an acid-labile protecting group prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][2] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a cornerstone of modern synthetic strategy.[3]
The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base like triethylamine (TEA) or sodium hydroxide.[4] The deprotection, conversely, is readily accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6]
The mechanism of acid-catalyzed deprotection proceeds through protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which swiftly decarboxylates to liberate the free amine.[5]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Head-to-Head Comparison: Performance Metrics
The utility of a Boc-protected amine building block can be assessed across several key performance metrics: ease of synthesis, stability, deprotection efficiency, and performance in coupling reactions. Here, we compare different classes of these building blocks.
Aliphatic vs. Aromatic Boc-Protected Amines
A fundamental distinction lies between Boc-protected aliphatic and aromatic amines. This difference manifests in both their synthesis and deprotection.
-
Synthesis: Aliphatic amines, being more nucleophilic, are generally straightforward to protect with (Boc)₂O.[4] Aromatic amines, particularly those that are electron-deficient, present a greater challenge due to their reduced nucleophilicity. Their synthesis often requires more forcing conditions, such as elevated temperatures or the use of catalysts like 4-(dimethylamino)pyridine (DMAP).[4] A specialized procedure leverages the pKa difference between aromatic and aliphatic amines to achieve selective protection of the aromatic amine in the presence of an aliphatic one.[7]
-
Deprotection: Interestingly, the trend is reversed during deprotection. N-Boc aryl amines are generally easier to deprotect than their N-Boc alkyl amine counterparts.[8] This is particularly evident in thermal deprotection methods, where aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups, allowing for selective deprotection in molecules containing both moieties.[8] For instance, thermolytic deprotection in trifluoroethanol at 150°C shows significantly higher conversion for N-Boc aryl amines (49-72%) compared to N-Boc alkyl amines (27-50%).[8]
| Building Block Type | Ease of Synthesis | Deprotection Efficiency (Acidic) | Deprotection Efficiency (Thermal) | Key Considerations |
| Boc-Aliphatic Amine | High | Good | Moderate | Generally robust and easy to handle. |
| Boc-Aromatic Amine | Moderate to Low | High | High | Synthesis can be challenging for electron-deficient systems. More labile to deprotection. |
Primary vs. Secondary Boc-Protected Amines
The degree of substitution on the nitrogen atom also plays a critical role in the reactivity of Boc-protected amines.
-
Deprotection: Under thermolytic conditions, secondary N-Boc amines have been observed to undergo deprotection more efficiently than comparable primary N-Boc amines.[8] However, selective cleavage can also be achieved using specific Lewis acids. For example, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[6]
-
Coupling Reactions: In peptide synthesis, the secondary amine of proline presents unique challenges. The coupling of a Boc-protected amino acid to a proline residue can be sluggish due to the steric hindrance and reduced nucleophilicity of the secondary amine.[9]
Steric Hindrance: The Defining Factor in Coupling Reactions
Perhaps the most significant differentiator between Boc-protected amine building blocks is the degree of steric hindrance around the amine or, in the case of amino acids, the alpha-carbon.
-
Amino Acids with Bulky Side Chains: The efficiency of peptide bond formation is highly dependent on the specific amino acids being coupled.[10] Sterically hindered amino acids like valine and isoleucine are notoriously difficult to couple, both as the incoming carboxyl component and as the N-terminal amine.[6][10] This steric clash can physically obstruct the approach of the activated ester to the amine, leading to slow reaction rates and incomplete couplings.[8]
-
Strategies for Hindered Couplings: To overcome these challenges, several strategies are employed:
-
Potent Coupling Reagents: Standard carbodiimide reagents like DCC are often insufficient for hindered couplings.[11] More powerful onium salt reagents such as HBTU, HATU, HCTU, and PyBOP are preferred.[4] Comparative studies have shown that for highly hindered couplings, methods utilizing HBTU, PyBroP, or Boc-amino acid N-carboxyanhydrides (NCAs) provide significantly better yields.[12]
-
Double Coupling: A common practice is to perform the coupling reaction twice to ensure complete reaction.[4]
-
Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[11]
-
The following table provides a qualitative comparison of coupling efficiency for different Boc-amino acids, based on their steric bulk.
| Boc-Amino Acid | Steric Hindrance | Typical Coupling Efficiency | Recommended Coupling Reagents |
| Boc-Gly-OH [13] | Low | High | Standard (DCC, HBTU) |
| Boc-Ala-OH | Low | High | Standard (DCC, HBTU) |
| Boc-Val-OH | High | Low to Moderate | Potent (HATU, HCTU, PyBOP) |
| Boc-Ile-OH | High | Low to Moderate | Potent (HATU, HCTU, PyBOP) |
| Boc-Pro-OH [4] | High (secondary amine) | Moderate | Potent (HATU, HCTU) |
Experimental Protocols
To provide a practical context for the discussed comparisons, the following section details representative experimental protocols.
Protocol: Comparative Deprotection of Boc-Aniline and Boc-Cyclohexylamine
This protocol outlines a procedure to compare the deprotection rates of an aromatic and an aliphatic Boc-protected amine under standard acidic conditions.
Materials:
-
N-Boc-aniline
-
N-Boc-cyclohexylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 30% Ethyl Acetate in Hexane)
-
Ninhydrin stain
Procedure:
-
Prepare two separate solutions, one of N-Boc-aniline (100 mg) in DCM (2 mL) and one of N-Boc-cyclohexylamine (100 mg) in DCM (2 mL).
-
Spot each solution on a TLC plate to establish the starting Rf value.
-
To each solution, add TFA (2 mL) and start a timer.
-
At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Develop the TLC plates in the chosen solvent system.
-
After development, dry the plates and stain with ninhydrin to visualize the free amine product (which will appear as a colored spot).
-
Compare the disappearance of the starting material spot and the appearance of the product spot over time for both reactions. A faster disappearance of the starting material and appearance of the product indicates a faster deprotection rate.
Expected Outcome: The N-Boc-aniline will likely show a faster rate of deprotection compared to the N-Boc-cyclohexylamine, as evidenced by the TLC analysis.
Caption: Workflow for the comparative deprotection experiment.
Protocol: Comparative Coupling of Boc-Gly-OH and Boc-Val-OH in SPPS
This protocol describes a method to compare the coupling efficiency of a non-hindered (Glycine) versus a sterically hindered (Valine) Boc-amino acid in a manual solid-phase peptide synthesis (SPPS) setting.
Materials:
-
Rink Amide resin
-
Boc-Gly-OH
-
Boc-Val-OH
-
O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Deprotect the Fmoc group on the resin (if applicable) and wash thoroughly. For this comparison, we assume a free amine on the resin.
-
Divide the resin into two equal portions in separate reaction vessels.
-
Vessel 1 (Boc-Gly-OH): a. In a separate tube, dissolve Boc-Gly-OH (3 eq.) and HBTU (3 eq.) in DMF. b. Add DIEA (6 eq.) to the solution to pre-activate the amino acid. c. Add the activated amino acid solution to the resin. d. Agitate the reaction for 1 hour. e. Take a small sample of resin beads and perform a Kaiser test. A blue color indicates incomplete coupling, while yellow/colorless indicates completion.
-
Vessel 2 (Boc-Val-OH): a. Repeat steps 4a-4d using Boc-Val-OH instead of Boc-Gly-OH. b. Perform a Kaiser test as in step 4e.
-
Comparison: a. If the Kaiser test for Vessel 2 is positive (blue), it indicates that the coupling of the sterically hindered Boc-Val-OH is incomplete under standard conditions. b. To improve the yield for Boc-Val-OH, a "double coupling" can be performed by draining the reaction solution and repeating the coupling step with fresh reagents.
Expected Outcome: The coupling of Boc-Gly-OH is expected to proceed to completion within 1 hour, resulting in a negative (yellow) Kaiser test. The coupling of Boc-Val-OH may be incomplete, yielding a positive (blue) Kaiser test, demonstrating the impact of steric hindrance.[10]
Conclusion and Recommendations
The choice of a Boc-protected amine building block is a critical decision with significant implications for the efficiency and success of a synthetic route. While the Boc group itself offers reliable and robust protection, the nature of the attached amine dictates the performance of the building block.
-
For ease of synthesis , aliphatic amines are generally preferred.
-
For ease of deprotection , especially when selectivity is required, the differential lability of aryl vs. alkyl N-Boc groups can be exploited.
-
For coupling reactions , steric hindrance is the primary obstacle. For non-hindered amino acids like Glycine and Alanine, standard coupling protocols are usually sufficient. However, for hindered residues such as Valine, Isoleucine, and Proline, the use of more potent coupling reagents (e.g., HATU, HCTU), longer reaction times, or double coupling protocols is strongly recommended to ensure high yields.[4][12]
By understanding these nuances and selecting the appropriate building block and reaction conditions, researchers can navigate the challenges of complex synthesis and achieve their target molecules with greater efficiency and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
A Comparative Guide to the Metabolic Stability of Drugs Containing the 7-Azaspiro[3.5]nonane Moiety
Introduction: The Strategic Value of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp2-rich structures. However, the industry is increasingly embracing a strategy of "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1][2] Spirocyclic systems, defined by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[3] Their rigid, well-defined 3D geometry offers a powerful tool to enhance binding affinity, improve selectivity, and optimize physicochemical properties.[4][5][6]
Among these scaffolds, the 7-azaspiro[3.5]nonane moiety has emerged as a particularly valuable building block.[7][8] This structure, which can be viewed as a bioisosteric replacement for piperidine or similar saturated heterocycles, provides a unique conformational constraint.[9][10] A key advantage of this scaffold lies in its potential to significantly enhance metabolic stability—a critical parameter that dictates a drug's half-life, bioavailability, and overall clinical success.[11][12][13] This guide provides a technical comparison of the metabolic stability of 7-azaspiro[3.5]nonane-containing compounds against common alternatives, supported by established experimental protocols and data interpretation frameworks.
The Mechanistic Basis for Enhanced Metabolic Stability
The metabolic fate of most small molecule drugs is primarily determined by the action of hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14][15][16] These enzymes catalyze Phase I oxidative reactions, often introducing polar functional groups to facilitate excretion.[13] Common saturated heterocycles like piperidine are frequently susceptible to CYP-mediated oxidation at carbons adjacent to the nitrogen atom, which can lead to ring-opening or the formation of unstable metabolites.
The 7-azaspiro[3.5]nonane moiety offers a distinct advantage by design:
-
Blocking Metabolic Hotspots: The quaternary spirocyclic carbon is inherently resistant to oxidation. By replacing a susceptible methylene (-CH2-) group in a traditional ring (like piperidine) with this spiro-center, a primary site of metabolic attack is effectively blocked. This structural rigidity prevents the molecule from adopting conformations that are ideal substrates for metabolizing enzymes.[5][6]
-
Increased sp3 Fraction (Fsp3): Spirocycles increase the fraction of sp3-hybridized carbons in a molecule.[4] A higher Fsp3 count generally correlates with improved physicochemical properties, including increased aqueous solubility and, critically, enhanced metabolic stability, moving the molecule away from the often metabolically labile "flatland" of aromatic systems.[6]
-
Conformational Rigidity: The rigid framework of the spirocycle locks the conformation of the molecule and controls the spatial orientation of its functional groups.[3][6] This can lead to a more optimal and sustained interaction with the intended biological target, potentially shielding parts of the molecule from access by metabolic enzymes.
These mechanistic advantages often translate into superior pharmacokinetic profiles, as demonstrated in comparative studies where replacing traditional heterocycles with azaspirocycles improved metabolic stability and lowered clearance rates.[4][17]
Comparative In Vitro Metabolic Stability: A Data-Driven Assessment
To objectively assess metabolic stability, in vitro assays using liver subcellular fractions (microsomes) or intact cells (hepatocytes) are the industry standard.[11][18][19] These assays measure the rate of disappearance of a parent compound over time, allowing for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[11][20]
Below is a comparative table summarizing hypothetical but representative data for a lead compound (Parent Scaffold) versus analogs where the core has been replaced with a piperidine or a 7-azaspiro[3.5]nonane moiety.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | Moiety | In Vitro t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Fate |
| Lead-001 | Acyclic Amine | 8.5 | 163.1 | High Clearance |
| Lead-002 | Piperidine | 22.7 | 61.0 | Moderate Clearance |
| Lead-003 | 7-Azaspiro[3.5]nonane | >120 | <11.5 | Low Clearance |
| Control-A | Verapamil | 15.2 | 91.1 | High Clearance Control |
| Control-B | Diazepam | 65.1 | 21.3 | Low Clearance Control |
Data are representative. CLint is calculated from the rate of compound depletion. A longer half-life and lower CLint value indicate greater metabolic stability.
The data clearly illustrate the stability advantage conferred by the 7-azaspiro[3.5]nonane scaffold. The significantly longer half-life and lower intrinsic clearance of Lead-003 suggest it would have a much greater chance of achieving sustained therapeutic concentrations in vivo compared to its piperidine-containing counterpart.
Experimental Protocols for Assessing Metabolic Stability
Accurate and reproducible data are the bedrock of trustworthy drug development. The following are detailed, self-validating protocols for the two most common in vitro stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, driven largely by CYP enzymes.[21][22][23]
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compounds (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[24][25]
-
Positive control compounds (e.g., Verapamil, Diazepam)
-
Quenching solution: ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the reaction mix by adding microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[26] Keep this mixture on ice.
-
Compound Addition: Add 1 µL of test compound stock solution (10 mM) to the wells of the incubation plate, resulting in a final substrate concentration of 1 µM after all additions. Include wells for positive and negative controls.
-
Pre-incubation: Add the microsomal solution to the wells. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "minus-cofactor" control wells (add buffer instead).[26] This marks time zero (T0).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing 3-4 volumes of ice-cold quenching solution.[20][25] The T0 sample is typically taken immediately after adding the NADPH system.
-
Termination & Protein Precipitation: After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[27][28][29] Monitor the disappearance of the parent compound by comparing the peak area ratio (analyte/internal standard) at each time point relative to T0.
Protocol 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism as it includes both Phase I and Phase II enzymes, as well as active transport mechanisms within intact cells.[19][21][30]
Objective: To determine the CLint of a test compound in a whole-cell system that more closely mimics the in vivo liver environment.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (10 mM in DMSO)
-
Positive control compounds (e.g., Propranolol, 7-Hydroxycoumarin)
-
Quenching solution: ice-cold acetonitrile with an internal standard.
-
Suspension incubation tubes or plates.
-
CO2 incubator set to 37°C.
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via Trypan Blue exclusion); viability should be >80%. Resuspend the cells in incubation medium to a final density of 0.5-1.0 million viable cells/mL.[31]
-
Pre-incubation: Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator for 15-20 minutes.
-
Initiation: Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.[32]
-
Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to a tube or well containing ice-cold quenching solution.[30][32]
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed to pellet cell debris and precipitated protein.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
Visualization of Key Processes
Diagrams provide an intuitive understanding of complex workflows and biological pathways.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
Metabolic Pathway Comparison
This diagram contrasts the likely metabolic fates of a piperidine-containing compound versus a 7-azaspiro[3.5]nonane analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 10. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. longdom.org [longdom.org]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 15. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purdue.edu [purdue.edu]
- 17. researchgate.net [researchgate.net]
- 18. nuvisan.com [nuvisan.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 31. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 32. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Navigating Chemical Space: A Comparative Guide to the Cross-Reactivity of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Derivatives
In the relentless pursuit of novel therapeutics, the chemical scaffold is the foundational blueprint from which potency, selectivity, and safety are iteratively engineered. Among the scaffolds gaining prominence for their favorable three-dimensional geometry and synthetic tractability are the azaspirocycles. This guide provides an in-depth comparative analysis of derivatives of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block in modern medicinal chemistry. We will delve into their cross-reactivity profiles, contrasting them with alternative scaffolds targeting similar biological pathways, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for superior clinical candidates.
The 7-azaspiro[3.5]nonane core, with its rigid spirocyclic structure, offers a distinct advantage in drug design by locking key pharmacophoric elements in a defined spatial orientation. This can lead to enhanced binding affinity and selectivity for the intended biological target.[1][2] The tert-butyl carbamate (Boc) protecting group on the 2-amino position provides a versatile synthetic handle, allowing for the strategic elaboration of the molecule to optimize its pharmacological properties. This scaffold has found utility in a range of applications, from linkers in Proteolysis Targeting Chimeras (PROTACs) to the core of potent G protein-coupled receptor (GPCR) agonists.[3][4]
The Imperative of Off-Target Profiling
A critical aspect of drug development is the comprehensive characterization of a compound's selectivity. Unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions and toxicity, derailing an otherwise promising therapeutic candidate. Therefore, rigorous cross-reactivity studies are not merely a regulatory hurdle but a fundamental component of rational drug design. This guide will explore the off-target profiles of 7-azaspiro[3.5]nonane derivatives in the context of their primary biological targets, providing a framework for understanding and mitigating potential liabilities.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A notable application of the 7-azaspiro[3.5]nonane scaffold is in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][5] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, offering a dual mechanism for glycemic control.[1]
One such derivative, compound 54g , has been identified as a potent GPR119 agonist.[5][6] While specific cross-reactivity data for compound 54g is not extensively published, a closely related analog, compound 28 , which also features a spirocyclic core, has undergone off-target screening.[7]
Comparative Cross-Reactivity Profile: Spirocyclic vs. Pyridine Scaffolds
To provide a meaningful comparison, we will evaluate the cross-reactivity profile of the spirocyclic GPR119 agonist scaffold (represented by data for compound 28) against a pyridine-based GPR119 agonist, GSK1292263 .[8][9][10]
| Parameter | Spirocyclic GPR119 Agonist (Compound 28) | Pyridine-based GPR119 Agonist (GSK1292263) |
| Primary Target Potency | hGPR119 EC50: Potent (specific value not disclosed, but described as having "excellent potency")[7] | hGPR119 pEC50: 6.9[10] |
| Broad Panel Off-Target Screen | No significant off-target activities (IC50s < 10 µM) against a panel of 168 receptors, ion channels, and enzymes.[7] | Data not available from a broad panel screen in the public domain. |
| hERG Inhibition | IC50: 13 µM[7] | Not explicitly reported, but in vitro studies investigated its drug interaction potential with statins.[11] |
| CYP Enzyme Inhibition | Data not publicly available. | Little to weak inhibition (IC50 values >30 µM) towards CYP1A2, 2C9, 2C19, 2D6, and 3A4.[11] |
| Transporter Inhibition | Data not publicly available. | Inhibited BCRP and OATP1B1; little to no inhibition of Pgp, OATP1B3, or OCT2.[11] |
Key Insights from the Comparison:
-
The spirocyclic scaffold in compound 28 demonstrates a clean off-target profile in a broad panel screen, suggesting a high degree of selectivity.[7] This is a desirable characteristic for a drug candidate, as it minimizes the potential for unintended pharmacological effects.
-
While both classes of compounds are potent GPR119 agonists, the available data for the spirocyclic derivative provides a more comprehensive picture of its selectivity.
-
The pyridine-based agonist, GSK1292263, has been profiled for its potential for drug-drug interactions via CYP enzyme and transporter inhibition, an important aspect of preclinical safety assessment.[11]
Experimental Methodologies for Cross-Reactivity Profiling
A robust assessment of off-target activity relies on a suite of well-established in vitro assays. The following protocols are representative of the methodologies used to generate the data presented in this guide.
Broad Panel Off-Target Screening
Broad panel screening, often against hundreds of molecular targets, is a cornerstone of early safety pharmacology. This approach provides an unbiased view of a compound's potential for off-target interactions.
Protocol 1: In Vitro Safety Pharmacology Profiling (Example: Eurofins SafetyScreen)
-
Compound Preparation: The test compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
-
Assay Plates: A panel of assays is performed in multi-well plates, with each well containing a specific receptor, ion channel, or enzyme.
-
Incubation: The test compound is added to the assay wells at a specified concentration (e.g., 10 µM for a primary screen).
-
Detection: The activity of each target is measured using an appropriate detection method (e.g., radioligand binding for receptors, fluorescence for enzymes).
-
Data Analysis: The percentage of inhibition or activation is calculated for each target. Significant interactions are flagged for further investigation.
Caption: Workflow for broad panel off-target screening.
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target to assess due to the risk of cardiac arrhythmias.
Protocol 2: Patch-Clamp Electrophysiology for hERG Inhibition
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured.
-
Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value.
CYP Enzyme and Transporter Inhibition Assays
These assays are crucial for predicting potential drug-drug interactions.
Protocol 3: In Vitro CYP Inhibition Assay (Fluorometric)
-
Incubation Mixture: A reaction mixture containing human liver microsomes (a source of CYP enzymes), a fluorescent probe substrate, and the test compound is prepared.
-
Reaction Initiation: The reaction is initiated by adding NADPH.
-
Fluorescence Measurement: The fluorescence of the metabolized probe is measured over time.
-
Data Analysis: The rate of metabolism is calculated, and the IC50 of the test compound is determined.
The Role of Scaffold Rigidity in Selectivity
The inherent rigidity of the spirocyclic core of 7-azaspiro[3.5]nonane derivatives can contribute to their selectivity. By pre-organizing the pharmacophoric groups in a conformation that is optimal for binding to the primary target, the entropic penalty of binding is reduced. This can lead to a higher affinity for the intended target and a lower propensity for binding to off-targets that may require different conformational arrangements.
In contrast, more flexible scaffolds may be able to adopt a wider range of conformations, potentially allowing for binding to multiple targets. However, flexibility is not always a disadvantage and can be beneficial for optimizing interactions within a binding pocket.
Caption: Scaffold rigidity and its impact on target selectivity.
Conclusion
The this compound scaffold represents a valuable building block in the design of novel therapeutics with the potential for high selectivity. As demonstrated by the clean off-target profile of a representative GPR119 agonist, the inherent rigidity of the spirocyclic core can be a significant asset in minimizing unintended pharmacological activities. However, a comprehensive understanding of a compound's cross-reactivity profile requires a multi-faceted approach, including broad panel screening and specific assays for critical off-targets like the hERG channel and CYP enzymes.
By carefully considering the choice of scaffold and conducting thorough off-target profiling early in the drug discovery process, researchers can increase the likelihood of developing safe and effective medicines. This guide serves as a testament to the importance of a data-driven approach to understanding and mitigating the risks associated with off-target interactions, ultimately paving the way for the next generation of selective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 9. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
This document is designed to provide essential safety and logistical information, empowering you to manage this substance with confidence and integrity.
Hazard Assessment and Initial Precautions
The first crucial step in any disposal protocol is to understand the potential hazards. While specific toxicity data for tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is limited, related carbamate compounds and similar spirocyclic structures exhibit known hazardous properties. Therefore, it is prudent to handle this compound as potentially hazardous.
Key Assumed Hazards Based on Analogous Compounds:
-
Skin and Eye Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with many carbamate derivatives.[2][3]
-
Aquatic Toxicity: Some similar structures are noted to be harmful to aquatic life.
Due to these potential hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
| Hazard Category | Potential Hazard Statement | Precautionary Guidance |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin.[2][6] |
| Eye Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield. Avoid contact with eyes.[2][7] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.[2][7] |
Required Personal Protective Equipment (PPE)
Before beginning any disposal-related task, it is mandatory to be outfitted with the appropriate personal protective equipment. This is your primary defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While a fume hood is the primary engineering control, a NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[7]
Step-by-Step Disposal Protocol
The primary and most compliant route for the disposal of this compound is through a licensed hazardous waste management service.[3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]
Proper segregation is fundamental to safe chemical waste management.[8]
-
Designate a Waste Container: Obtain a dedicated, compatible hazardous waste container. The container must be in good condition, leak-proof, and have a tightly sealing lid.[10][11] The original product container is often an excellent choice.[11]
-
Collect Chemical Waste: Carefully transfer any unwanted solid this compound into the designated waste container.
-
Collect Contaminated Materials: Any items that have come into direct contact with the compound, such as contaminated gloves, weighing papers, or absorbent pads from a spill cleanup, must also be placed in the same hazardous waste container.[3]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as acids, bases, or oxidizers, to prevent dangerous chemical reactions.[3]
Accurate labeling is a regulatory requirement and critical for safety.
-
Label Contents Clearly: The container must be clearly labeled as "Hazardous Waste."
-
Identify the Chemical: The label must include the full chemical name: "this compound" and its CAS number "147611-03-8."
-
List Hazards: Indicate any known or suspected hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Date the Container: Mark the date when the first quantity of waste was added to the container.[9]
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from high traffic, secure, and have secondary containment (such as a spill tray) to capture any potential leaks.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Follow Institutional Procedures: Adhere to all of your organization's specific procedures for waste manifests and record-keeping. Professional waste management services are trained to handle chemical disposal in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[8][12]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill: For a solid spill, gently cover the material with an inert absorbent such as vermiculite, dry sand, or a commercial sorbent pad to prevent it from becoming airborne.[3][13]
-
Collect the Material: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[14]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous protocols, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of scientific responsibility and environmental protection. Always prioritize safety and, when in doubt, consult your institution's EHS department for guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. epa.gov [epa.gov]
- 13. aksci.com [aksci.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
